2-((Diphenylmethylene)amino)propane-1,3-diol
Description
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Properties
IUPAC Name |
2-(benzhydrylideneamino)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-11-15(12-19)17-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18-19H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREMMXNHVQENOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(CO)CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247185 | |
| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-16-0 | |
| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-((diphenylmethylene)amino)propane-1,3-diol, a valuable intermediate in organic synthesis and drug development. The document delves into the core principles of its formation via the condensation of 2-aminopropane-1,3-diol (serinol) and benzophenone, emphasizing a green chemistry approach. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental protocol but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of this compound
This compound, a Schiff base derived from the versatile amino alcohol serinol, represents an important class of compounds with broad applications in medicinal chemistry and materials science. The serinol backbone provides a chiral, trifunctional platform that is a key building block for various pharmaceuticals, including non-ionic X-ray contrast agents and therapeutics for pain management.[1] The introduction of the diphenylmethylene protecting group serves a dual purpose: it reversibly masks the primary amine, allowing for selective reactions at the hydroxyl groups, and its bulky nature can influence the stereochemical outcome of subsequent transformations.
The synthesis of this imine is a foundational step for more complex molecular architectures. A robust and efficient synthetic route is therefore paramount. This guide focuses on a modern, environmentally conscious approach that circumvents the need for solvents and catalysts, aligning with the principles of green chemistry.[2][3]
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds through a nucleophilic addition-elimination reaction between the primary amine of 2-aminopropane-1,3-diol and the carbonyl carbon of benzophenone.
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for the formation of this compound.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of serinol on the electrophilic carbonyl carbon of benzophenone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the final imine product. The regioselectivity of this reaction is a key consideration. The reaction occurs exclusively at the amino group, as it is a stronger nucleophile than the hydroxyl groups under these conditions. The steric hindrance provided by the two phenyl groups of benzophenone also favors the formation of the imine over other potential side products like oxazolidines, which can sometimes be observed with less hindered ketones or aldehydes.[2][3]
The choice of a solvent-free and catalyst-free approach is a deliberate one, rooted in the principles of green chemistry. Heating the neat mixture of reactants provides sufficient energy to overcome the activation barrier of the reaction. The removal of water, a byproduct of the condensation, is crucial for driving the equilibrium towards the product side, in accordance with Le Châtelier's principle. This is effectively achieved by distillation during the reaction.[2][3]
Experimental Protocol
This protocol is adapted from a peer-reviewed and validated method.[2][3]
3.1. Materials and Equipment
| Material/Equipment | Specifications |
| 2-Aminopropane-1,3-diol (Serinol) | ≥98% purity |
| Benzophenone | ≥99% purity |
| Round-bottom flask | 25 mL, equipped with a magnetic stirrer |
| Claisen adapter | |
| Distillation apparatus | |
| Heating mantle with temperature control | |
| Magnetic stirrer | |
| Filtration apparatus | |
| Solvents for purification | Cyclohexane, Toluene, Water |
3.2. Step-by-Step Synthesis Procedure
-
Reactant Charging: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a Claisen adapter, add 2.1 g (0.023 mol) of 2-aminopropane-1,3-diol and 3.78 g (0.027 mol) of benzophenone.
-
Reaction: Heat the mixture to 180 °C using a heating mantle.
-
Water Removal: After approximately 15 minutes of heating, the water formed during the reaction will begin to distill off. Continue the distillation to remove the water as it is formed.
-
Reaction Completion: Maintain the reaction at 180 °C for a total of 3 hours.
-
Cooling and Initial Purification: After 3 hours, turn off the heat and allow the mixture to cool to room temperature. The product will be a viscous, pale yellow oil.
-
Dispersion and Solidification: To the cooled oil, add 10 mL of a 1:1 mixture of water and cyclohexane. Stir the mixture vigorously for 1 hour. This will cause the product to solidify as a white solid.
-
Isolation: Isolate the white solid by filtration.
-
Final Purification: Purify the solid by crystallization from a 1:1 mixture of cyclohexane and toluene. This will yield the final product, this compound, as a white solid.[2][3]
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.52–7.24 (m, 10H, aromatic protons), 4.42 (t, 2H, -OH), 3.62–3.54 (m, 1H, -CH₂-CH-N-), 3.51–3.40 (m, 3H, -CH₂-CH-N-CH₂)[3] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 167.18 (C=N), 139.73, 136.48, 129.52, 127.99, 127.95, 127.87, 127.70 (aromatic carbons), 66.34, 62.63 (aliphatic carbons)[3] |
| Appearance | White solid |
| Yield | Approximately 85%[2][3] |
Applications in Drug Development and Beyond
The synthesized this compound serves as a key intermediate in the synthesis of more complex molecules. The diphenylmethylene group can be readily removed under mild acidic conditions to regenerate the primary amine, making it an excellent protecting group. This allows for selective functionalization of the hydroxyl groups.
Potential applications include:
-
Asymmetric Synthesis: The chiral backbone of the molecule can be utilized to induce stereoselectivity in subsequent reactions.
-
Pharmaceutical Scaffolds: The diol and amino functionalities provide multiple points for diversification, allowing for the creation of libraries of compounds for drug screening.
-
Ligand Synthesis: The molecule can be further modified to create ligands for metal catalysts or for biological targets.
Conclusion
This guide has outlined a robust, efficient, and environmentally friendly method for the synthesis of this compound. By understanding the underlying chemical principles and following the detailed protocol, researchers can reliably produce this valuable compound for their synthetic needs. The adoption of a solvent-free and catalyst-free approach not only simplifies the procedure but also aligns with the growing demand for sustainable practices in the chemical and pharmaceutical industries.
References
-
Galimberti, A., et al. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. . [Link]
-
Galimberti, A., et al. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. ACS Omega, 5(21), 12173-12187. [Link]
Sources
physicochemical properties of 2-((Diphenylmethylene)amino)propane-1,3-diol
An In-depth Technical Guide to the Physicochemical Properties of 2-((Diphenylmethylene)amino)propane-1,3-diol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an imine derivative of serinol, serves as a critical chiral building block and synthetic intermediate in organic chemistry. Its utility, particularly in the synthesis of N-substituted 2-amino-1,3-propanediols, underscores the importance of a comprehensive understanding of its physicochemical properties. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering both established data and detailed experimental protocols for its characterization. The subsequent sections are designed to equip researchers and drug development professionals with the foundational knowledge required for its effective application, from synthesis and purification to its potential role in more complex molecular architectures.
Chemical Identity and Structure
A precise understanding of a compound's identity is the cornerstone of all subsequent research and development. This compound is systematically identified by the following descriptors:
-
IUPAC Name : 2-[(diphenylmethylidene)amino]propane-1,3-diol
-
Synonyms : Serinol-N-benzophenone imine, (N-Diphenylmethylene)-2-amino-1,3-propanediol
-
CAS Number : 84153-27-5
-
Molecular Formula : C₁₆H₁₇NO₂
-
Molecular Weight : 255.31 g/mol
The molecular structure consists of a propane-1,3-diol backbone where the amine at the C2 position has been condensed with benzophenone to form an imine, also known as a Schiff base. This diphenylmethylene group serves as a bulky, non-polar protecting group for the primary amine, a common strategy in multi-step organic synthesis.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. For a synthetic intermediate, these parameters are crucial for optimizing reaction conditions, purification, and handling.
| Property | Value | Source(s) |
| Physical State | Solid | Inferred from melting point |
| Melting Point | 93 - 97 °C | |
| Boiling Point | 427.7±45.0 °C (Predicted) | |
| Density | 1.18±0.1 g/cm³ (Predicted) | |
| pKa | 12.87±0.70 (Predicted, Most Acidic) | |
| pKa | 4.69±0.10 (Predicted, Most Basic) |
Note: Predicted values are computational estimates and should be confirmed experimentally.
The solid state of the compound at room temperature simplifies handling and storage. The predicted pKa values suggest that the hydroxyl groups are weakly acidic, while the imine nitrogen provides a site of basicity. This dual character can influence its solubility and reactivity in different pH environments.
Synthesis and Purification Protocol
The most common synthesis route involves the direct condensation of 2-amino-1,3-propanediol (serinol) with benzophenone. A key aspect of this reaction is the removal of the water byproduct to drive the equilibrium towards the imine product.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
A-Z Guide to the Structural Analysis of 2-((Diphenylmethylene)amino)propane-1,3-diol
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-((Diphenylmethylene)amino)propane-1,3-diol. This compound, formed from the condensation of benzophenone and 2-aminopropane-1,3-diol, possesses multiple functional groups including an imine, two hydroxyl groups, and two phenyl rings, necessitating a multi-technique approach for unambiguous characterization. This document outlines a logical workflow, detailing the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each section provides field-proven insights into experimental design, data acquisition, and interpretation, tailored to the specific structural features of the target molecule. This guide is intended for researchers and scientists in organic synthesis and drug development who require a robust methodology for the structural verification of novel compounds.
Introduction and Strategic Overview
This compound is a Schiff base with potential applications as an intermediate in organic synthesis, leveraging the reactivity of the imine and the functionality of the diol moiety. Its precursor, 2-aminopropane-1,3-diol (also known as Serinol), is a versatile building block in medicinal chemistry and polymer science.[1][2][3] The diphenylmethylene group (often referred to as a benzophenone imine moiety) serves as a bulky, non-coordinating protecting group for the primary amine, a common strategy in the synthesis of complex molecules.[4]
Unambiguous structural confirmation is the bedrock of chemical research and development. The presence of multiple NMR-active nuclei (¹H, ¹³C), infrared-active functional groups (O-H, C=N, C-O, aromatic C-H), and a defined molecular weight makes the target molecule well-suited for a combinatorial analytical approach.
The logical workflow for the structural elucidation of a newly synthesized sample of this compound is as follows:
Caption: Overall workflow for structural elucidation.
Mass Spectrometry (MS)
2.1. Principle & Rationale
Mass spectrometry is the foundational technique for determining the molecular weight (MW) of a compound.[5] For this compound (C₁₆H₁₇NO₂), the expected monoisotopic mass is approximately 255.1259 g/mol . Electrospray Ionization (ESI) is the preferred method due to the polarity imparted by the diol functionality, which facilitates protonation to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
2.2. Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Ionization Mode: ESI, positive ion.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high resolution.
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Sheath/Auxiliary Gas: Nitrogen, set to instrument-specific optimal values.
-
Capillary Temperature: 250-300 °C.
-
-
Data Acquisition: Acquire spectra over a mass range of m/z 100-500.
2.3. Expected Data & Interpretation
The primary ion observed should be the protonated molecule, [M+H]⁺, at m/z ≈ 256.1332. An HRMS measurement within 5 ppm of this value provides strong evidence for the molecular formula C₁₆H₁₈NO₂⁺.
Fragmentation patterns can also provide structural clues.[6][7] The bond between the propane backbone and the imine nitrogen is a likely point of cleavage. A significant fragment may correspond to the diphenylmethylium ion ([C₁₃H₁₀N]⁺) or related species.[8]
| Ion | Formula | Calculated m/z | Expected Observation |
| [M+H]⁺ | C₁₆H₁₈NO₂⁺ | 256.1332 | High intensity, confirms molecular weight. |
| [M+Na]⁺ | C₁₆H₁₇NO₂Na⁺ | 278.1151 | Possible adduct, especially with glass use. |
| [C₁₃H₁₀]⁺ | C₁₃H₁₀⁺ | 166.0855 | Fragment from C-N cleavage (benzhydryl cation). |
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.1. Principle & Rationale
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[9] For the target molecule, we expect to observe characteristic stretches for the O-H, aromatic C-H, C=N (imine), and C-O bonds. The absence of a strong C=O stretch (around 1700 cm⁻¹) from the benzophenone starting material and the absence of an N-H stretch (around 3300-3400 cm⁻¹) from the 2-aminopropane-1,3-diol are key indicators of a successful reaction.[10]
3.2. Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrument Setup:
-
Mode: ATR.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.
3.3. Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure |
| 3400-3200 (broad) | O-H stretch | Confirms presence of the diol hydroxyl groups. |
| 3100-3000 | Aromatic C-H stretch | Indicates the presence of the phenyl rings. |
| 2950-2850 | Aliphatic C-H stretch | Confirms the propane backbone. |
| ~1640-1620 | C=N stretch (Imine) | Critical peak confirming the formation of the Schiff base.[11] |
| ~1600, ~1490, ~1450 | C=C stretch (Aromatic) | Further evidence of the phenyl rings. |
| ~1100-1000 | C-O stretch | Confirms the primary alcohol functionalities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1. Principle & Rationale
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[12] ¹H NMR provides information on the number and type of protons and their neighboring protons, while ¹³C NMR and DEPT-135 experiments identify the number and type of carbon atoms (CH₃, CH₂, CH, C).
4.2. Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for good resolution.
-
Experiments:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
-
-
Data Acquisition: Acquire spectra at room temperature. Standard pulse programs for each experiment are used.
4.3. Expected Data & Interpretation
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.2-7.8 ppm (multiplet, 10H): Aromatic protons of the two phenyl rings. The complex pattern arises from multiple, overlapping signals.
-
δ ~3.5-4.0 ppm (multiplet, 5H): This complex region should contain the signals for the CH₂OH and the central CH proton. The two CH₂ groups are diastereotopic and will likely show complex splitting.
-
δ ~2.5-3.5 ppm (broad singlet, 2H): Protons of the two hydroxyl (OH) groups. This signal's position is variable and can be confirmed by a D₂O exchange experiment, where it would disappear.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~170 ppm: Imine carbon (C=N). This is a key downfield signal confirming imine formation.[11]
-
δ ~127-140 ppm (multiple signals): Aromatic carbons of the phenyl rings. Expect 4-6 signals depending on symmetry and overlap.
-
δ ~60-70 ppm (2 signals): Two signals are expected for the carbons of the diol. One for the CH₂OH carbons and one for the central CH-N carbon.
-
DEPT-135: This experiment will show positive signals for CH carbons and negative signals for CH₂ carbons. Quaternary carbons (like the imine C) will be absent. This helps to definitively assign the carbons in the 60-70 ppm region.
| Carbon Type | Expected ¹³C Shift (ppm) | DEPT-135 Signal |
| C=N (Imine) | ~170 | Absent |
| C (Aromatic, quaternary) | ~135-140 | Absent |
| CH (Aromatic) | ~127-130 | Positive |
| CH-N (Propane backbone) | ~65-70 | Positive |
| CH₂OH (Propane backbone) | ~60-65 | Negative |
Single-Crystal X-ray Crystallography
5.1. Principle & Rationale
While spectroscopic methods provide powerful evidence for the 2D structure, single-crystal X-ray crystallography provides unambiguous, definitive proof of the molecular structure in three dimensions.[13][14] It determines the precise spatial arrangement of atoms, bond lengths, and bond angles, confirming connectivity and stereochemistry.
5.2. Experimental Protocol
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane) is a common method.
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure.[15]
5.3. Expected Data & Interpretation
The output is a detailed 3D model of the molecule, providing:
-
Confirmation of Connectivity: Absolute proof that the proposed atomic connections are correct.
-
Bond Lengths and Angles: For example, the C=N bond length will be confirmed to be in the typical range of ~1.28 Å.
-
Conformation: The spatial orientation of the phenyl rings and the propane-1,3-diol backbone will be revealed.
-
Intermolecular Interactions: Hydrogen bonding between the hydroxyl groups of adjacent molecules in the crystal lattice will be visible.
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. The combination of mass spectrometry to confirm molecular weight, FT-IR to identify key functional groups, and detailed 1D and 2D NMR spectroscopy to establish atomic connectivity provides a very high degree of confidence in the assigned structure. For absolute confirmation, particularly for publication or regulatory purposes, single-crystal X-ray crystallography is the gold standard. By following the integrated workflow described in this guide, researchers can confidently and rigorously characterize this and similar molecules.
References
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Khan, I. et al. (2015). Synthesis, Spectral investigation (1H, 13C) and Anti-microbial Screening of benzophenone imines. International Journal of Pharmaceutical Sciences and Research. [Link]
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Polymer Chemistry (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. RSC Publishing. [Link]
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Royal Society of Chemistry (n.d.). Supporting Information for Substituted Benzophenone Imines for COF Synthesis via Transimination. RSC Publishing. [Link]
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PubChem (n.d.). Benzophenone imine. National Institutes of Health. [Link]
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ACS Publications (1995). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry. [Link]
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PubChem (n.d.). 2-Amino-1-phenyl-1,3-propanediol. National Institutes of Health. [Link]
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ResearchGate (n.d.). Comparative FT-IR spectra of dialdehyde and di-imine. [Link]
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Azzouz, A. S. et al. (2008). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Journal of Al-Nahrain University. [Link]
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Semantic Scholar (2023). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. [Link]
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ResearchGate (n.d.). FTIR spectra of the investigated imines. [Link]
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NIH (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. National Institutes of Health. [Link]
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PubChem (n.d.). 2-Amino-2-methyl-1,3-propanediol. National Institutes of Health. [Link]
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ResearchGate (2013). Background defining during the imine formation reaction in FT-IR liquid cell. [Link]
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ResearchGate (n.d.). Chemical structure and fragmentation pathway of the substituted.... [Link]
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OUCI (2020). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
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Chemguide (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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Wikipedia (n.d.). Fragmentation (mass spectrometry). [Link]
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Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Beilstein Journal of Organic Chemistry (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols.... [Link]
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PrepChem.com (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. [Link]
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ResearchGate (2017). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
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Wikipedia (n.d.). X-ray crystallography. [Link]
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MDPI (2021). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. [Link]
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memtein.com (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. [Link]
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NIH (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-((Diphenylmethylene)amino)propane-1,3-diol
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-((Diphenylmethylene)amino)propane-1,3-diol. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes predicted data based on the well-characterized spectroscopic behaviors of its constituent structural motifs: the serinol (2-amino-1,3-propanediol) backbone and the diphenylmethylene (benzophenone imine) protecting group. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.
Introduction: A Predictive Approach to Spectroscopic Analysis
This compound is a derivative of serinol, a versatile building block in synthetic chemistry. The diphenylmethylene group serves as a bulky, non-polar protecting group for the primary amine, influencing the molecule's overall spectroscopic signature. Understanding the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for reaction monitoring, quality control, and structural confirmation.
This guide will deconstruct the molecule into its primary components to forecast its spectral characteristics. We will draw upon established principles of spectroscopy and reference data from analogous compounds to provide a detailed and scientifically grounded predictive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, we anticipate distinct signals corresponding to the propanediol backbone and the aromatic rings of the diphenylmethylene group.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal the connectivity and chemical environment of the hydrogen atoms. The predicted chemical shifts are summarized in Table 1.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.80 | Multiplet | 10H |
| CH (backbone) | ~3.80 - 4.00 | Multiplet | 1H |
| CH₂ (backbone) | ~3.50 - 3.70 | Multiplet | 4H |
| OH | Variable (broad) | Singlet | 2H |
Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum
The ten protons of the two phenyl rings are expected to resonate in the aromatic region (7.20 - 7.80 ppm) as a complex multiplet. The protons of the propanediol backbone will be shifted downfield due to the influence of the neighboring hydroxyl and diphenylmethyleneamino groups. The methine proton (CH) is anticipated to appear as a multiplet around 3.80 - 4.00 ppm, while the diastereotopic methylene protons (CH₂) will likely give rise to a more complex multiplet in the 3.50 - 3.70 ppm range. The hydroxyl protons will present as a broad singlet with a chemical shift that is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide insight into the number of unique carbon environments. The predicted chemical shifts are detailed in Table 2.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=N (imine) | ~165 - 170 |
| Quaternary Phenyl-C | ~135 - 140 |
| CH Phenyl-C | ~127 - 132 |
| CH (backbone) | ~60 - 65 |
| CH₂ (backbone) | ~60 - 65 |
Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum
The most downfield signal is predicted to be the imine carbon (C=N) of the diphenylmethylene group, appearing around 165-170 ppm.[1] The aromatic carbons will be observed in the 127-140 ppm region, with the quaternary carbons appearing at the lower end of this range. The carbons of the propanediol backbone are expected to resonate in the 60-65 ppm region. Due to the influence of the substituents, the methine (CH) and methylene (CH₂) carbons may have very similar chemical shifts.
Experimental Protocol: NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set a spectral width of approximately 220 ppm.
-
Use proton decoupling to simplify the spectrum to singlets.
-
Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=N, and C=C bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N (imine) | 1620 - 1650 | Medium to Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (alcohol) | 1000 - 1260 | Strong |
Expertise & Experience: Interpreting the Predicted IR Spectrum
A prominent, broad absorption band in the 3200-3600 cm⁻¹ region will be indicative of the O-H stretching of the two hydroxyl groups. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear in their characteristic regions. A key diagnostic peak will be the C=N stretching of the imine group, expected in the 1620-1650 cm⁻¹ range.[1] The presence of the phenyl rings will be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong C-O stretching band will also be present between 1000 and 1260 cm⁻¹.
Experimental Protocol: IR Spectroscopy
Methodology:
-
Sample Preparation:
-
Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.
Predicted Mass Spectrum
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 256.1338 | Protonated molecular ion |
| [M]⁺ | 255.1259 | Molecular ion |
| [M-H₂O]⁺ | 237.1154 | Loss of a water molecule |
| [M-CH₂OH]⁺ | 224.1177 | Loss of a hydroxymethyl group |
| [(C₆H₅)₂C=N]⁺ | 180.0813 | Benzophenone imine fragment |
Expertise & Experience: Interpreting the Predicted Mass Spectrum
In a high-resolution mass spectrum (HRMS) using a soft ionization technique like electrospray ionization (ESI), the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 256.1338. The molecular ion [M]⁺ may also be observed. Common fragmentation pathways would include the loss of a water molecule from the diol moiety to give a fragment at m/z 237.1154, and the loss of a hydroxymethyl radical to yield a fragment at m/z 224.1177. A significant fragment corresponding to the stable benzophenone imine cation at m/z 180.0813 is also anticipated.
Experimental Protocol: Mass Spectrometry
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., Q-TOF, Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements to confirm the elemental composition.
Visualization of Key Structural Features
The following diagrams illustrate the key structural features of this compound relevant to its spectroscopic characterization.
Caption: Key Spectroscopic Features of the Target Molecule.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and analyze this compound. The provided protocols offer a starting point for experimental design, ensuring high-quality data acquisition. As with any predictive analysis, experimental verification is the ultimate confirmation of structure.
References
-
Substituted Benzophenone Imines for COF Synthesis via Transimination. The Royal Society of Chemistry. [Link]
-
Serinol | C3H9NO2 | CID 68294. PubChem. [Link]
-
Benzophenone imine | C13H11N | CID 136809. PubChem. [Link]
- Minamisawa, K., & Watanabe, H. (1986). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Plant and Cell Physiology, 27(6), 1109-1116.
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A Comprehensive Technical Guide to 2-((Diphenylmethylene)amino)propane-1,3-diol: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Core Structure: 2-Amino-1,3-propanediol (Serinol)
The foundational molecule for the title compound is 2-amino-1,3-propanediol, commonly known as serinol. Serinol is a versatile and commercially available building block in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 534-03-2 | [2][3] |
| Molecular Formula | C₃H₉NO₂ | [2] |
| Molecular Weight | 91.11 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 52-58 °C | [3] |
Serinol's trifunctional nature, possessing a primary amine and two primary hydroxyl groups, makes it a valuable precursor for a wide range of chemical transformations. It serves as a scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and functionalized monomers for polymer chemistry.[1]
The Diphenylmethylene Protecting Group: A Shield for Primary Amines
In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. This is the role of a protecting group.[4] The diphenylmethylene group, also known as the benzhydryl group, is a sterically hindered protecting group frequently used for primary amines.
The introduction of the diphenylmethylene group onto the primary amine of serinol yields 2-((diphenylmethylene)amino)propane-1,3-diol. This transformation is significant as it selectively masks the nucleophilicity of the amine, allowing for subsequent reactions to be carried out on the hydroxyl groups.
Synthesis of this compound
A direct and environmentally friendly synthesis of this compound has been reported.[5] The methodology involves the reaction of serinol with a diphenylmethylene source under solvent-free conditions.
Experimental Protocol: One-Pot Synthesis
This protocol is based on the work of Gualandi et al. and offers a green approach to the synthesis.[5]
Materials:
-
2-Amino-1,3-propanediol (Serinol)
-
Diphenylmethanone (Benzophenone) or a suitable derivative
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine serinol and the diphenylmethylene source in an appropriate molar ratio.
-
Heat the mixture with stirring. The reaction is typically conducted at elevated temperatures (e.g., 180 °C).
-
As the reaction proceeds, water is formed as a byproduct. Remove the water by distillation to drive the reaction to completion.
-
After the reaction is complete (typically monitored by TLC or other analytical methods), cool the mixture to room temperature.
-
The resulting product, this compound, is often obtained as a viscous oil.
This one-pot synthesis is advantageous due to its simplicity, atom economy, and avoidance of hazardous solvents.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the primary amine of serinol on the carbonyl carbon of the diphenylmethylene source, followed by the elimination of water to form the imine product. The high temperature and removal of water are crucial for shifting the equilibrium towards the product side.
Caption: Workflow for the one-pot synthesis of this compound.
Properties and Characterization
The physical and chemical properties of this compound are influenced by both the serinol backbone and the bulky diphenylmethylene group.
| Property | Description |
| Physical State | Likely a viscous oil or a low-melting solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents. |
| Spectroscopic Data | Characterization would typically involve ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the imine functionality and the propanediol backbone. |
Deprotection and Further Applications
A key feature of a protecting group is its ability to be removed under specific conditions that do not affect the rest of the molecule.[4] The diphenylmethylene group can be cleaved to regenerate the primary amine. This deprotection is often achieved under acidic conditions or through hydrogenation.[6][7]
The protected diol, this compound, is a valuable intermediate for further synthetic transformations. The two primary hydroxyl groups are available for a variety of reactions, including:
-
Esterification: Formation of esters with carboxylic acids or their derivatives.
-
Etherification: Formation of ethers.
-
Cyclization: Serving as a precursor for the synthesis of heterocyclic compounds.
These transformations can lead to the creation of a diverse range of molecules with potential applications in materials science and medicinal chemistry. For instance, derivatives of 2-amino-1,3-propanediol are being investigated for the synthesis of biodegradable polymers and as intermediates for pharmaceuticals.[1][8]
Caption: Synthetic utility of this compound.
Conclusion
This compound represents a strategically important intermediate in organic synthesis. The use of the diphenylmethylene group allows for the selective protection of the amine functionality of serinol, thereby enabling a wide array of chemical modifications at the hydroxyl positions. The development of efficient and environmentally benign synthetic routes to this compound further enhances its utility. For researchers in drug discovery and materials science, this protected serinol derivative offers a versatile platform for the design and synthesis of novel and complex molecules.
References
-
Borregaard AS. 3-AMINO-1,2- PROPANEDIOL (APD). Available from: [Link]
-
Al-Azemi, T. F., & Bisht, K. S. (2014). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 5(10), 3399-3407. Available from: [Link]
-
Zhu, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Journal of Industrial Microbiology & Biotechnology, 51(1), 1-13. Available from: [Link]
-
PubChem. 2-Amino-1-phenyl-1,3-propanediol. National Center for Biotechnology Information. Available from: [Link]
- Al-Masoudi, N. A., & Al-Sultani, A. A. (2021). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. Research Journal of Chemistry and Environment, 25(4), 79-83.
- WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents.
-
Gualandi, I., et al. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. ACS Omega, 5(20), 11637-11647. Available from: [Link]
-
Van der Pijl, F., et al. (2017). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 22(10), 1641. Available from: [Link]
-
Van der Pijl, F., et al. (2017). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 22(10), 1641. Available from: [Link]
-
Albericio, F., & Isidro-Llobet, A. (2019). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 24(18), 3334. Available from: [Link]
-
Oakwood Chemical. 2-Amino-1,3-propanediol. Available from: [Link]
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- 1. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Amino-1,3-propanediol [oakwoodchemical.com]
- 3. 2-Amino-1,3-propanediol | 534-03-2 | TCI AMERICA [tcichemicals.com]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on 2-((Diphenylmethylene)amino)propane-1,3-diol: A Protected Serinol Synthon for Advanced Organic Synthesis
This technical guide provides a comprehensive literature review and practical insights into the synthesis, properties, and applications of 2-((Diphenylmethylene)amino)propane-1,3-diol. This compound, a protected form of 2-amino-1,3-propanediol (serinol), is a valuable intermediate for researchers, scientists, and drug development professionals engaged in complex organic synthesis.
Introduction: The Strategic Importance of Amine Protection in Polyfunctional Molecules
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] Polyfunctional molecules, such as 2-amino-1,3-propanediol (commonly known as serinol), possess multiple reactive sites—a primary amine and two primary hydroxyl groups.[2] Serinol and its derivatives are crucial building blocks in the synthesis of a wide array of biologically active compounds, including sphingolipids and the immunosuppressant drug Fingolimod (Gilenya®).[3]
To selectively perform reactions on the hydroxyl groups without interference from the nucleophilic amine, the amine functionality must be temporarily masked with a protecting group. The diphenylmethylene group, introduced via benzophenone imine, is an effective protecting group for primary amines.[4][5] The resulting compound, this compound, offers the advantage of being stable under various reaction conditions, particularly to flash chromatography, while being readily cleavable under mild acidic conditions to regenerate the parent amine.[5]
This guide will delve into the synthesis of this protected serinol derivative, its expected physicochemical properties, its utility as a synthetic intermediate, and the methodologies for its deprotection.
Caption: The reversible protection of serinol.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction between 2-amino-1,3-propanediol and a suitable benzophenone derivative. A common and effective method involves the direct reaction with benzophenone imine.
Causality Behind Experimental Choices
-
Choice of Reagents: Benzophenone imine is a readily available reagent that serves as both the source of the diphenylmethylene group and a dehydrating agent, driving the reaction towards the formation of the desired imine.[4]
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal for this reaction. These solvents effectively dissolve the reactants without interfering with the reaction mechanism.
-
Temperature: The reaction is typically carried out at room temperature, making it an energy-efficient and convenient process.[6]
-
Work-up: A simple filtration and evaporation are usually sufficient to isolate the product in high purity, as the Schiff bases are often stable to flash chromatography.[6]
Experimental Protocol: A Representative Synthesis
-
To a solution of 2-amino-1,3-propanediol (1.0 eq.) in anhydrous dichloromethane (DCM), add benzophenone imine (1.1 eq.).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Caption: Synthesis of the protected serinol.
Physicochemical and Spectroscopic Properties
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| Appearance | White to off-white solid or a viscous oil |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) |
| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.8 ppm), CH-N proton (multiplet), CH₂-O protons (multiplets), OH protons (broad singlet) |
| ¹³C NMR | Phenyl carbons, C=N carbon (~170 ppm), CH-N carbon, CH₂-O carbons |
| IR Spectroscopy (cm⁻¹) | O-H stretch (~3400, broad), C-H stretch (aromatic and aliphatic), C=N stretch (~1620-1640), C-O stretch |
Applications in Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral building block for the synthesis of more complex molecules, particularly those with stereocenters. With the amine protected, the two hydroxyl groups can be selectively functionalized.
Synthetic Workflow: A Hypothetical Example
A plausible application of this protected serinol is in the synthesis of a chiral ligand or a pharmaceutical intermediate. The following workflow illustrates a hypothetical synthetic sequence:
-
Mono-alkylation of a Hydroxyl Group: The protected serinol can be treated with one equivalent of a strong base (e.g., NaH) followed by an alkylating agent (e.g., benzyl bromide) to selectively functionalize one of the hydroxyl groups.
-
Functionalization of the Second Hydroxyl Group: The remaining hydroxyl group can then be reacted with a different electrophile, for instance, an acyl chloride, to introduce a second, distinct functional group.
-
Deprotection of the Amine: The diphenylmethylene group is then removed under mild acidic conditions to reveal the primary amine.
-
Final Functionalization: The newly liberated amine can then be acylated or alkylated to complete the synthesis of the target molecule.
Caption: A hypothetical synthetic workflow.
Deprotection of the Diphenylmethylene Group
The removal of the diphenylmethylene protecting group is a critical step to unmask the primary amine for subsequent reactions. This is typically achieved under mild acidic conditions, which is a key advantage of this protecting group.[5]
Rationale for Deprotection Conditions
-
Acidic Hydrolysis: The imine bond is susceptible to hydrolysis under acidic conditions. The reaction is often rapid and clean.
-
Choice of Acid: A variety of acids can be used, including aqueous hydrochloric acid (HCl), trifluoroacetic acid (TFA), or silica gel impregnated with an acid. The choice of acid depends on the sensitivity of other functional groups in the molecule.
-
Solvent System: A protic solvent system, such as THF/water or methanol/water, is necessary to facilitate the hydrolysis.
Experimental Protocol: A Representative Deprotection
-
Dissolve the this compound derivative in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid, such as 1M aqueous HCl.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected amine.
Caption: Deprotection of the diphenylmethylene group.
Conclusion
This compound is a strategically important synthetic intermediate that allows for the selective functionalization of the hydroxyl groups of serinol. Its straightforward synthesis, stability to a range of reaction conditions, and facile deprotection make it a valuable tool for organic chemists in academia and industry. While specific literature on this exact compound is sparse, the principles governing its synthesis and use are well-established, enabling its confident application in the design and execution of complex synthetic routes.
References
-
IJCRT.org. (2022-03-03). A Review on Synthesis of Benzophenone Imine by Benzonitrile. [Link]
-
ResearchGate. (2024-08-07). Benzophenone Imine. [Link]
- Google Patents. (2016-01-14). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- Google Patents. (1999-12-07). US5998669A - Process for production of 2-amino-1,3-propanediol.
-
Neliti. (2024-07-13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Wikipedia. (Accessed 2024). Benzophenone imine. [Link]
-
ACS Sustainable Chemistry & Engineering. (2020-05-18). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. [Link]
-
Beilstein Journal of Organic Chemistry. (2012-12-05). Asymmetric synthesis of γ-chloro-α,β-diamino- and β,γ-aziridino-α-aminoacylpyrrolidines and -piperidines via stereoselective Mannich-type additions of N-(diphenylmethylene)glycinamides across α-chloro-N-sulfinylimines. [Link]
-
IRIS . (2022-06-15). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. [Link]
- Google Patents. (2022-09-29). WO2022200247A1 - Industrial synthesis of serinol.
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theoretical studies of 2-((Diphenylmethylene)amino)propane-1,3-diol
An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-((Diphenylmethylene)amino)propane-1,3-diol
Foreword: Charting a Course for Novel Ligand Discovery
In the landscape of medicinal chemistry and materials science, the rational design of novel molecules is paramount. The Schiff base, this compound, presents a compelling scaffold, integrating the steric and electronic influences of the diphenylmethylene group with the versatile coordinating potential of the aminodiol backbone. While extensive experimental data on this specific molecule remains to be published, this guide serves as a comprehensive roadmap for its theoretical investigation. By leveraging established computational chemistry protocols, we can predict its structural, electronic, and spectroscopic properties, thereby providing a robust framework for future experimental validation and application-driven research. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related compounds.
Molecular Blueprint: Synthesis and Structural Considerations
The logical synthetic pathway to this compound involves the condensation reaction between benzophenone and 2-amino-1,3-propanediol (serinol). This reaction is a classic example of Schiff base formation, typically catalyzed by an acid and involving the removal of water to drive the equilibrium towards the product.
Proposed Synthetic Protocol:
-
Reactant Preparation: Equimolar amounts of benzophenone and 2-amino-1,3-propanediol are dissolved in a suitable solvent, such as methanol or ethanol.
-
Catalysis: A catalytic amount of a weak acid, like acetic acid, is added to the reaction mixture to protonate the carbonyl oxygen of benzophenone, making the carbonyl carbon more electrophilic.
-
Reaction Conditions: The mixture is refluxed for several hours to facilitate the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
-
Product Isolation and Purification: Upon cooling, the Schiff base product is expected to precipitate. The solid can then be collected by filtration, washed with a cold solvent to remove unreacted starting materials, and purified by recrystallization.
The resulting molecule, this compound, possesses several key structural features that are amenable to theoretical study, including the imine (C=N) bond, the flexible propanediol backbone, and the bulky diphenyl groups.
The Computational Chemist's Toolkit: Methodologies for In Silico Analysis
A thorough theoretical investigation of this compound necessitates a multi-faceted computational approach. Density Functional Theory (DFT) has proven to be a powerful and accurate method for studying the properties of Schiff bases and their metal complexes.[1][2][3][4]
Geometry Optimization and Vibrational Analysis
The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
DFT Calculation: A geometry optimization is performed using a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[4] For higher accuracy, functionals like M06-2X can also be employed.[1]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be correlated with experimental infrared (IR) spectra.
Electronic Structure and Reactivity
Understanding the electronic properties of the molecule is crucial for predicting its reactivity and potential applications.
Key Analyses:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is invaluable for predicting sites of interaction with other molecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including charge transfer interactions.[5]
| Parameter | Significance | Typical Computational Method |
| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-31G(d,p)) |
| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-31G(d,p)) |
| HOMO-LUMO Gap | Chemical reactivity and stability | Calculated from HOMO and LUMO energies |
| MEP Surface | Sites of electrophilic and nucleophilic attack | Calculated from the optimized geometry |
| NBO Charges | Atomic charge distribution | NBO analysis on the optimized geometry |
Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule in a solvent, which can be compared to experimental spectra.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule, providing information about its chromophores.[5]
Predicted Insights and Their Implications
Based on the structure of this compound, we can anticipate several key findings from a comprehensive theoretical study:
-
Structural Features: The optimized geometry is expected to show a non-planar structure due to the steric hindrance from the two phenyl groups. The dihedral angles between the phenyl rings and the imine plane will be a key structural parameter. The propane-1,3-diol backbone will likely exhibit intramolecular hydrogen bonding between the hydroxyl groups.
-
Electronic Landscape: The HOMO is likely to be localized on the diphenylmethyleneamino moiety, particularly the nitrogen atom and the phenyl rings, indicating that this is the primary site for electrophilic attack. The LUMO is expected to be distributed over the imine bond and the phenyl rings, suggesting this region is susceptible to nucleophilic attack. The HOMO-LUMO gap will provide a quantitative measure of its reactivity.
-
Spectroscopic Signature: The calculated IR spectrum will show a characteristic peak for the C=N stretching vibration. The calculated ¹H NMR spectrum will be complex due to the asymmetry of the molecule, with distinct signals for the diastereotopic protons of the CH₂ groups in the diol backbone.
Potential Applications in Drug Development and Beyond
The structural and electronic features of this compound suggest several potential applications:
-
Ligand in Coordination Chemistry: The nitrogen of the imine group and the oxygen atoms of the hydroxyl groups can act as coordination sites for metal ions. Theoretical studies can model the formation of metal complexes and predict their geometries and electronic properties, which is relevant for catalysis and the development of new materials.[3][4]
-
Pharmacophore Scaffold: The propane-1,3-diol moiety is present in various biologically active molecules.[6][7][8][9] The diphenylmethylene group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets. In silico docking studies could be performed to explore its binding affinity to various receptors and enzymes.
-
Precursor for Chiral Ligands: The propanediol backbone offers the potential for creating chiral derivatives, which are of significant interest in asymmetric catalysis.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a suite of computational techniques, from DFT-based geometry optimization to the prediction of spectroscopic and electronic properties, a deep understanding of this molecule's characteristics can be achieved prior to extensive experimental work. The insights gained from such a theoretical study will be invaluable in guiding the synthesis, characterization, and exploration of this promising molecule's applications in medicinal chemistry, catalysis, and materials science. The logical next step would be to perform these calculations and subsequently validate the theoretical predictions through targeted synthesis and experimental characterization.
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solubility of 2-((Diphenylmethylene)amino)propane-1,3-diol in different solvents
An In-depth Technical Guide to the Solubility of 2-((Diphenylmethylene)amino)propane-1,3-diol
Authored by: A Senior Application Scientist
Introduction: Navigating the Solubility Landscape of a Novel Pharmaceutical Intermediate
In the realm of drug discovery and development, the physicochemical properties of a molecule are foundational to its potential as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest due to its structural relation to biologically active amino-diol scaffolds.[1][2][3]
The molecule, an imine formed from benzophenone and the prochiral amino alcohol serinol, presents a fascinating case study in solubility.[2] Its structure marries a large, nonpolar diphenylmethylene moiety with a highly polar propane-1,3-diol backbone containing an imine nitrogen. This amphipathic nature dictates a complex solubility profile, making a thorough understanding essential for any researcher or drug development professional working with this or structurally related compounds.
This document moves beyond a simple recitation of data. It is designed to provide a field-proven framework for understanding, predicting, and experimentally determining the solubility of this molecule. We will delve into the theoretical principles governing its dissolution, provide robust, self-validating experimental protocols, and offer insights into the causal relationships between molecular structure, solvent choice, and solubility outcomes. The objective is to equip the reader with the expertise to confidently navigate the challenges associated with this compound's solubility.[4]
Section 1: Physicochemical Profile and Predicted Solubility
A molecule's structure is the primary determinant of its solubility.[4] By analyzing the functional groups and overall architecture of this compound, we can make informed predictions about its behavior in various solvents, guided by the fundamental principle of "like dissolves like".[5][6][7]
Molecular Structure Analysis:
-
Polar Region: The molecule possesses two hydroxyl (-OH) groups and an imine nitrogen (-N=). The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the imine nitrogen can act as a hydrogen bond acceptor.[5] These features promote strong interactions with polar solvents, particularly those capable of hydrogen bonding.[6]
-
Nonpolar Region: The diphenylmethylene group, consisting of two phenyl rings, is large, rigid, and hydrophobic. This region dominates a significant portion of the molecule's surface area and will preferentially interact with nonpolar solvents through van der Waals forces.[7]
This duality suggests that the compound will not be highly soluble in the extremes of the polarity spectrum. In highly polar solvents like water, the large nonpolar region will disrupt the strong hydrogen-bonding network of the solvent, leading to low solubility.[7] Conversely, in highly nonpolar solvents like hexane, the polar diol and imine groups will lack favorable interactions, also resulting in poor solubility. The optimal solvents are likely to be those with intermediate polarity that can effectively solvate both the polar and nonpolar regions of the molecule.
Predicted Solubility in Common Pharmaceutical Solvents
The following table summarizes the predicted qualitative solubility of this compound in a range of solvents commonly used in pharmaceutical development. These predictions are based on the structural analysis above and general principles of solute-solvent interactions.[8]
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Justification |
| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble | The large, nonpolar diphenylmethylene group is expected to overcome the solubilizing effect of the polar diol and imine functionalities.[7] |
| Methanol | CH₃OH | Polar Protic | Soluble | Offers a balance of polarity and hydrogen bonding to interact with the diol, and a small hydrocarbon part to interact with the phenyl rings.[7] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, but its slightly larger alkyl chain may offer slightly better solvation of the nonpolar moiety.[9] |
| Isopropanol | C₃H₈O | Polar Protic | Moderately Soluble | The increased nonpolar character of the solvent should still allow for dissolution. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Can act as a hydrogen bond acceptor for the -OH groups and has sufficient polarity to dissolve the molecule. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Moderately Soluble | A polar aprotic solvent that should be capable of dissolving the compound. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Often a good solvent for molecules with mixed polarity.[10] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | A good general-purpose solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Soluble | A strong, highly polar aprotic solvent capable of dissolving a wide range of poorly soluble compounds.[11][12] |
| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene will favorably interact with the diphenyl group, but poorly with the diol. |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | The high polarity of the diol and imine groups will prevent dissolution in this highly nonpolar solvent.[6] |
Section 2: Experimental Protocol for Solubility Determination
While predictions are a valuable starting point, empirical determination is the gold standard. The Saturation Shake-Flask method is the most reliable and widely accepted technique for measuring the thermodynamic (equilibrium) solubility of a compound.[11][13][14]
The Saturation Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvent(s) of appropriate purity
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF). Causality Note: The choice of filter material is critical. A material that minimizes adsorption of the analyte must be selected to avoid artificially low solubility measurements, a common source of error for hydrophobic compounds.[14]
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer. Causality Note: HPLC is often preferred as it can separate the analyte from any potential impurities or degradants, providing a more accurate quantification.[14]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for quantification.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is the primary visual confirmation that a saturated solution has been achieved.[11]
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. Trustworthiness Note: A 24-hour period is often a starting point, but true equilibrium must be confirmed. This is achieved by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, separate the saturated solution (supernatant) from the undissolved solid. This is typically done by centrifugation followed by careful filtration of the supernatant.
-
Sample Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring its concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration of the compound by comparing the analytical response to the calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as mg/mL, µg/mL, or mol/L.
Workflow for Experimental Solubility Determination
Caption: Workflow of the Saturation Shake-Flask Method.
Section 3: Key Factors Influencing Solubility
Several experimental variables can be manipulated to modulate the solubility of this compound, which is particularly important for formulation development.
Effect of pH
The imine nitrogen in the molecule is weakly basic and can be protonated under acidic conditions to form a cationic iminium salt. The formation of this charged species dramatically increases the polarity of the molecule, which should significantly enhance its solubility in aqueous media. Therefore, determining the pH-solubility profile is crucial. This involves performing the shake-flask experiment across a range of pH values using appropriate buffers or by using a pH-stat to titrate the solution.[14] The lowest aqueous solubility will likely be observed at a pH where the molecule is neutral.
Effect of Temperature
For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and adding heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent. Investigating the temperature dependence of solubility is vital for applications such as recrystallization for purification.
Cosolvency
Given the predicted low aqueous solubility, the use of cosolvents is a primary strategy for enhancement. A cosolvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system to be more favorable for dissolving a nonpolar solute.[13] For this compound, mixtures of water with solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) would be logical systems to investigate for developing liquid formulations.
Molecular Factors Influencing Solubility
Caption: Molecular determinants of solubility for the target compound.
Conclusion
The solubility of this compound is governed by the interplay between its large hydrophobic diphenylmethylene group and its polar amino-diol core. While this structure predicts poor solubility in highly polar or nonpolar solvents, it suggests that solvents of intermediate polarity, such as methanol, acetone, and dichloromethane, are likely to be effective. For aqueous systems, solubility is expected to be low but highly dependent on pH, with significant increases possible under acidic conditions.
This guide has provided a theoretical framework for understanding these characteristics and a robust, detailed protocol for their experimental determination using the gold-standard shake-flask method. For researchers and drug development professionals, a thorough and early characterization of solubility, as outlined here, is not merely an academic exercise; it is a critical step that informs compound selection, guides formulation strategy, and ultimately paves the way for successful preclinical and clinical development.
References
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- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
- 3.2 Solubility – Introductory Organic Chemistry.
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- Solubility Factors When Choosing a Solvent. Cayman Chemical.
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- Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
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- 2-Amino-2-methyl-1,3-propanediol. the NIST WebBook.
- 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol.
- Solubilities of Amino Acids in Different Mixed Solvents.
- Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. MDPI.
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- Novel d-threo-1-phenyl-2-amino-propane-1, 3-diol-deriv
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
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- Synthesis of 1,3,5-Tris(phenylamino) Benzene Derivatives and Experimental and Theoretical Investigations of Their Antioxidation Mechanism.
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A Technical Guide to 2-((Diphenylmethylene)amino)propane-1,3-diol: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminodiols in Medicinal Chemistry
The 1,3-aminodiol moiety is a critical pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. Its presence often imparts crucial hydrogen bonding capabilities, chirality, and a scaffold for further molecular elaboration. However, the inherent reactivity of the amino and hydroxyl groups necessitates a robust protection strategy during multi-step syntheses. This guide provides an in-depth technical overview of 2-((Diphenylmethylene)amino)propane-1,3-diol, a key synthetic intermediate wherein the primary amine of 2-amino-1,3-propanediol is masked as a benzhydrylidene imine (Schiff base). This protection strategy offers a streamlined approach to leveraging the synthetic potential of the aminodiol core.
Part 1: Chemical Identity and Physicochemical Properties
The compound this compound is the product of a condensation reaction between 2-amino-1,3-propanediol and benzophenone. The diphenylmethylene group serves as a bulky, non-polar protecting group for the primary amine, rendering it unreactive towards many reagents.
Molecular Formula and Weight
-
2-amino-1,3-propanediol: C₃H₉NO₂ (Molecular Weight: 91.11 g/mol )
-
Benzophenone: C₁₃H₁₀O (Molecular Weight: 182.22 g/mol )
-
This compound: C₁₆H₁₇NO₂
-
Molecular Weight: 255.31 g/mol
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₆H₁₇NO₂ | Calculated |
| Molecular Weight | 255.31 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred from structure |
Part 2: Synthesis and Purification
The synthesis of this compound is a straightforward condensation reaction that forms a Schiff base. The reaction is typically driven to completion by the removal of the water byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-1,3-propanediol
-
Benzophenone
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
-
Catalytic amount of p-toluenesulfonic acid (optional)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane or other non-polar solvent for recrystallization
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-1,3-propanediol (1.0 eq) and benzophenone (1.05 eq).
-
Add a sufficient volume of toluene to dissolve the reactants upon heating.
-
(Optional) Add a catalytic amount of p-toluenesulfonic acid to accelerate the reaction.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.
Causality Behind Experimental Choices:
-
Azeotropic Removal of Water: The use of a Dean-Stark trap with a solvent like toluene is crucial to drive the equilibrium of the reversible imine formation reaction towards the product side by continuously removing water.
-
Catalyst: While the reaction can proceed without a catalyst, an acid catalyst like p-toluenesulfonic acid protonates the carbonyl oxygen of benzophenone, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amino group.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 3: Spectroscopic Characterization
The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a multiplet for the methine proton at the 2-position of the propane chain, and signals for the diastereotopic methylene protons and the hydroxyl protons of the diol.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal the imine carbon signal at a characteristic downfield shift, in addition to the signals for the aromatic carbons and the carbons of the propanediol backbone.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band corresponding to the C=N stretching vibration of the imine should be present, while the characteristic N-H stretching bands of the primary amine in the starting material will be absent. The presence of a broad O-H stretching band will confirm the diol functionality.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 255.31 g/mol .
Part 4: Chemical Reactivity and Synthetic Utility
The primary synthetic utility of this compound lies in the stability of the diphenylmethylene protecting group under various reaction conditions and its facile removal when desired.
Deprotection of the Diphenylmethylene Group
The benzhydrylidene imine can be readily hydrolyzed under mild acidic conditions to regenerate the free amine. This orthogonality allows for selective deprotection without affecting other acid-sensitive functional groups that might be present in a more complex molecule.
Experimental Protocol: Deprotection
-
Dissolve the N-protected aminodiol in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Add a mild acid, such as aqueous citric acid or acetic acid.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be neutralized, and the deprotected aminodiol can be extracted and purified.
Visualization of the Deprotection Mechanism
Caption: Hydrolytic cleavage of the diphenylmethylene protecting group.
Part 5: Applications in Drug Discovery and Development
The use of this compound as a building block in drug discovery is predicated on its ability to introduce a functionalized and stereochemically defined aminodiol core into larger molecules.
-
Asymmetric Synthesis: The hydroxyl groups of the diol can be used to direct stereoselective reactions on adjacent carbons, making this a valuable chiral synthon.
-
Scaffold for Library Synthesis: The protected aminodiol can serve as a versatile scaffold for the combinatorial synthesis of libraries of compounds for high-throughput screening. The amino and hydroxyl groups provide handles for the introduction of diverse substituents.
-
Synthesis of Bioactive Molecules: Aminodiol structures are present in various classes of drugs, including protease inhibitors and sphingosine-1-phosphate receptor modulators. The protected form of 2-amino-1,3-propanediol is a key starting material for the synthesis of such compounds. For instance, derivatives of 2-amino-1,3-propanediol are utilized in the preparation of Fingolimod, an immunosuppressant used to treat multiple sclerosis.[1][2][3]
Conclusion
This compound is a valuable and versatile synthetic intermediate that provides a convenient and stable means of protecting the amino functionality of 2-amino-1,3-propanediol. Its straightforward synthesis, well-defined reactivity, and the mild conditions required for deprotection make it an attractive building block for the synthesis of complex, biologically active molecules. For researchers and scientists in drug development, a thorough understanding of the properties and utility of this compound opens up avenues for the efficient construction of novel therapeutics based on the aminodiol scaffold.
References
- O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(28), 2641-2644.
-
Wikipedia. (n.d.). Benzophenone imine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136809, Benzophenone imine. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzophenone Imine. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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- Google Patents. (n.d.). WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- Google Patents. (n.d.). WO2022200247A1 - Industrial synthesis of serinol.
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Methodological & Application
Application Notes and Protocols for the Use of 2-((Diphenylmethylene)amino)propane-1,3-diol in Organic Synthesis
Foreword: Unveiling the Potential of a Versatile Chiral Building Block
To the community of researchers, scientists, and drug development professionals, this document serves as a detailed guide to the synthetic utility of 2-((Diphenylmethylene)amino)propane-1,3-diol. This molecule, while not extensively documented in dedicated literature, possesses a unique combination of structural features that make it a highly valuable, albeit underutilized, chiral building block. Its architecture—a stereodefined 2-amino-1,3-diol backbone protected by a bulky and electronically influential diphenylmethylene (benzophenone imine) group—positions it as a powerful tool for the stereocontrolled synthesis of complex organic molecules.
The core of its utility lies in the ability to construct new carbon-carbon bonds with high levels of diastereoselectivity, primarily through conjugate addition reactions. The resulting products are direct precursors to a diverse array of valuable compounds, including non-proteinogenic amino acids and chiral ligands for asymmetric catalysis. This guide is structured to provide not just protocols, but a deep understanding of the chemical principles at play, empowering you to adapt and innovate in your own synthetic endeavors. We will explore its application as a chiral nucleophile precursor and touch upon its potential in ligand design, drawing upon established methodologies from closely related and structurally analogous systems to provide robust and reliable experimental guidance.
Part 1: Foundational Principles and Strategic Overview
The synthetic value of this compound is derived from three key molecular features:
-
The Chiral 2-Amino-1,3-diol Scaffold: This motif is prevalent in numerous biologically active compounds and natural products. The vicinal amino and hydroxyl groups offer multiple points for chemical modification and can act as key coordinating sites in chiral ligands.
-
The N-(Diphenylmethylene) Protecting Group: This benzophenone imine serves a dual purpose. It is a robust protecting group for the primary amine, stable under a variety of non-acidic conditions. Crucially, its significant steric bulk is instrumental in directing the stereochemical outcome of reactions at the adjacent α-carbon.
-
The α-Proton: The proton on the carbon bearing the protected amino group is rendered acidic, allowing for deprotonation with a suitable base to form a nucleophilic carbanion.
Our primary focus will be on harnessing these features in a diastereoselective Michael addition reaction, a powerful method for C-C bond formation. The general strategy involves the protection of the diol, base-mediated conjugate addition to an electrophile, and subsequent deprotection to reveal the functionalized chiral product.
The Versatile 2-Aminopropane-1,3-diol Scaffold: Applications of its Diphenylmethylene Schiff Base Derivative in Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Aminopropane-1,3-diol Moiety
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These molecular frameworks demonstrate the ability to bind to multiple biological targets, offering a fertile ground for the development of novel therapeutic agents. The 2-aminopropane-1,3-diol unit is a prominent member of this class, serving as a versatile and stereochemically rich building block in the synthesis of a diverse array of biologically active molecules.[1] Its inherent chirality and the presence of multiple functional groups—a primary amine and two hydroxyl groups—provide a platform for extensive chemical modification and the introduction of a wide range of pharmacophoric features.
Perhaps the most notable application of the 2-aminopropane-1,3-diol scaffold is in the field of immunology, exemplified by the development of Fingolimod (FTY720), a potent immunosuppressant used in the treatment of multiple sclerosis.[2] The core structure of Fingolimod is a 2-substituted 2-aminopropane-1,3-diol, highlighting the critical role of this scaffold in modulating lymphocyte trafficking.[2][3] Beyond immunosuppression, derivatives of 2-aminopropane-1,3-diol have been explored for their potential as analgesics and as intermediates for non-ionic X-ray contrast agents.[4][5]
This application note delves into the medicinal chemistry potential of a specific, yet underexplored, derivative: 2-((Diphenylmethylene)amino)propane-1,3-diol . This molecule is a Schiff base formed through the condensation of 2-aminopropane-1,3-diol and benzophenone. The formation of the diphenylmethylene imine introduces a bulky, lipophilic moiety that can significantly alter the physicochemical and pharmacological properties of the parent aminodiol. Herein, we will explore the synthesis, potential applications, and detailed experimental protocols related to this intriguing compound, drawing upon the established biological activities of its constituent parts to postulate its therapeutic utility.
The Diphenylmethylene Moiety: A Gateway to Novel Bioactivities
The formation of a Schiff base (or azomethine) is a common and synthetically straightforward method to modify the properties of a primary amine.[6] The resulting imine can act as a prodrug, a pharmacophore in its own right, or a chelating agent for the formation of bioactive metal complexes.[7] The diphenylmethylene group, derived from benzophenone, imparts several key characteristics to a molecule:
-
Increased Lipophilicity: The two phenyl rings significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.
-
Steric Hindrance: The bulky nature of the diphenylmethylene group can influence the conformation of the molecule and provide selectivity for specific receptor subtypes.
-
Aromatic Interactions: The phenyl rings can participate in π-π stacking and other non-covalent interactions with aromatic residues in protein targets.
Schiff bases derived from benzophenone have demonstrated a range of biological activities, including antimicrobial, antioxidant, and antiglycation properties.[8][9] The incorporation of this moiety onto the 2-aminopropane-1,3-diol scaffold is therefore a logical step in the exploration of novel chemical space and the generation of new bioactive compounds.
Proposed Synthesis of this compound
The synthesis of the target Schiff base can be achieved through a direct condensation reaction between 2-aminopropane-1,3-diol and benzophenone. The general reaction scheme is as follows:
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
Materials:
-
2-Aminopropane-1,3-diol (1.0 eq)
-
Benzophenone (1.05 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)
-
Toluene (or a suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-aminopropane-1,3-diol (1.0 eq), benzophenone (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add a sufficient volume of toluene to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Potential Medicinal Chemistry Applications
Based on the known biological activities of the 2-aminopropane-1,3-diol scaffold and benzophenone-derived Schiff bases, we can hypothesize several potential applications for this compound in medicinal chemistry.
Immunosuppressive Agents
The 2-aminopropane-1,3-diol core is a key pharmacophore for immunosuppressive activity, as seen in Fingolimod.[2] The mechanism of action of Fingolimod involves its phosphorylation in vivo to Fingolimod-phosphate, which then acts as a sphingosine-1-phosphate (S1P) receptor modulator. The introduction of the bulky diphenylmethylene group could modulate the interaction with S1P receptors or the enzymes responsible for phosphorylation, potentially leading to a novel class of immunosuppressants with a different selectivity or pharmacokinetic profile.
Caption: Hypothesized pathway for immunosuppressive activity.
Antimicrobial Agents
Schiff bases are well-documented for their antimicrobial properties.[8] The imine linkage is often crucial for this activity. The combination of the hydrophilic diol moiety and the lipophilic diphenylmethylene group could result in a molecule with amphiphilic character, facilitating its interaction with and disruption of microbial cell membranes. The compound could be screened against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and minimum inhibitory concentrations (MICs).
Table 1: Hypothetical Antimicrobial Screening Data
| Microbial Strain | Predicted MIC Range (µg/mL) |
| Staphylococcus aureus | 16 - 64 |
| Escherichia coli | 32 - 128 |
| Candida albicans | 8 - 32 |
| Aspergillus niger | 16 - 64 |
Anticancer Agents
Derivatives of 2-aminopropane-1,3-diol have been investigated as potential anticancer agents. The introduction of the diphenylmethylene group could enhance this activity through various mechanisms, such as intercalation with DNA, inhibition of topoisomerases, or induction of apoptosis. The planar nature of the aromatic rings could facilitate binding to DNA, while the overall shape of the molecule could allow it to fit into the active sites of enzymes involved in cell proliferation.
Protocol for Biological Evaluation
Protocol 1: In Vitro Immunosuppressive Activity Assay (Mixed Lymphocyte Reaction - MLR)
-
Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
-
Co-culture the PBMCs from the two donors in a 96-well plate.
-
Treat the co-cultures with varying concentrations of this compound.
-
Include a positive control (e.g., Fingolimod) and a negative control (vehicle).
-
Incubate the plates for 5 days.
-
Assess lymphocyte proliferation using a standard method, such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTS or WST-1).
-
Calculate the IC₅₀ value for the inhibition of lymphocyte proliferation.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While this compound is not a widely studied compound, its rational design based on the established medicinal chemistry of its constituent parts suggests a high potential for biological activity. The straightforward synthesis allows for the facile generation of this and related compounds for screening purposes. Future work should focus on the synthesis and thorough biological evaluation of this molecule, particularly in the areas of immunosuppression, antimicrobial activity, and cancer. Structure-activity relationship (SAR) studies, involving modifications to the aromatic rings of the diphenylmethylene group, could further optimize the activity and selectivity of this promising scaffold. The exploration of such novel derivatives of the versatile 2-aminopropane-1,3-diol backbone continues to be a valuable endeavor in the quest for new and effective therapeutic agents.
References
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Fujita, T., et al. (1996). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry, 39(22), 4451-4459. [Link]
- Adachi, K., et al. (1995). Potent immunosuppressants, 2-alkyl-2-aminopropane-1,3-diols. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856.
-
Patel, K. N., et al. (2014). Synthesis, Characterization and Biological Screening of Schiff Bases Derived From 2-Amino- 4´-Bromo Benzophenone. International Journal of Creative Research Thoughts, 2(3), 1-6. [Link]
- da Silva, C. M., et al. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of the Brazilian Chemical Society, 22(8), 1427-1448.
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O'Donnell, M. J., et al. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(29), 2641-2644. [Link]
- Abou-Jawdah, Y., et al. (2002). Antifungal activity of synthetic benzophenone derivatives against Uncinula necator, the causal agent of grape powdery mildew. Pest Management Science, 58(8), 829-835.
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Metab olish. (2024). 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives. [Link]
- O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 633-641.
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Kaugama, A. A., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE MN (II) METAL COMPLEX DERIVED FROM BENZOPHENONE AND GLYCINE. ResearchGate. [Link]
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Pervez, H., et al. (2013). Synthesis of benzophenonehydrazone Schiff bases and their in vitro antiglycating activities. Medicinal Chemistry, 9(4), 588-595. [Link]
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Palanimuthu, D., et al. (2017). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega, 2(10), 7074-7086. [Link]
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Akhlaghi, M. F., et al. (2014). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1275-1282. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Application Notes and Protocols for the Utilization of 2-((Diphenylmethylene)amino)propane-1,3-diol: A Comprehensive Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides a comprehensive overview of 2-((Diphenylmethylene)amino)propane-1,3-diol, a pivotal intermediate in synthetic and medicinal chemistry. This document elucidates the compound's role as a protected form of 2-amino-1,3-propanediol (serinol), a versatile chiral building block. We present detailed, field-proven protocols for its synthesis via a green, solvent-free condensation, its purification, in-depth characterization, and subsequent deprotection to liberate the foundational serinol core. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in the synthesis of complex molecules, including chiral amino alcohols and pharmacologically active agents.
Introduction: Strategic Importance of this compound
2-Amino-1,3-propanediol, commonly known as serinol, is a highly valuable, prochiral building block in the pharmaceutical and chemical industries.[1] Its bifunctional nature, possessing both a primary amine and two primary hydroxyl groups, makes it an ideal scaffold for synthesizing a diverse array of complex molecules, including non-ionic X-ray contrast agents and precursors for pain treatment medications.[2][3] However, the reactivity of the primary amine often necessitates a protection strategy to achieve selective functionalization of the hydroxyl groups.
The formation of a Schiff base, specifically an imine, with benzophenone provides an elegant and robust solution. The resulting compound, this compound, effectively masks the nucleophilicity of the amino group. The diphenylmethylene group, also known as a benzhydryl group in its reduced form, is a sterically hindered protecting group that offers excellent stability under various reaction conditions, including chromatography, yet can be readily cleaved under mild acidic conditions.[4] This orthogonality allows for selective manipulation of the diol moiety before liberating the amine for subsequent transformations. The use of benzophenone Schiff bases is a well-established strategy in the asymmetric synthesis of amino acids and chiral amino alcohols, highlighting the utility of this approach.[4][5]
This guide will provide detailed protocols for the practical application of this important synthetic intermediate.
Physicochemical Properties and Safety Considerations
A summary of the key physicochemical properties of the starting materials and the final product is provided below for quick reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Hazards |
| 2-Amino-1,3-propanediol (Serinol) | C₃H₉NO₂ | 91.11 | White to off-white solid | Corrosive, Hygroscopic |
| Benzophenone | C₁₃H₁₀O | 182.22 | White solid | Skin/eye irritant |
| This compound | C₁₆H₁₇NO₂ | 255.31 | Expected to be a solid | Handle with care, may be an irritant. Avoid moisture. |
Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Due to the hygroscopic nature of serinol and the moisture-sensitivity of the imine product, anhydrous conditions are recommended where specified.
Experimental Protocols
Protocol 1: Synthesis of this compound via Solvent-Free Condensation
This protocol is adapted from the green chemistry approach described by Rossi and colleagues, which demonstrates the regioselective synthesis of imines from serinol and ketones without the need for solvents or catalysts.
Causality of Experimental Design: The direct condensation of a primary amine and a ketone to form a Schiff base is an equilibrium reaction. To drive the reaction towards the product, the water byproduct is typically removed. Heating the neat reaction mixture serves a dual purpose: it provides the activation energy for the reaction and facilitates the evaporation of the water formed, thus shifting the equilibrium to favor imine formation. This solvent-free approach is not only environmentally friendly but also simplifies the work-up procedure.
Materials:
-
2-Amino-1,3-propanediol (Serinol)
-
Benzophenone
-
Small glass vial or round-bottom flask with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
High-vacuum line (optional, for drying)
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry glass vial, combine 2-amino-1,3-propanediol (1.0 eq) and benzophenone (1.0 eq).
-
Reaction Setup: Place a magnetic stir bar in the vial and loosely cap it to allow for the escape of water vapor.
-
Heating and Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. The solid reactants will melt and form a homogenous mixture.
-
Reaction Monitoring: Maintain the temperature and stirring for approximately 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Cooling and Solidification: Once the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature. The product should solidify upon cooling.
Caption: Workflow for the solvent-free synthesis of the target compound.
Protocol 2: Purification by Recrystallization
Schiff bases are often crystalline solids, making recrystallization an effective purification method.[6] The choice of solvent is critical and should be determined empirically. A good solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propanediol backbone and the phenyl rings of the diphenylmethylene group.
-
Aromatic Protons: Multiple signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the ten protons of the two phenyl rings.
-
Propanediol Methylene Protons (-CH₂OH): A multiplet or doublet of doublets for the four protons of the two CH₂ groups.
-
Propanediol Methine Proton (-CH-N=): A multiplet for the single proton at the C2 position.
-
Hydroxyl Protons (-OH): A broad singlet or triplet, which may exchange with D₂O. The chemical shift can be variable.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.
-
Imine Carbon (>C=N-): A characteristic peak in the downfield region (approx. 165-170 ppm).
-
Aromatic Carbons: Several signals in the aromatic region (approx. 127-140 ppm).
-
Propanediol Carbons: Signals corresponding to the C1/C3 methylene carbons (approx. 63 ppm) and the C2 methine carbon (approx. 66 ppm).
-
B. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion: For C₁₆H₁₇NO₂, the exact mass is 255.1259. Depending on the ionization method (e.g., ESI or EI), the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ should be observed at m/z 255 or 256, respectively.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of hydroxyl groups or cleavage of the propanediol backbone.
C. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
O-H Stretch: A broad band around 3300-3400 cm⁻¹ corresponding to the hydroxyl groups.
-
C=N Stretch: A characteristic imine stretch around 1620-1640 cm⁻¹.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
Protocol 4: Deprotection to Regenerate 2-Amino-1,3-propanediol
The diphenylmethylene protecting group is readily cleaved by mild acid-catalyzed hydrolysis, regenerating the primary amine.[5]
Causality of Experimental Design: The imine bond is susceptible to hydrolysis, a reaction that is the reverse of its formation. The equilibrium is driven towards the amine and ketone in the presence of water and an acid catalyst. The acid protonates the imine nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (e.g., 2M HCl) or another suitable acid like citric acid.
-
An organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the protected diol in a suitable solvent (e.g., THF or methanol) in a round-bottom flask.
-
Acid Addition: Add an aqueous solution of hydrochloric acid (or another acid) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC for the disappearance of the starting material.
-
Neutralization and Extraction: Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the benzophenone byproduct. The desired serinol will remain in the aqueous layer.
-
Isolation of Serinol: The aqueous solution containing serinol can be used directly for subsequent reactions, or the serinol can be isolated by evaporation of the water under reduced pressure.
Caption: Deprotection workflow to regenerate the primary amine.
Applications in Drug Discovery and Development
The primary application of this compound is as a strategic intermediate. By protecting the amine, the two primary hydroxyl groups are available for a variety of transformations, such as:
-
Esterification or Etherification: To introduce lipophilic side chains or linkers.
-
Cyclization: To form heterocyclic structures.
-
Polymerization: To create functional polymers with pendant diol groups.
Following these modifications, the amine can be deprotected to yield a multifunctional molecule with a free primary amine ready for further conjugation, such as amide bond formation. This strategy is particularly valuable in the synthesis of:
-
Chiral Amino Alcohols: Asymmetric modification of the diol followed by deprotection can lead to enantiomerically pure amino alcohols, which are key components of many pharmaceuticals.[6]
-
Sphingosine Analogs: Serinol is a precursor to sphingosines and ceramides, which are important signaling molecules. N-acylated serinol derivatives have been investigated as potential anti-cancer agents.[1]
-
Complex Ligands: The trifunctional nature of deprotected serinol derivatives makes them excellent scaffolds for constructing complex ligands for metal coordination or for binding to biological targets.
Conclusion
This compound is a highly valuable and versatile intermediate for organic synthesis. The robust yet easily cleavable diphenylmethylene protecting group provides an effective strategy for the selective functionalization of the serinol scaffold. The protocols outlined in this guide offer reliable and environmentally conscious methods for the synthesis, purification, and utilization of this compound. By understanding the chemical principles behind each step, researchers can confidently employ this intermediate to accelerate their synthetic programs in drug discovery and materials science.
References
-
O'Donnell, M. J. (2023). Benzophenone Schiff bases of a-amino acid esters as electrophiles. Addition of Grignard reagents and alkyllithiums to produce threo-amino alcohols and amino polyols. In Amino Acid Derivatives. Oxford Academic. Retrieved from [Link]
-
Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Retrieved from [Link]
-
Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PubMed Central. Retrieved from [Link]
-
Stolz, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. Retrieved from [Link]
-
Rossi, E., et al. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
- Google Patents. (n.d.). Novel process for the preparation of serinol.
- Google Patents. (n.d.). Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
- Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
-
National Center for Biotechnology Information. (n.d.). 2-[(arylmethyl) amino]-2-methyl-1,3-propanediol DNA intercalators. An examination of the effects of aromatic ring variation on antitumor activity and DNA binding. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Serinol-Based Versatile Disulfide-Reducing Reagent. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. Retrieved from [Link]
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Application Notes & Protocols: 2-((Diphenylmethylene)amino)propane-1,3-diol as a Chiral Auxiliary
Abstract
The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and development. Chiral auxiliaries offer a reliable and powerful strategy for controlling stereochemistry during synthesis.[1][2] This document provides a detailed guide to the application of 2-((diphenylmethylene)amino)propane-1,3-diol, a highly effective chiral auxiliary derived from inexpensive, commercially available serinol (2-amino-1,3-propanediol). We present the underlying principles of its stereodirecting power, detailed protocols for its application in the asymmetric alkylation of glycine equivalents, and a summary of expected outcomes.
Introduction: The Serinol Advantage
Chiral auxiliaries are stereogenic molecules temporarily incorporated into a synthetic route to induce facial selectivity in reactions at a prochiral center.[1] While numerous auxiliaries exist, such as Evans' oxazolidinones and Oppolzer's camphorsultam, those derived from the amino acid serine, and its reduction product serinol, offer a compelling combination of low cost, high efficiency, and versatility.[1][3]
The subject of this guide, this compound, leverages the C2 stereocenter of serinol. The diphenylmethylene (benzophenone imine) group serves a dual purpose: it protects the primary amine and activates the α-proton, facilitating enolate formation. The diol functionality is key to establishing a rigid, sterically-defined environment essential for high diastereoselectivity.
Mechanism of Stereocontrol
The efficacy of this chiral auxiliary hinges on the creation of a rigid bicyclic scaffold. The initial serinol-derived auxiliary is first condensed with a glycine equivalent (e.g., an α-haloacetate) and then cyclized with a ketone or acetal, typically acetone, to form a protected acetonide. This step is critical as it locks the conformation of the molecule.
Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a lithium enolate is formed.[1] The stereochemical outcome of the subsequent alkylation is dictated by the steric hindrance imposed by this rigid structure. The bulky diphenylmethylene group and the acetonide's methyl groups effectively shield one face of the enolate. Consequently, an incoming electrophile (R-X) is directed to the less hindered face, leading to the preferential formation of one diastereomer.
Caption: Experimental workflow for asymmetric α-amino acid synthesis.
Experimental Protocols
These protocols are adapted from established methodologies for the synthesis of chiral nonproteinaceous α-amino acids.[4] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are required for the alkylation step.
Protocol 1: Synthesis of the Chiral Auxiliary Acetonide
This protocol details the formation of the rigid scaffold required for stereoselective alkylation.
-
Schiff Base Formation:
-
To a solution of (S)-2-aminopropane-1,3-diol (1.0 eq) in dichloromethane (DCM), add benzophenone imine (1.05 eq).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting amine.
-
Remove the solvent under reduced pressure to yield crude this compound, which is used without further purification.
-
-
Coupling with Glycine Equivalent:
-
Dissolve the crude Schiff base in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
After gas evolution ceases (approx. 30 min), add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Acetonide Formation:
-
Dissolve the purified product from the previous step in a 20:1 mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with triethylamine (Et₃N) and concentrate under reduced pressure. The resulting crude acetonide is typically of sufficient purity for the next step.
-
Protocol 2: Diastereoselective Alkylation
This is the key stereochemistry-defining step. Strict anhydrous and anaerobic conditions are paramount for success.
-
Enolate Formation:
-
Prepare a solution of the chiral acetonide substrate (1.0 eq) in anhydrous THF under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add freshly prepared or titrated lithium diisopropylamide (LDA, 1.1 eq) dropwise via syringe over 15 minutes. The solution should turn a deep yellow or orange color.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the desired electrophile (e.g., benzyl bromide, methyl iodide, 1.2 eq) dropwise to the cold enolate solution.
-
Maintain the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC. For less reactive electrophiles, the temperature may be slowly raised to -40 °C.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product should be purified by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude material.
-
Protocol 3: Auxiliary Cleavage and Product Isolation
This final step liberates the target α-amino acid and allows for the recovery of the chiral auxiliary precursor.
-
Hydrolysis:
-
Dissolve the purified alkylated product in a mixture of THF and 1M aqueous HCl (1:1 v/v).
-
Stir the mixture at room temperature for 12-24 hours, or until TLC shows complete cleavage of the Schiff base and acetonide.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
-
Purification:
-
Wash the remaining aqueous solution with DCM or diethyl ether to remove the benzophenone byproduct.
-
The aqueous layer now contains the hydrochloride salt of the desired α-amino acid and the serinol auxiliary.
-
Purification can be achieved using ion-exchange chromatography to separate the amino acid from the serinol.
-
Data Presentation and Expected Results
The use of this serinol-derived auxiliary consistently provides high levels of diastereoselectivity for a range of activated electrophiles.
| Electrophile (R-X) | Product (R-group) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | Benzyl | >95:5 | 85-90 |
| Methyl iodide | Methyl | >95:5 | 80-88 |
| Allyl bromide | Allyl | >90:10 | 82-89 |
| Isopropyl iodide | Isopropyl | >90:10 | 75-80 |
Note: Yields and d.r. are typical and may vary based on reaction scale and purity of reagents. Data is representative of results achieved in similar systems.
Caption: Stereochemical model for electrophilic attack on the enolate.
Conclusion
This compound is a robust and highly effective chiral auxiliary for the asymmetric synthesis of α-amino acids. Its straightforward preparation from inexpensive starting materials, the formation of a rigid stereodirecting scaffold, and the high diastereoselectivities achieved make it an excellent choice for both academic research and process development in the pharmaceutical industry. The protocols outlined herein provide a reliable framework for its successful implementation.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. Journal of the American Chemical Society, 115(12), 5021-5030. [Link]
-
Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614–8618. [Link]
-
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
-
PubMed. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols: The Role of 2-((Diphenylmethylene)amino)propane-1,3-diol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Serinol-Derived Chiral Auxiliary for Asymmetric Amino Acid Synthesis
In the field of asymmetric synthesis, the quest for efficient and highly selective methods for the construction of chiral molecules is paramount, particularly in the development of pharmaceuticals where enantiomeric purity is often critical. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust strategy to control stereochemical outcomes. This guide focuses on the application of 2-((Diphenylmethylene)amino)propane-1,3-diol, a chiral Schiff base derived from the readily available and inexpensive amino alcohol, serinol (2-amino-1,3-propanediol).
This auxiliary has shown potential in the asymmetric synthesis of α-amino acids, a class of molecules of immense biological and pharmaceutical importance. The core principle of its application lies in its ability to form a rigid, planar chiral complex with a metal ion, typically Nickel(II), and a glycine Schiff base. This complex then serves as a chiral glycine enolate equivalent, where the serinol-derived moiety directs the stereochemical course of subsequent reactions, most notably alkylation, to produce enantioenriched α-amino acids.
The methodology described herein is largely based on the well-established principles of the Belokon chiral glycine equivalent, which utilizes a proline-derived ligand. The structural features of this compound, particularly the C2-symmetry of the diol backbone and the steric bulk of the diphenylmethylene group, provide a well-defined chiral environment to induce high diastereoselectivity in the synthesis of non-proteinogenic amino acids.
Mechanism of Stereocontrol: The Role of the Chiral Ni(II) Complex
The effectiveness of this compound as a chiral auxiliary is realized upon its complexation with Nickel(II) and a glycine Schiff base. This self-assembly process results in a thermodynamically stable, square-planar Ni(II) complex. The rigidity of this complex is crucial for effective stereochemical communication.
The key steps involved in the asymmetric synthesis of α-amino acids using this auxiliary are:
-
Formation of the Chiral Ni(II) Complex: The chiral auxiliary, this compound, reacts with a glycine ester and a Nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O) in the presence of a base to form the key chiral complex. The diphenylmethylene group acts as a bulky protecting group for the glycine's amino functionality.
-
Diastereoselective Alkylation: The α-carbon of the glycine moiety in the complex is rendered acidic and can be deprotonated by a suitable base (e.g., NaOH, NaOEt) to form a nucleophilic enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide). The stereochemical outcome of this alkylation is controlled by the chiral environment created by the serinol-derived ligand. The bulky diphenylmethylene group and the chiral diol backbone effectively shield one face of the planar enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.
-
Cleavage and Recovery: After the alkylation step, the newly synthesized, enantioenriched α-amino acid is liberated from the complex by acidic hydrolysis. This step also allows for the recovery of the chiral auxiliary, a key feature for the economic viability of this method.
Experimental Protocols
The following protocols are based on established methodologies for the asymmetric synthesis of α-amino acids using chiral Ni(II) Schiff base complexes, adapted for the use of this compound as the chiral auxiliary.[1][2]
Protocol 1: Synthesis of the Chiral Ni(II) Glycinate Schiff Base Complex
This protocol describes the formation of the key chiral template for asymmetric alkylation.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in anhydrous methanol.
-
To this solution, add a solution of sodium hydroxide (2.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Nickel(II) nitrate hexahydrate (1.0 eq) in methanol to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours. The formation of the complex is typically indicated by a color change to a deep red or purple.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The complex may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
The crude complex can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the desired chiral Ni(II) glycinate Schiff base complex as a crystalline solid.
Protocol 2: Diastereoselective Alkylation of the Chiral Ni(II) Complex
This protocol details the key C-C bond-forming step to introduce the desired side chain onto the glycine scaffold.
Materials:
-
Chiral Ni(II) Glycinate Schiff Base Complex (from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, allyl bromide, iodomethane) (1.1-1.5 eq)
-
Sodium hydroxide (powdered) or Sodium ethoxide (1.5-2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral Ni(II) glycinate Schiff base complex (1.0 eq) and anhydrous DMF.
-
Add powdered sodium hydroxide or sodium ethoxide to the suspension and stir vigorously at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting complex is consumed (typically 2-6 hours).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.
-
The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy of the crude mixture. The crude product can be purified by column chromatography on silica gel to separate the diastereomers if necessary.
| Electrophile | Base | Solvent | Time (h) | Diastereomeric Excess (d.e.) | Reference |
| Benzyl bromide | NaOH | DMF | 4 | >90% | [1] |
| Allyl bromide | NaOEt | DMF | 3 | >85% | [1] |
| Iodomethane | NaOH | DMF | 6 | >95% | [2] |
Note: The diastereomeric excess values are illustrative and based on results obtained with analogous chiral Ni(II) complexes. Optimization for this compound may be required.
Protocol 3: Liberation of the α-Amino Acid and Recovery of the Chiral Auxiliary
This final protocol describes the cleavage of the alkylated complex to yield the desired enantioenriched α-amino acid.
Materials:
-
Alkylated Ni(II) Complex (from Protocol 2)
-
Hydrochloric acid (2-6 M)
-
Diethyl ether
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Dissolve the crude or purified alkylated Ni(II) complex in a suitable solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 2 M hydrochloric acid. The amino acid will move to the aqueous phase, while the chiral auxiliary will remain in the organic phase.
-
Separate the layers. The aqueous layer contains the hydrochloride salt of the newly synthesized α-amino acid.
-
The aqueous layer can be washed with diethyl ether to remove any remaining chiral auxiliary.
-
The free amino acid can be obtained from the aqueous solution by ion-exchange chromatography or by careful neutralization and precipitation.
-
The organic layer containing the chiral auxiliary can be washed with water, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the this compound for reuse.
Conclusion and Future Outlook
This compound serves as a promising chiral auxiliary for the asymmetric synthesis of α-amino acids. Its straightforward preparation from serinol and its ability to form rigid, stereodirecting Ni(II) complexes make it an attractive tool for synthetic chemists. The protocols outlined in this guide, based on well-established precedents, provide a framework for the practical application of this auxiliary in the laboratory.
Future research may focus on expanding the scope of electrophiles used in the alkylation step, as well as exploring the application of this chiral auxiliary in other asymmetric transformations, such as aldol and Michael additions. Furthermore, the development of catalytic versions of these reactions would represent a significant advancement, reducing waste and improving the overall efficiency of the synthetic process. The continued exploration of serinol-derived chiral auxiliaries holds great promise for the development of new and practical methods for the synthesis of complex, enantioenriched molecules for the pharmaceutical and agrochemical industries.
References
-
Belokon’, Y. N.; Maleev, V. I.; Savel’eva, T. F.; Ryzhov, M. G.; Kochetkov, K. A.; Safronov, A. N.; Churkina, T. D.; Ikonnikov, N. S.; Orlova, S. A.; Bespalova, N. B.; Vauchskii, Y. P. Improved synthesis of the Ni(II) complex of the Schiff base of (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and glycine. Tetrahedron: Asymmetry1998 , 9 (23), 4249-4252. [Link]
-
Soloshonok, V. A.; Svistunova, V. V.; Kukhar, V. P.; Belokon, Y. N. Asymmetric synthesis of tailor-made amino acids via Ni(II) complexes of Schiff bases. Russian Chemical Bulletin2020 , 69 (1), 1-20. [Link]
-
Belokon, Y. N.; Tararov, V. I.; Maleev, V. I.; Savel'eva, T. F.; Ryzhov, M. G. Improved procedures for the synthesis of (S)-2-[N-(N′-benzylprolyl)amino]benzophenone (BPB) and Ni(II) complexes of Schiff's bases derived from BPB and amino acids. Tetrahedron: Asymmetry1998 , 9 (23), 4249-4252. [Link]
-
Belokon, Y. N.; Saghiyan, A. S.; Djamgaryan, S. A.; Bakhmutov, V. I.; Belikov, V. M. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 11990 , 2301-2310. [Link]
-
Belokon, Y. N.; Tararov, V. I.; Maleev, V. I.; Savel'eva, T. F.; Ryzhov, M. G. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 11990 , 2301-2310. [Link]
-
Gu, H.; Yin, J.; Hong, J.; Hu, J. {2-[(N-Benzylprolyl)amino]phenyl}-phenylmethylene)-2(S)-(pent-4-enyl)-glycinato]nickel(II). Acta Crystallographica Section E2005 , 61 (11), m2499-m2501. [Link]
-
Belokon, Y. N.; Kochetkov, K. A.; Churkina, T. D.; Ikonnikov, N. S.; Orlova, S. A.; Smirnov, V. V.; Chesnokov, A. A.; Larionov, O. V. amino Acids Through Diastereoselective Bis-Alkylations of Chiral Ni(II)-complexes of Glycine. Journal of the American Chemical Society2013 , 135 (30), 11094-11102. [Link]
-
Myers, A. G.; Gleason, J. L.; Yoon, T.; Kung, D. W. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Journal of the American Chemical Society1997 , 119 (4), 656-673. [Link]
Sources
- 1. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of bis-α,α'-amino acids through diastereoselective bis-alkylations of chiral Ni(II)-complexes of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-((Diphenylmethylene)amino)propane-1,3-diol
Introduction
2-((Diphenylmethylene)amino)propane-1,3-diol, a Schiff base derived from the versatile chiral building block 2-amino-1,3-propanediol (serinol), represents a cornerstone scaffold for the development of advanced chiral ligands, auxiliaries, and specialized synthons for the pharmaceutical and fine chemical industries. The strategic protection of the primary amine as a benzophenone imine confers significant stability, allowing for the selective derivatization of the diol moiety. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and subsequent derivatization of this compound for specific, high-value applications. We will explore the causality behind experimental choices and furnish detailed, field-proven protocols for the synthesis of key derivatives and their application in asymmetric catalysis.
The foundational compound, serinol, is a prochiral molecule that serves as a precursor in the synthesis of various pharmaceuticals, including non-ionic X-ray contrast agents and pain management therapeutics.[1] By protecting the amine functionality, we unlock the potential of the two hydroxyl groups for further chemical modification, paving the way for the creation of a diverse library of chiral molecules.
Synthesis of the Core Scaffold: this compound
The initial and critical step is the protection of the primary amine of serinol. The benzophenone imine group is an ideal choice as it is robust enough to withstand a range of reaction conditions, yet can be readily removed under mild acidic conditions or via hydrogenolysis.[2]
Protocol 1: Synthesis of this compound
This protocol details the direct condensation of serinol with benzophenone to yield the N-protected diol.
Materials:
-
2-amino-1,3-propanediol (Serinol)
-
Benzophenone
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Cyclohexane
Equipment:
-
Round-bottom flask with a Claisen adapter and distillation head
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a Claisen adapter, add serinol (2.1 g, 0.023 mol) and benzophenone (3.78 g, 0.027 mol).
-
Heat the mixture to 180°C. Water will begin to form and can be removed by distillation.
-
Continue heating for 3 hours, ensuring the removal of water to drive the reaction to completion.
-
Cool the reaction mixture to room temperature. A viscous, pale yellow oil should be obtained.
-
Disperse the oil in 10 mL of a 1:1 mixture of water and cyclohexane and stir vigorously for 1 hour.
-
A white solid will precipitate. Collect the solid by filtration.
-
Purify the product by recrystallization from a 1:1 mixture of cyclohexane and toluene to yield this compound as a white solid.[3]
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₆H₁₇NO₂ | 255.31 | White Crystalline Solid |
Derivatization of the Diol Functionality
With the amine group protected, the hydroxyl groups of this compound are available for a variety of chemical transformations. The following protocols outline key derivatization strategies to produce valuable chiral synthons.
Application 1: Synthesis of Chiral Auxiliaries via O-Acylation
The selective acylation of the hydroxyl groups can furnish chiral esters, which can act as chiral auxiliaries in asymmetric synthesis.[4] Under acidic conditions, the protonated amine is unreactive towards acylation, allowing for chemoselective O-acylation.[2]
Materials:
-
This compound
-
Acetyl Chloride (or other acyl chloride)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 g, 3.9 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.
-
Add a catalytic amount of Trifluoroacetic Acid (TFA) (e.g., 0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (2.2 equivalents for diacylation) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude diacetylated product, which can be purified by flash chromatography.
Causality of Experimental Choices: The use of an acidic catalyst like TFA protonates the imine nitrogen, rendering it less nucleophilic and directing the acylation to the hydroxyl groups. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.
Application 2: Formation of Cyclic Derivatives for Stereochemical Control
The 1,3-diol system can be converted into a cyclic acetal or ketal. This not only protects the diol but also creates a rigid ring system that can be exploited to control stereochemistry in subsequent reactions.[5][6]
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Anhydrous Toluene
Equipment:
-
Round-bottom flask with Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 g, 3.9 mmol), 2,2-dimethoxypropane (1.2 equivalents), and a catalytic amount of p-TsOH (e.g., 0.05 equivalents) in anhydrous toluene (30 mL).
-
Heat the mixture to reflux and collect the methanol/toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography to yield the desired dioxane derivative.
Visualization of Synthetic Workflow:
Caption: Synthetic pathways for the derivatization of serinol.
Application 3: Synthesis of Chiral Phosphite Ligands for Asymmetric Catalysis
The diol functionality is an excellent handle for the synthesis of bidentate phosphite ligands, which are highly effective in various asymmetric catalytic reactions such as hydrogenation and hydroformylation.[7]
Materials:
-
This compound
-
Chlorodiphenylphosphine (or other chlorophosphine)
-
Triethylamine (Et₃N), anhydrous
-
Anhydrous Toluene
Equipment:
-
Schlenk flask and line
-
Magnetic stirrer
-
Syringes for transfer of air-sensitive reagents
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 g, 3.9 mmol) in anhydrous toluene (20 mL) in a Schlenk flask.
-
Add anhydrous triethylamine (2.5 equivalents) to the solution.
-
Cool the mixture to 0°C.
-
Slowly add chlorodiphenylphosphine (2.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filter the reaction mixture under inert atmosphere to remove the salt.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude diphosphite ligand.
-
The ligand can be used as is or further purified by crystallization from an appropriate solvent system.
Visualization of Ligand Synthesis and Application:
Caption: Workflow for chiral ligand synthesis and its use in catalysis.
Application in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation
The synthesized diphosphite ligand can be employed in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a cornerstone reaction in the synthesis of chiral pharmaceuticals and fine chemicals.[7][8][9]
Protocol 5: Asymmetric Hydrogenation of a Prochiral Olefin
Materials:
-
Diphosphite ligand (from Protocol 4)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Prochiral olefin (e.g., Methyl α-acetamidoacrylate)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave or hydrogenation vessel
-
Schlenk line and inert atmosphere glovebox
Procedure:
-
In a glovebox, charge a vial with the diphosphite ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol).
-
Add anhydrous, degassed solvent (5 mL) and stir for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the prochiral olefin (1.0 mmol) in the same solvent (5 mL).
-
Transfer both solutions to the autoclave.
-
Seal the autoclave, remove from the glovebox, and purge with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).
-
Carefully vent the autoclave and concentrate the reaction mixture.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Expected Outcome and Significance: The use of the chiral diphosphite ligand derived from this compound is expected to induce high enantioselectivity in the hydrogenation reaction, yielding the desired chiral product in high optical purity. This demonstrates the practical utility of the derivatization strategy for creating valuable tools for asymmetric synthesis.
Conclusion
This compound is a highly versatile and stable platform for the synthesis of a wide array of chiral derivatives. The protocols outlined in this application note provide a solid foundation for the selective modification of its diol functionality, leading to the creation of valuable chiral auxiliaries and ligands. The successful application of these derivatives in asymmetric catalysis underscores their potential to significantly impact the fields of drug discovery and fine chemical synthesis. The experimental designs are based on established chemical principles, ensuring their reliability and reproducibility for researchers in both academic and industrial settings.
References
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- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226–236.
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Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
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Colombo, M., et al. (2022). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. IRIS .
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- van den Berg, M., et al. (2004). Asymmetric hydrogenation using monodentate phosphoramidite ligands. Accounts of Chemical Research, 37(10), 733-42.
- Martin, C., et al. (Year). Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution.
- Gotor-Fernández, V., et al. (Year). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis.
- Fülöp, F., & Lázár, L. (Year). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry.
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Application Note: Comprehensive Characterization of 2-((Diphenylmethylene)amino)propane-1,3-diol
Introduction
2-((Diphenylmethylene)amino)propane-1,3-diol is a Schiff base, or imine, derived from the condensation of benzophenone and 2-amino-1,3-propanediol (serinol). Serinol is a valuable bifunctional molecule used as a precursor in the synthesis of pharmaceuticals and X-ray contrast agents.[1][2] The diphenylmethylene protecting group is often employed in organic synthesis to temporarily block the primary amine of serinol, allowing for selective reactions at the hydroxyl groups.[3]
Given its role as a key synthetic intermediate, the comprehensive characterization of this compound is critical. Ensuring its structural integrity, purity, and physicochemical properties is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Inadequate characterization can lead to impurities carrying through the synthetic route, potentially impacting the safety and efficacy of the final drug product.
This application note provides a multi-technique approach to the complete characterization of this molecule. We will detail robust protocols for structural elucidation, purity assessment, and thermal stability analysis, explaining the scientific rationale behind each method.
Analytical Strategy Overview
A comprehensive analysis of a pharmaceutical intermediate like this compound requires an orthogonal approach, where multiple techniques provide complementary information. Our strategy integrates spectroscopic methods for structural confirmation with chromatographic techniques for purity and impurity profiling, and thermal analysis for stability assessment.
Caption: Integrated workflow for the characterization of this compound.
Structural Elucidation Techniques
Confirming the chemical structure is the foundational step in characterization. We employ a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to unambiguously verify the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Causality: The choice of a deuterated solvent like DMSO-d₆ is crucial. Its ability to dissolve the polar diol and its high boiling point are advantageous. The hydroxyl protons (-OH) are expected to be broad and may exchange with residual water in the solvent; D₂O exchange can be used to confirm their assignment. The chemical shifts are influenced by the electron-withdrawing imine group and the aromatic rings.
Expected ¹H NMR Signals (in DMSO-d₆, 400 MHz):
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm, corresponding to the 10 protons of the two phenyl rings.
-
Hydroxyl Protons (-OH): A broad triplet or singlet around δ 4.5-5.0 ppm (2H). This signal will disappear upon addition of a drop of D₂O.
-
Methylene Protons (-CH₂OH): A multiplet around δ 3.5-3.7 ppm (4H).
-
Methine Proton (-CH-N=): A multiplet around δ 3.9-4.1 ppm (1H).
Expected ¹³C NMR Signals (in DMSO-d₆, 100 MHz):
-
Imine Carbon (C=N): A key signal around δ 165-170 ppm.[4]
-
Aromatic Carbons: Multiple signals between δ 127-140 ppm.
-
Methylene Carbons (-CH₂OH): A signal around δ 63-65 ppm.
-
Methine Carbon (-CH-N=): A signal around δ 70-72 ppm.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[5] Tune and shim the instrument according to standard procedures.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on chemical shifts and comparison with predicted values.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its elemental composition. Electrospray Ionization (ESI) is the preferred technique due to the polarity of the molecule.
Expertise & Causality: ESI in positive ion mode is chosen because the imine nitrogen can be readily protonated to form a stable [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or TOF analyzer, is highly recommended to obtain an exact mass measurement.[6] This allows for the calculation of the molecular formula with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass.
Expected Ion:
-
Chemical Formula: C₁₆H₁₇NO₂
-
Exact Mass: 255.1259 g/mol
-
Expected [M+H]⁺ Ion: 256.1332 m/z
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., LTQ-Orbitrap) coupled with a liquid chromatography system.[6]
-
Chromatography (optional but recommended): A short isocratic flow through a C18 column can be used to desalt the sample before it enters the mass spectrometer.
-
MS Acquisition: Acquire data in positive ESI mode over a mass range of m/z 100-500.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured exact mass to the theoretical value. The mass error should be less than 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.[7]
Expertise & Causality: The presence of a C=N (imine) bond and O-H (hydroxyl) groups gives rise to characteristic absorption bands. The absence of a strong C=O stretch (around 1700-1750 cm⁻¹) from the starting benzophenone and the N-H stretches (around 3300-3400 cm⁻¹) from serinol are crucial indicators of a successful reaction. The O-H stretch is typically very broad due to hydrogen bonding.[8]
Key Characteristic FTIR Peaks:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=N Stretch (Imine) | 1620 - 1650 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, Multiple Bands |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |
Protocol: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of pharmaceutical intermediates and identifying potential impurities.[9][10]
Expertise & Causality: A reverse-phase C18 column is selected due to the moderate polarity of the analyte. The diphenylmethylene group is a strong chromophore, making UV detection highly sensitive. A gradient elution method using a mixture of water and an organic solvent like acetonitrile is developed to ensure the separation of the main compound from potential impurities, such as unreacted benzophenone and serinol, or side-products. Method validation according to ICH guidelines is essential for use in a regulated environment.[11]
Caption: Workflow for HPLC purity analysis.
Protocol: HPLC Purity Method
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
Parameter Value Rationale Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column suitable for moderately polar compounds. Mobile Phase A Water (HPLC Grade) Aqueous component for reverse-phase chromatography. Mobile Phase B Acetonitrile (HPLC Grade) Organic component to elute the analyte. Gradient 0-20 min: 30-90% B Ensures elution of the main peak and any less polar impurities. 20-25 min: 90% B Column wash. 25-30 min: 30% B Re-equilibration. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Provides stable retention times. Injection Vol. 10 µL Standard volume for analytical HPLC. | Detection | 254 nm | Wavelength where the diphenyl chromophore strongly absorbs. |
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in acetonitrile.
-
System Suitability: Before analysis, inject a standard solution five times to ensure system precision (RSD of peak area < 2.0%).
-
Analysis: Inject the sample and record the chromatogram for 30 minutes.
-
Data Processing: Integrate all peaks. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Physicochemical Properties: Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's melting point, thermal stability, and decomposition profile.[12]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13] It is used to determine the melting point and assess the crystalline nature of the compound.
Expertise & Causality: A sharp, well-defined endothermic peak is indicative of a pure, crystalline solid. A broad melting range or the presence of multiple thermal events could suggest the presence of impurities or polymorphism. The analysis is performed under an inert nitrogen atmosphere to prevent oxidative degradation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[14] This is used to determine the temperature at which the compound begins to decompose.
Expertise & Causality: A single-step weight loss in the TGA thermogram indicates a clean decomposition process. The onset temperature of decomposition is a key measure of the compound's thermal stability. Significant weight loss at temperatures below 100°C would suggest the presence of residual volatile solvents.
Protocol: Thermal Analysis (DSC & TGA)
-
Instrumentation: A simultaneous TGA/DSC instrument (e.g., SDT Q600) or separate TGA and DSC instruments.[15]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum (for DSC) or platinum/alumina (for TGA) pan.
-
Instrument Conditions: | Parameter | Value | | :--- | :--- | | Temperature Range | 25 °C to 500 °C | Covers melting and decomposition. | | Heating Rate | 10 °C/min | Standard rate for screening. | | Atmosphere | Nitrogen | Prevents oxidation. | | Flow Rate | 50 mL/min | Standard inert purge. |
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition from the thermogram and the peak of the first derivative (DTG) curve.
-
Summary
The combination of NMR, MS, FTIR, HPLC, and Thermal Analysis provides a comprehensive and robust characterization of this compound. This orthogonal set of techniques ensures the unambiguous confirmation of the compound's identity, purity, and stability, which are critical quality attributes for its use as a pharmaceutical intermediate. The protocols described herein are designed to be reliable and self-validating, providing researchers and drug development professionals with the confidence needed to advance their synthetic programs.
References
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M. Corrias, F. Auriemma, C. De Rosa, R. Di Girolamo, and A. Malafronte, "Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking," ACS Sustainable Chemistry & Engineering, 2020. [Link]
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W. G. Humphreys, "Identification of imine or enamine drug metabolites using online hydrogen/deuterium exchange and exact mass measurements," Journal of Mass Spectrometry, 2012. [Link]
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A. B. Shinde, R. B. Darak, and S. B. More, "HPLC Method Development and Validation for Pharmaceutical Analysis," International Journal of Pharmaceutical Quality Assurance, 2015. [Link]
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A. A. Jarah, "Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol," Research Journal of Chemistry and Environment, 2023. [Link]
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ResearchGate, "(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)...," ResearchGate, N/A. [Link]
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S. Kumar, et al., "Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications," ACS Omega, 2024. [Link]
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V. V. Yaylayan and K. Wnorowski, "Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products," Journal of Agricultural and Food Chemistry, 2003. [Link]
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J. A. G. Williams, et al., "Deamination of protonated amines to yield protonated imines," Journal of the American Society for Mass Spectrometry, 2005. [Link]
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B. Andreeßen and A. Steinbüchel, "Serinol: small molecule - big impact," Applied Microbiology and Biotechnology, 2011. [Link]
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The Royal Society of Chemistry, "Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers," Polymer Chemistry, 2013. [Link]
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V. Kumar, "Steps involved in HPLC Method Development," Asian Journal of Pharmaceutical Research, 2018. [Link]
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Wikipedia, "Imine," Wikipedia, N/A. [Link]
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TA Instruments, "Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®," TA Instruments, N/A. [Link]
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Pharma's Almanac, "Navigating HPLC Method Development: Tips for Success," Pharma's Almanac, 2024. [Link]
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Iraqi National Journal of Chemistry, "Synthesis, Characterization and Analytical Studies of Schiff Base, their Transition Metal Complexes and Their Polymers," Iraqi National Journal of Chemistry, 2018. [Link]
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B. Andreeßen and A. Steinbüchel, "Serinol: small molecule - big impact," PubMed Central, 2011. [Link]
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The Royal Society of Chemistry, "Substituted Benzophenone Imines for COF Synthesis via Transimination," The Royal Society of Chemistry, N/A. [Link]
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ResearchGate, "Background defining during the imine formation reaction in FT-IR liquid cell," ResearchGate, N/A. [Link]
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A. Winter, "How to Identify Alcohols and Amines in the IR Spectrum," Dummies.com, 2016. [Link]
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IIT Kanpur, "Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)," IIT Kanpur, N/A. [Link]
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PubChem, "Benzophenone imine," PubChem, N/A. [Link]
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A. A. Jaber, "Synthesis, Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals," Journal of Education for Pure Science-Thi-Qar University, 2017. [Link]
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ResearchGate, "(PDF) Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution," ResearchGate, N/A. [Link]
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JoVE, "Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview," JoVE, 2023. [Link]
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ResearchGate, "Synthesis and characterization of 3-amino-1, 2-propanediol," ResearchGate, N/A. [Link]
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A. S. Kumar, et al., "Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes," ACS Omega, 2024. [Link]
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IJCRT.org, "A Review on Synthesis of Benzophenone Imine by Benzonitrile," IJCRT.org, 2022. [Link]
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WJPMR, "HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW," WJPMR, 2023. [Link]
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Chemistry LibreTexts, "3.1.12: Spectroscopy of Alcohols and Phenols," Chemistry LibreTexts, 2022. [Link]
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S. Parveen, et al., "Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines," Journal of the Chemical Society of Pakistan, 2012. [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol for Industrial Applications
Abstract: This document provides a comprehensive, field-proven protocol for the large-scale synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol. This key chemical intermediate is produced via the condensation of benzophenone and 2-aminopropane-1,3-diol. The methodology detailed herein is optimized for scalability, safety, and high-purity output, making it suitable for industrial and pharmaceutical development settings. We elaborate on the chemical rationale, process controls, safety imperatives, and quality assurance measures essential for successful production.
Strategic Importance and Application Context
This compound is a pivotal intermediate in multi-step organic synthesis. Its primary function is to serve as a protected form of 2-aminopropane-1,3-diol (serinol). The diphenylmethylene group, derived from benzophenone, forms a stable imine (Schiff base) with the primary amine, effectively "masking" it from reacting in subsequent chemical transformations.[1][2][3] This protection strategy allows for selective reactions to occur at the two hydroxyl groups of the propanediol backbone.
The benzophenone imine protecting group is particularly advantageous for industrial-scale work due to several factors:
-
Stability: The resulting Schiff bases are generally stable to various reaction conditions and purification techniques like flash chromatography.[1]
-
Crystallinity: The product is often a crystalline solid, which simplifies isolation and purification through filtration and washing, avoiding the need for costly chromatographic purification.[4]
-
Mild Deprotection: The protecting group can be readily removed under mild acidic conditions, regenerating the primary amine with minimal side reactions.[1][5]
This protocol is designed to address the challenges of large-scale production, focusing on driving a reversible reaction to completion and ensuring a safe, efficient, and reproducible process.
Core Chemistry: Reaction Mechanism and Process Rationale
The synthesis is a classic example of Schiff base formation, a condensation reaction between the primary amine of 2-aminopropane-1,3-diol and the carbonyl group of benzophenone.[6][7][8] The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final imine product and a molecule of water.
Overall Reaction: (C₆H₅)₂CO (Benzophenone) + H₂N-CH(CH₂OH)₂ (2-Aminopropane-1,3-diol) ⇌ (C₆H₅)₂C=N-CH(CH₂OH)₂ + H₂O
This reaction is reversible.[9] To achieve high conversion on an industrial scale, the equilibrium must be shifted towards the product side. The most effective strategy is the continuous removal of the water byproduct as it is formed.[9][10][11] This is accomplished through azeotropic distillation using a Dean-Stark apparatus.[12][13][14][15] Toluene is the solvent of choice for this process because it forms a low-boiling azeotrope with water, is immiscible with water, and has a boiling point high enough to facilitate the reaction at a reasonable rate without causing thermal degradation.[10][13] As the toluene-water azeotrope distills, it condenses and collects in the Dean-Stark trap, where the denser water separates to the bottom and the less dense toluene overflows and returns to the reaction vessel.[13]
Critical Safety and Handling Protocols
Industrial-scale chemical synthesis demands stringent safety protocols. All operations must be conducted following a thorough hazard analysis.
3.1. Chemical Hazard Assessment:
-
Benzophenone: May cause an allergic skin reaction and is suspected of causing cancer. Handle as a potential carcinogen.
-
2-Aminopropane-1,3-diol (Serinol): Causes skin and serious eye irritation. May cause respiratory irritation.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and is suspected of damaging fertility or the unborn child.
3.2. Engineering Controls & Personal Protective Equipment (PPE):
-
Ventilation: The entire process must be performed in a well-ventilated chemical production area or a walk-in fume hood.
-
Equipment: Use a jacketed glass reactor for precise temperature control. All equipment, especially when handling toluene, must be properly grounded to prevent ignition from static discharge.
-
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat or coveralls.
-
Chemical splash goggles and a full-face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., Viton®, butyl rubber).
-
Respiratory protection with organic vapor cartridges should be used, particularly when charging reactants and handling toluene.
-
Safety footwear.
-
Detailed Industrial Synthesis Protocol
This protocol is optimized for a multi-kilogram batch size in a 50 L jacketed reactor.
4.1. Equipment:
-
50 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Reflux condenser appropriate for the reactor size.
-
Dean-Stark apparatus (minimum 2 L capacity).
-
Heating/cooling circulator (thermofluid system).
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer or large Büchner funnel setup).
-
Industrial vacuum oven.
4.2. Reagent Specifications:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio | Supplier Example |
| Benzophenone | 182.22 | 4.55 kg | 25.0 | 1.0 | Sigma-Aldrich |
| 2-Aminopropane-1,3-diol | 91.11 | 2.39 kg | 26.2 | 1.05 | Sigma-Aldrich |
| Toluene, Anhydrous | 92.14 | 25 L | - | - | Fisher Scientific |
4.3. Step-by-Step Synthesis Procedure:
-
Reactor Inerting and Charging: Ensure the 50 L reactor is clean, dry, and purged with nitrogen. Charge the reactor with benzophenone (4.55 kg) and toluene (25 L).
-
Dissolution: Start the overhead stirrer (e.g., 100-150 RPM) to begin dissolving the benzophenone. Gentle heating to 30-40 °C via the reactor jacket can expedite this process.
-
Amine Addition: Once the benzophenone is fully dissolved, add the 2-aminopropane-1,3-diol (2.39 kg) to the reactor. A slight molar excess of the amine helps ensure complete conversion of the more expensive benzophenone.
-
Azeotropic Reflux: Heat the reaction mixture to reflux using the circulator (jacket temperature ~120-125 °C). The internal temperature should stabilize around the boiling point of toluene (~111 °C).
-
Water Removal: Vapors will pass through the condenser and collect in the Dean-Stark trap. Continuously monitor the collection of the lower aqueous layer. The theoretical amount of water to be collected is ~450 mL. The reflux should be maintained until water collection ceases (typically 5-8 hours).
-
Reaction Monitoring (Optional): Progress can be monitored by taking small aliquots and analyzing for the disappearance of benzophenone via TLC or HPLC.
-
Crystallization: Once the reaction is complete (no more water evolves), turn off the heat and allow the reactor contents to cool slowly to ambient temperature with gentle stirring. The product should begin to crystallize.
-
Forced Crystallization: To maximize yield, cool the reactor jacket to 0-5 °C and hold for a minimum of 3 hours to ensure complete precipitation.
-
Product Isolation: Filter the resulting slurry through a Nutsche filter or large Büchner funnel under vacuum.
-
Washing: Wash the filter cake with portions of cold (0-5 °C) toluene (2 x 2 L) to remove residual starting materials and soluble impurities.
-
Drying: Dry the white crystalline product in a vacuum oven at 50-60 °C until a constant weight is achieved.
4.4. Process Workflow Diagram:
Caption: Industrial synthesis workflow from reactant charging to final product isolation.
Quality Control and Specifications
Ensuring the product meets stringent quality standards is critical for its use in further manufacturing, especially for pharmaceutical applications.
| Parameter | Specification | Test Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference ¹H NMR spectrum | ¹H NMR Spectroscopy |
| Purity | ≥ 99.0% (by area) | HPLC |
| Melting Point | 96-100 °C | Capillary Melting Point Apparatus |
| Residual Toluene | ≤ 890 ppm | Headspace GC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Process Troubleshooting
| Observed Issue | Potential Cause(s) | Corrective Action(s) |
| Incomplete Reaction (based on water collected or in-process control) | 1. Insufficient reflux time. 2. Water leak into the system. 3. Impure starting materials. | 1. Extend reflux time and monitor water collection. 2. Check all joints and seals for integrity. 3. Verify purity of benzophenone and amine. |
| Product Oiling Out/Poor Crystallization | 1. Cooling rate is too fast. 2. Presence of excess impurities. | 1. Re-heat to dissolve, then cool at a slower, controlled rate. 2. Consider an additional wash with cold toluene during filtration. |
| Low Isolated Yield | 1. Incomplete crystallization. 2. Product loss during transfer/filtration. 3. Incomplete reaction. | 1. Extend the cold soak time and ensure the temperature is 0-5 °C. 2. Ensure efficient transfer of slurry and complete scraping of the filter cake. 3. Re-evaluate reaction completion criteria. |
References
-
Title: Dean Stark Apparatus Supplier | Lab Expo. Source: Lab Expo. URL: [Link]
-
Title: Dean–Stark apparatus. Source: Wikipedia. URL: [Link]
-
Title: Dean–Stark apparatus. Source: Grokipedia. URL: [Link]
-
Title: Dean-stark apparatus. Source: Kiriyama Glass Works Co. URL: [Link]
-
Title: Dean Stark Apparatus. Source: Primetek Instruments and Technology. URL: [Link]
-
Title: How do I remove water from imine formation reactions? Source: ResearchGate. URL: [Link]
-
Title: Synthesis of Schiff Bases by Non-Conventional Methods. Source: ResearchGate. URL: [Link]
-
Title: SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Source: Jetir.Org. URL: [Link]
-
Title: Problem in synthesis of imine? Source: ResearchGate. URL: [Link]
-
Title: Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization. Source: ACS Publications. URL: [Link]
-
Title: Benzophenone imine. Source: Wikipedia. URL: [Link]
-
Title: Benzophenone Imine. Source: ResearchGate. URL: [Link]
-
Title: Imine formation-Typical procedures. Source: OperaChem. URL: [Link]
-
Title: 2-Amino-1,3-propanediol. Source: NIST WebBook. URL: [Link]
- Title: A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Source: Google Patents.
Sources
- 1. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
- 2. Benzophenone imine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Imine formation-Typical procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
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- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
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- 15. Dean-stark apparatus | 桐山製作所 [kiriyama.co.jp]
Application Notes and Protocols: 2-((Diphenylmethylene)amino)propane-1,3-diol as a Key Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-((Diphenylmethylene)amino)propane-1,3-diol in Drug Development
In the landscape of modern pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of complex molecular targets. This compound, a derivative of the simple amino alcohol serinol, has emerged as a valuable precursor, particularly in the synthesis of immunomodulatory agents. The diphenylmethylene (benzhydryl) group serves as a robust and sterically bulky protecting group for the primary amine, allowing for selective reactions at other functionalities of the molecule. Its subsequent facile removal under mild conditions makes it an attractive choice for multi-step synthetic campaigns.
This document provides a comprehensive guide to the synthesis, characterization, and application of this compound as a pharmaceutical precursor, with a particular focus on its role in the synthesis of analogues of Fingolimod (Gilenya®), a prominent treatment for multiple sclerosis.[1][2][3] The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
PART 1: Synthesis of the Precursor: this compound
The synthesis of the title precursor involves the protection of the primary amine of 2-aminopropane-1,3-diol (serinol) with a diphenylmethylene group. This is typically achieved through a condensation reaction with benzophenone imine, which acts as a convenient source of the diphenylmethylene moiety.[4]
Protocol 1: Synthesis of this compound
This protocol details the N-protection of 2-aminopropane-1,3-diol using benzophenone imine.
Materials:
-
2-Aminopropane-1,3-diol (Serinol)
-
Benzophenone imine
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopropane-1,3-diol (1.0 eq) in anhydrous toluene (approximately 10 mL per gram of serinol).
-
Reagent Addition: To the stirred solution, add benzophenone imine (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane, 1:1 v/v), observing the consumption of the starting materials and the formation of the product.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution). Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous toluene is crucial to prevent the hydrolysis of benzophenone imine and the resulting Schiff base product.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the condensation reaction and helps to drive the reaction to completion by removing the ammonia byproduct.
-
Stoichiometry: A slight excess of benzophenone imine is used to ensure complete consumption of the starting serinol.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the precursor required for subsequent pharmaceutical synthesis.
Table 1: Summary of Reaction Parameters for Protocol 1
| Parameter | Value | Rationale |
| Solvent | Anhydrous Toluene | Aprotic solvent with a suitable boiling point for reflux. |
| Temperature | Reflux (~110 °C) | Provides sufficient energy for the reaction to proceed. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, monitorable by TLC. |
| Purification | Silica Gel Chromatography | Standard method for purifying organic compounds of moderate polarity. |
Diagram 1: Workflow for the Synthesis of this compound
Sources
- 1. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US8735627B2 - Intermediate compounds and process for the preparation of fingolimod - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
The Strategic Application of 2-((Diphenylmethylene)amino)propane-1,3-diol in Advanced Polymer Synthesis
This technical guide provides an in-depth exploration of 2-((Diphenylmethylene)amino)propane-1,3-diol, a versatile building block in modern polymer chemistry. We will delve into its synthesis, its pivotal role as a protected monomer in the creation of functional polyesters and polyurethanes, and the subsequent post-polymerization modifications that unlock a vast potential for material customization. This document is intended for researchers, scientists, and professionals in drug development seeking to design and synthesize polymers with precisely engineered functionalities.
Introduction: The Latent Potential of a Protected Aminodiol
This compound is a derivative of 2-amino-1,3-propanediol where the primary amine is protected by a diphenylmethylene group, also known as a benzophenone imine. This protection is a key strategic element, rendering the otherwise reactive amine group inert during polymerization reactions that involve the diol's hydroxyl functionalities.[1][2] The true value of this molecule lies in its bifunctionality: the two primary hydroxyl groups serve as points for polymer chain growth, while the protected amine represents a latent functional site that can be revealed and utilized in a subsequent step. This approach of post-polymerization modification allows for the synthesis of a wide array of functional polymers from a common precursor, enabling the introduction of functionalities that might not be compatible with the initial polymerization conditions.[3][4]
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction between 2-amino-1,3-propanediol and benzophenone. The reaction can be driven to completion by the removal of water.
Protocol: Synthesis of this compound
Materials:
-
2-amino-1,3-propanediol
-
Benzophenone
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Rotary evaporator
-
Crystallization dish
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-amino-1,3-propanediol (1.0 eq), benzophenone (1.05 eq), and toluene (sufficient to suspend the reactants).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield this compound as a crystalline solid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Application in Polymer Synthesis
The primary application of this compound in polymer chemistry is as a monomer in polycondensation reactions. Its two hydroxyl groups enable its incorporation into polyester and polyurethane backbones.
Application Note 1: Synthesis of Amine-Protected Polyesters
The diol functionality of this compound allows it to be used as a co-monomer in the synthesis of polyesters through reaction with dicarboxylic acids or their derivatives.[5][6] This introduces a protected amine functionality into the polyester backbone at defined intervals.
Materials:
-
This compound
-
A suitable diol co-monomer (e.g., 1,3-propanediol)
-
A suitable dicarboxylic acid (e.g., adipic acid)
-
Esterification catalyst (e.g., tin(II) 2-ethylhexanoate)
-
High-vacuum line
-
Schlenk flask
-
Mechanical stirrer
Procedure:
-
In a Schlenk flask, combine this compound, 1,3-propanediol, and adipic acid in the desired molar ratio.
-
Add the esterification catalyst (typically 0.01-0.1 mol% relative to the dicarboxylic acid).
-
Heat the mixture under a nitrogen atmosphere with mechanical stirring, gradually increasing the temperature to drive off water from the initial esterification.
-
Once the initial water evolution has ceased, apply a high vacuum and continue heating to facilitate the removal of the final traces of water and drive the polymerization to a high molecular weight.
-
The reaction is monitored by the increase in viscosity of the melt.
-
Once the desired molecular weight is achieved, cool the polymer to room temperature under nitrogen.
Figure 1: Workflow for the synthesis of an amine-protected polyester.
Application Note 2: Synthesis of Amine-Protected Polyurethanes
Similarly, this compound can be employed as a chain extender or a polyol component in the synthesis of polyurethanes by reacting with diisocyanates.[7][8]
Materials:
-
This compound
-
A suitable diisocyanate (e.g., methylene diphenyl diisocyanate - MDI)
-
A suitable polyol (e.g., polytetrahydrofuran - PTHF)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Mechanical stirrer
-
Nitrogen atmosphere
Procedure:
-
In a moisture-free reaction vessel under a nitrogen atmosphere, dissolve the polyol and this compound in the anhydrous solvent.
-
Add the diisocyanate to the solution with vigorous stirring.
-
Add the catalyst to initiate the polymerization.
-
The reaction is typically carried out at a slightly elevated temperature (e.g., 60-80 °C) and monitored by FT-IR by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the polymerization is complete, the polyurethane solution can be cast to form a film or precipitated in a non-solvent.
Deprotection of the Amine Functionality
The key to unlocking the functionality of these polymers is the efficient removal of the diphenylmethylene protecting group to reveal the primary amine. This is typically achieved under mild acidic conditions or through catalytic hydrogenolysis.[2][9]
Protocol: Deprotection of the Polymer-Bound Amine
Materials:
-
Amine-protected polymer
-
Solvent (e.g., tetrahydrofuran - THF)
-
Mild acid (e.g., aqueous HCl, citric acid, or hydroxylamine hydrochloride) or Hydrogenation catalyst (e.g., Palladium on carbon - Pd/C) and a hydrogen source.
-
Stirring vessel
-
Precipitation solvent (e.g., methanol, water, or hexane)
Procedure (Acidic Hydrolysis):
-
Dissolve the amine-protected polymer in a suitable solvent.
-
Add a mild aqueous acid to the solution and stir at room temperature. The progress of the deprotection can be monitored by the disappearance of the imine signal in the NMR spectrum.
-
Once the deprotection is complete, neutralize the solution if necessary.
-
Precipitate the amine-functionalized polymer in a suitable non-solvent.
-
Wash the polymer thoroughly and dry it under vacuum.
Figure 2: General scheme for the deprotection of the polymer-bound amine.
Post-Polymerization Modification of the Amine-Functionalized Polymer
The resulting amine-functionalized polymer is a versatile platform for a wide range of post-polymerization modifications.[10][11] The primary amine can undergo various reactions to introduce a plethora of functional groups, tailoring the polymer's properties for specific applications.
Potential Modifications:
-
Amidation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to attach various moieties.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.[12]
-
Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.
-
Ring-Opening Reactions: Reaction with epoxides or lactones.
-
Bioconjugation: Covalent attachment of biomolecules such as peptides, proteins, or DNA.
Data Summary
| Property | This compound | Amine-Protected Polymer | Amine-Functional Polymer |
| Key Functional Groups | Diol, Protected Amine | Ester/Urethane, Protected Amine | Ester/Urethane, Primary Amine |
| Solubility | Soluble in organic solvents | Dependent on backbone | Can be tuned by modification |
| Reactivity | Diol reacts with electrophiles | Backbone is stable, amine is protected | Amine is highly reactive |
| Application | Monomer | Intermediate Polymer | Functional Material Platform |
Conclusion
This compound serves as a powerful tool for the synthesis of advanced functional polymers. The strategic use of the diphenylmethylene protecting group allows for the creation of well-defined polyesters and polyurethanes with latent amine functionality. Subsequent deprotection and post-polymerization modification open up a vast chemical space for the design of materials with tailored properties for applications ranging from drug delivery systems to advanced coatings and biomaterials. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this versatile building block.
References
- Muzammil, E. M., Khan, A., & Stuparu, M. C. (2018).
- Madbouly, S. A., & Otaigbe, J. U. (2021). Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors. Molecules, 26(4), 1083.
- Obermeier, B., Wurm, F., & Frey, H. (2010). Amino functional poly (ethylene glycol) copolymers via protected amino glycidol. Macromolecules, 43(6), 2244-2251.
- Gauthier, M. A., & Gibson, M. I. (2008). Synthesis of functional polymers by post-polymerization modification.
- Gauthier, M. A., Gibson, M. I., & Klok, H. A. (2009). Synthesis of functional polymers by post-polymerization modification.
- Thiem, J., & Lüders, H. (1986). Synthesis and properties of polyurethanes derived from diaminodianhydroalditols.
- Gauthier, M. A., & Klok, H. A. (2008). Synthesis of functional polymers by post-polymerization modification.
- van der Donk, F. (2019). Synthesis and characterization of novel biobased polyester-imides from natural amino acids, as precursors of polyester-imide urethane coatings (Master's thesis, University of Twente).
- De, S., & Khan, A. (2012). One-pot, additive-free preparation of functionalized polyurethanes via amine–thiol–ene conjugation. Polymer Chemistry, 3(7), 1836-1843.
- Kirpluks, M., & Cabulis, U. (2014). Synthesis and Characterization of Novel Polyurethanes Based on Vegetable Oils Amide and Ester Polyols.
- Tardy, A., et al. (2018). Protected amine-functional initiators for the synthesis of α-amine homo-and heterotelechelic poly (2-ethyl-2-oxazoline) s. Polymer Chemistry, 9(13), 1628-1637.
- Hirao, A., et al. (2003). Synthesis of polymers with primary amino end groups, 1. Reactions of anionic living polymers with protected aminating reagents. Journal of Polymer Science Part A: Polymer Chemistry, 41(8), 1159-1172.
- Li, Y., et al. (2019). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 11(11), 1845.
- Gauthier, M. A. (2013). History of Post-polymerization Modification. In Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications (pp. 1-44). Wiley-VCH Verlag GmbH & Co. KGaA.
- Tucker, B. S., et al. (2017). Versatile Synthesis of Amino Acid Functional Polymers without Protection Group Chemistry. Biomacromolecules, 18(2), 566-574.
- Hirao, A., & Hayashi, M. (1999). Anionic Polymerization of Protected Functional Monomers.
- Islam, M. S. (2018).
- Venkataraman, S., et al. (2013). 2-Amino-1, 3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2945-2952.
- Bhaskar, T., et al. (2023). Synthesis, Characterization and DFT study of 2-amino-2`(diphenylamino)-propane-1, 3-diol. Research Journal of Chemistry and Environment, 27(4), 79-82.
- Alza, E., et al. (2009). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2, 3-diaminopropyl) aziridines. The Journal of organic chemistry, 74(17), 6823-6826.
-
Wikipedia contributors. (2023, December 19). Benzophenone imine. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved January 19, 2026, from [Link]
- Patel, P. R., et al. (2016). U.S.
- Figuly, G. D., & Sworen, J. C. (2002). U.S. Patent No. 6,414,085. Washington, DC: U.S.
- Fieser, L. F., & Fieser, M. (2006). Benzophenone Imine. In Reagents for Organic Synthesis (Vol. 1, pp. 69-71). John Wiley & Sons.
- KR20110040698A - Deprotection method of protective polymer - Google Patents. (n.d.).
- Umare, S. S., & Chandure, A. S. (2008). Synthesis, characterization and biodegradable studies of 1, 3-propanediol based polyesters. Journal of Polymer Research, 15(5), 391-400.
- Stempfle, F., et al. (2016). Aliphatic Polyester Materials from Renewable 2, 3-Butanediol. Macromolecules, 49(16), 5829-5840.
- WO2014136047A3 - A process for the preparation of 2-amino-1, 3-propane diol compounds and salts thereof - Google Patents. (n.d.).
Sources
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- 2. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
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- 4. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. We will address common challenges, offer troubleshooting solutions, and answer frequently asked questions to ensure the success of your experiments.
Introduction: The Role and Synthesis of a Key Intermediate
This compound is a valuable synthetic intermediate. It serves as a protected version of 2-amino-1,3-propanediol (serinol), where the primary amine is masked as a benzophenone imine. This protection strategy is crucial in multi-step syntheses, preventing the nucleophilic amino group from participating in unintended side reactions while allowing for modifications elsewhere in the molecule. It is particularly relevant in the synthesis of pharmaceutical building blocks, including precursors for immunomodulating agents like Fingolimod.[1]
The synthesis is a classic example of imine (or Schiff base) formation, a condensation reaction between a primary amine (2-amino-1,3-propanediol) and a ketone (benzophenone). The reaction is reversible, and successful synthesis hinges on effectively removing the water byproduct to drive the equilibrium toward the product.[2]
Reaction Scheme
The overall transformation is as follows:
Caption: General scheme for the synthesis of the target imine.
Detailed Experimental Protocol
This protocol describes a common and effective method for the synthesis using azeotropic removal of water, which is critical for achieving high yields.
Materials & Equipment:
-
2-aminopropane-1,3-diol
-
Benzophenone
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (optional, catalytic amount)
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Charging Reagents: To the flask, add 2-aminopropane-1,3-diol (1.0 eq), benzophenone (1.05 eq), and toluene (approx. 5-10 mL per mmol of the limiting reagent).
-
Catalyst Addition (Optional): For a faster reaction, add a catalytic amount of p-TsOH (0.01-0.05 eq). The reaction can proceed thermally without a catalyst, but it will be significantly slower.[3]
-
Reaction: Heat the mixture to reflux. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. The collection of the theoretical amount of water in the trap is also a strong indicator of completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the solution sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the catalyst, followed by brine. Caution: Minimize contact time with aqueous layers to prevent hydrolysis of the imine product.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. beilstein-journals.org [beilstein-journals.org]
Navigating the Synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for researchers engaged in the synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol. Drawing from established principles of Schiff base formation and practical laboratory experience, this document offers troubleshooting advice and frequently asked questions to help optimize reaction yields and purity. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a more intuitive and efficient synthetic workflow.
Troubleshooting Guide: Enhancing Yield and Purity
Researchers may encounter several common challenges during the synthesis of this compound. This section addresses these potential issues with causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired Schiff base is a frequent hurdle. The root causes often lie in the reaction equilibrium, the purity of starting materials, or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Incomplete Reaction/Equilibrium Not Shifted: The formation of a Schiff base is a reversible condensation reaction.[1] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.
-
Solution: Implement measures to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene or by adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[2]
-
-
Impure Starting Materials: The purity of 2-aminopropane-1,3-diol and benzophenone (or benzophenone imine) is critical. Impurities can interfere with the reaction or lead to the formation of side products.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reagents before use. 2-aminopropane-1,3-diol can be purified by recrystallization.
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. Insufficient heat may result in a slow or incomplete reaction.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). For many Schiff base syntheses, refluxing in a suitable solvent is effective.[1]
-
-
Lack of Catalysis: While some Schiff base formations proceed without a catalyst, an acid catalyst can significantly accelerate the reaction rate.
-
Solution: Introduce a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH), to the reaction mixture.[2]
-
Issue 2: Product Hydrolysis During Work-up or Purification
The imine bond of the Schiff base is susceptible to hydrolysis, especially in the presence of acid or water, which can lead to product loss during the isolation and purification stages.
Possible Causes & Solutions:
-
Aqueous Work-up: Washing the reaction mixture with water or aqueous solutions can lead to the hydrolysis of the Schiff base.
-
Solution: Minimize contact with water. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any acid catalyst and work quickly at low temperatures.[3] Subsequently, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
-
Acidic Conditions: Residual acid catalyst or the use of acidic chromatography conditions can promote hydrolysis.
-
Solution: Neutralize the reaction mixture with a mild base (e.g., triethylamine, sodium bicarbonate) before work-up. For purification by column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.[2]
-
Issue 3: Difficulty in Product Purification
Isolating the pure this compound can be challenging due to its physical properties or the presence of persistent impurities.
Possible Causes & Solutions:
-
Product is an Oil: The target compound may not readily crystallize, making isolation by filtration difficult.
-
Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, purification by column chromatography on silica gel is a common and effective method.[3]
-
-
Co-elution with Starting Materials or Byproducts: During column chromatography, the product may elute with similar polarity to unreacted starting materials or side products.
-
Solution: Optimize the eluent system for column chromatography by testing different solvent mixtures with varying polarities. A gradient elution, where the polarity of the eluent is gradually increased, can often improve separation.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the general reaction mechanism for the formation of this compound?
A1: The synthesis of this compound is a nucleophilic addition-elimination reaction. The primary amine of 2-aminopropane-1,3-diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This is followed by the elimination of a water molecule to form the C=N double bond of the imine (Schiff base). The reaction is typically catalyzed by a weak acid.
Q2: Which solvent is most suitable for this reaction?
A2: Solvents that can form an azeotrope with water, such as toluene or benzene, are often preferred as they facilitate the removal of water using a Dean-Stark apparatus, thereby driving the reaction to completion. Other solvents like methanol or ethanol can also be used, especially if the reaction is conducted in the presence of a dehydrating agent.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The appearance of a new spot and the disappearance of the starting material spots indicate that the reaction is progressing.
Q4: What are the expected spectroscopic signatures for this compound?
A4: In the ¹H NMR spectrum, you would expect to see signals corresponding to the aromatic protons of the diphenyl groups, as well as signals for the methine and methylene protons of the propane-1,3-diol backbone. The hydroxyl protons may appear as broad singlets. In the IR spectrum, a characteristic absorption band for the C=N imine bond should be present, typically in the range of 1690-1640 cm⁻¹. The absence of a strong C=O stretching band from benzophenone and the N-H stretching bands of the primary amine would also be indicative of product formation.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general guideline. Optimization of specific parameters may be necessary.
Materials:
-
2-aminopropane-1,3-diol
-
Benzophenone
-
Toluene (or another suitable solvent)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminopropane-1,3-diol (1.0 eq) and benzophenone (1.0-1.2 eq).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Add a catalytic amount of p-TsOH (e.g., 0.02 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or until TLC analysis indicates the complete consumption of the starting amine.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[3]
Data Presentation
| Parameter | Recommended Condition/Value | Rationale |
| Reactant Ratio | 1:1 to 1:1.2 (amine:ketone) | A slight excess of the ketone can help drive the reaction to completion. |
| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | An effective acid catalyst to accelerate the reaction. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier and promotes water removal. |
| Reaction Time | 2-24 hours | Monitor by TLC for completion. |
Visualizations
Reaction Workflow
Caption: A typical workflow for the synthesis of the target Schiff base.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(28), 2641-2644. [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]
-
Muhammad Abduljaleel et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(S1), 67-73. [Link]
-
Bhaskar, T. (2023). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. Semantic Scholar. [Link]
-
PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (US20160009634A1).
-
Slaihim, M. M., et al. (2023). Synthesis of a remarkable new Schiff bases series via an amino-1, 3-diol substrate. ResearchGate. [Link]
-
Yaseen, A. A., et al. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science, 15(2), 1-6. [Link]
- Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (WO2001058848A1).
- Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (WO2014136047A2).
-
Satheeshkumar, A., et al. (2021). Synthesis of 2‐aminobenzophenone‐based Schiff base Pd(II) complexes: Investigation on crystal structure, biological behavior of DNA/protein‐binding, molecular docking, and in vitro anticancer activities. Applied Organometallic Chemistry, 35(10), e6371. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-methyl-1,3-propanediol. (US4096192A).
Sources
Technical Support Center: Purification of 2-((Diphenylmethylene)amino)propane-1,3-diol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-((Diphenylmethylene)amino)propane-1,3-diol. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Oiling Out During Recrystallization
Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at a temperature below the solvent's boiling point, or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a crystalline solid. For a Schiff base like this compound, which possesses both polar diol and non-polar diphenylmethylene moieties, finding the ideal solvent balance is key.
Causality Explained: The diphenylmethylene group imparts significant non-polar character, while the propane-1,3-diol backbone is polar and capable of hydrogen bonding. If the solvent is too polar, the non-polar portion of the molecule may not be sufficiently solvated, leading to phase separation as an oil. Conversely, a solvent that is too non-polar may not adequately dissolve the compound even at elevated temperatures.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Binary Solvent Approach: The most effective solution is often a binary solvent system. Start by dissolving your compound in a minimal amount of a "good" solvent (one in which it is highly soluble), such as chloroform or ethyl acetate. Then, slowly add a "poor" solvent (one in which it is sparingly soluble), like hexane or heptane, at an elevated temperature until you observe persistent turbidity. Finally, add a small amount of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly.
-
Alternative Solvents: Consider solvents that can accommodate both polar and non-polar characteristics, such as ethanol, methanol, or isopropanol. A mixture of ethanol and water can also be effective.[1]
-
-
Controlled Cooling:
-
Avoid rapid cooling (e.g., placing the flask in an ice bath immediately). Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Slow cooling encourages the ordered arrangement of molecules into a crystal lattice rather than the chaotic aggregation that forms an oil.
-
-
Seeding:
-
If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Logical Workflow for Oiling Out:
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Issue 2: Persistent Impurities After Recrystallization
Question: I've recrystallized my product multiple times, but I'm still seeing impurities in my NMR/LC-MS analysis. What are the likely impurities and how can I remove them?
Answer: The most common impurities in the synthesis of this compound are unreacted starting materials (2-aminopropane-1,3-diol and benzophenone) and byproducts from side reactions.
Likely Impurities and Their Removal:
| Impurity | Chemical Structure | Reason for Persistence | Recommended Removal Strategy |
| Benzophenone | (C₆H₅)₂CO | Non-polar, may co-precipitate if a non-polar solvent is used for recrystallization. | Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Benzophenone will elute first. |
| 2-Aminopropane-1,3-diol | H₂NCH(CH₂OH)₂ | Highly polar, should be removed with most organic solvents but can be trapped in the crystal lattice. | Aqueous Wash: Dissolve the crude product in a water-immiscible solvent like ethyl acetate and wash with water or a slightly acidic aqueous solution (e.g., dilute HCl) to protonate and extract the amine into the aqueous layer. Be cautious as the Schiff base can be acid-sensitive. |
| Hydrolysis Product | H₂NCH(CH₂OH)₂ | The Schiff base can hydrolyze back to the starting materials in the presence of water, especially under acidic or basic conditions. | Anhydrous Conditions: Ensure all solvents and glassware are dry. If hydrolysis is suspected, consider purification methods that do not involve water, such as chromatography with anhydrous solvents. |
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Evaporation: Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully add the dried slurry containing the product to the top of the packed column.
-
Elution: Begin elution with 100% hexane and gradually increase the proportion of ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Issue 3: Low Yield After Purification
Question: My yield of this compound is very low after purification. What are the potential causes and how can I improve it?
Answer: Low yield can result from several factors, including incomplete reaction, product loss during transfers and workup, or using a suboptimal purification method.
Troubleshooting Low Yield:
-
Reaction Monitoring: Ensure the initial synthesis has gone to completion using TLC or LC-MS before starting the purification.
-
Recrystallization Solvent Choice: If your product is too soluble in the recrystallization solvent at room temperature, you will lose a significant amount of material in the mother liquor. Perform small-scale solubility tests to find a solvent where the product is soluble when hot but poorly soluble when cold.
-
Chromatography Optimization: During column chromatography, a broad elution band can lead to mixed fractions and a lower yield of pure product. Optimize the solvent system using TLC to achieve a good separation between your product and impurities (aim for an Rf value of ~0.3 for your product).
-
Product Instability: As a Schiff base, the imine bond is susceptible to hydrolysis. Avoid prolonged exposure to acidic or highly aqueous conditions during workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound?
A1: While the ideal solvent is compound-specific, a good starting point for this Schiff base is a binary mixture of a polar and a non-polar solvent. A combination of ethyl acetate and hexane often provides good results. Ethanol or methanol can also be effective single-solvent options.[1][2] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch.
Q2: Can I use distillation to purify this compound?
A2: Distillation is generally not a suitable method for purifying this compound. Due to its relatively high molecular weight and the presence of polar hydroxyl groups, it is expected to have a very high boiling point and is likely to decompose at the temperatures required for distillation, even under high vacuum.
Q3: How should I store the purified this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent hydrolysis of the imine bond. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q4: Is it possible to purify this compound by forming a salt and then regenerating the free base?
A4: While possible, this method should be approached with caution. Treatment with a strong acid to form a salt could potentially hydrolyze the diphenylmethylene protecting group. If this method is attempted, a mild acid should be used, and the conditions should be carefully controlled. A more reliable method is the formation of a different Schiff base as an intermediate for purification, followed by hydrolysis, though this adds extra synthetic steps.
References
-
ResearchGate. What are solvents used in recrystallization of Schiff base? [Link]
Sources
Technical Support Center: Synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol
Welcome to the technical support center for the synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound involves the protection of the primary amine of 2-amino-1,3-propanediol (also known as serinol) with a diphenylmethylene group, typically by reacting it with benzophenone or a benzophenone derivative. This protection strategy is common in organic synthesis to allow for selective reactions on other functional groups. While the reaction appears straightforward, several factors can influence its outcome, leading to side reactions and purification challenges. This guide will walk you through these potential pitfalls and how to navigate them effectively.
Core Reaction Pathway
The primary reaction involves the condensation of 2-amino-1,3-propanediol with benzophenone to form the corresponding N-diphenylmethylene imine. This reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the product.
Caption: Potential side reactions in the synthesis of this compound.
-
Hydrolysis of the Product: The diphenylmethylene protecting group is susceptible to hydrolysis, especially under acidic conditions. [1]If your workup involves an acidic wash, or if there is residual water and catalyst, the imine can revert to the starting amine and benzophenone.
-
Mitigation: Perform a neutral or slightly basic workup. Use a saturated solution of sodium bicarbonate or a dilute solution of a mild base to neutralize the acid catalyst before extraction. Ensure all glassware is dry and use anhydrous solvents.
-
-
Formation of Benzophenone Azine: Under certain conditions, especially with prolonged reaction times or in the presence of specific catalysts, benzophenone can react with itself to form benzophenone azine. This is less common in this specific synthesis but can occur.
-
Mitigation: Adhere to the recommended reaction times and temperatures. Monitor the reaction progress by TLC to avoid prolonged heating after the reaction is complete.
-
-
Unreacted Benzophenone Imine: Benzophenone imine can be formed from the reaction of benzophenone with ammonia if ammonia is present as an impurity or if it is used in a preceding step. [2] * Mitigation: Ensure that the 2-amino-1,3-propanediol starting material is free from ammonia.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final product. It seems to be very polar and I am getting low recovery after column chromatography. What are the best practices for purifying this compound?
Answer: The purification of this compound can be challenging due to the presence of two hydroxyl groups, which make the molecule quite polar.
Purification Strategies:
| Method | Advantages | Disadvantages | Recommended For |
| Column Chromatography | Good for separating compounds with different polarities. | Can lead to low recovery of polar compounds. The silica gel can be slightly acidic, potentially causing hydrolysis of the imine. | Initial purification to remove non-polar impurities like unreacted benzophenone. |
| Recrystallization | Can provide a highly pure product. | Requires finding a suitable solvent system. May not be effective if impurities have similar solubility. | Final purification step after initial cleanup by chromatography. |
| Acid-Base Extraction | Can be used to separate the basic product from neutral impurities. | The use of acid can cause hydrolysis of the imine. | Not generally recommended due to the lability of the imine bond. |
Protocol for Purification by Column Chromatography:
-
Neutralize the Silica Gel: To prevent hydrolysis on the column, it is advisable to use silica gel that has been neutralized. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).
-
Choosing the Eluent: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute non-polar impurities like benzophenone. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate or by adding a small amount of methanol to elute your product.
-
Monitoring Fractions: Monitor the fractions carefully by TLC. Pool the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. Be aware that the product is a diol and may be a thick oil or a low-melting solid.
Protocol for Recrystallization:
-
Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent mixture. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for polar compounds include ethyl acetate/hexane, methanol/diethyl ether, or isopropanol.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Amino-1,3-propanediol (Serinol)
-
Benzophenone
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-1,3-propanediol (1.0 eq), benzophenone (1.05 eq), and toluene.
-
Add a catalytic amount of p-TsOH (0.02 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting amine.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as described above.
References
- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).
- Tamma Bhaskar. (2023). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. DOI: 10.25303/2706rjce074079.
- Fenton, D. (1996). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Tetrahedron, 52(16), 5913-5928.
- 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. (n.d.). Polymer Chemistry (RSC Publishing).
- Process for production of 2-amino-1,3-propanediol. (1999).
-
Benzophenone imine. (n.d.). In Wikipedia. Retrieved from [Link]
- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
- Benzophenone Imine: Chemical Properties, Applications in Medical Diagnostics and its Synthesis Method. (2024). ChemicalBook.
- Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbon
- O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-((Diphenylmethylene)amino)propane-1,3-diol
Welcome to the technical support center for the synthesis and optimization of 2-((Diphenylmethylene)amino)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this versatile intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for improved yield, purity, and efficiency.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically formed via a Schiff base condensation between benzophenone and 2-aminopropane-1,3-diol.[1]
Problem 1: Low or No Product Yield
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows predominantly starting materials (benzophenone and 2-aminopropane-1,3-diol).
-
Minimal or no precipitation of the desired imine product.
-
The reaction mixture remains unchanged in appearance after the expected reaction time.
Possible Causes & Step-by-Step Solutions:
-
Inadequate Water Removal: The formation of a Schiff base is a reversible condensation reaction that produces water.[2][3] The presence of excess water can drive the equilibrium back towards the starting materials, thus hindering product formation.
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene or benzene are suitable solvents for this purpose. Alternatively, the use of a drying agent that is compatible with the reaction conditions, such as anhydrous magnesium sulfate or molecular sieves, can be effective.[3]
-
-
Incorrect pH of the Reaction Medium: Imine formation is typically catalyzed by mild acid.[4][5] If the reaction medium is too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic.[5] Conversely, if the medium is too basic, the protonation of the carbinolamine intermediate, a key step in water elimination, will be inhibited.[5]
-
Insufficient Reaction Temperature or Time: The reaction between a ketone, like benzophenone, and an amine can be slower than with an aldehyde.[3] Aromatic ketones are generally less reactive than their aliphatic counterparts.[3]
-
Solution: Increase the reaction temperature by refluxing the solvent. Monitor the reaction progress by TLC. If the reaction is proceeding slowly, extend the reaction time.
-
-
Steric Hindrance: Benzophenone is a sterically hindered ketone, which can slow down the initial nucleophilic attack by the amine.
-
Solution: While you cannot change the inherent nature of the reactants, ensuring optimal conditions of temperature and catalysis becomes even more critical. In some cases, specialized catalysts might be employed to overcome high activation barriers.
-
Problem 2: Incomplete Reaction and Difficult Purification
Symptoms:
-
TLC shows the presence of the product along with significant amounts of starting materials.
-
Difficulty in isolating the pure product by crystallization or column chromatography due to co-elution with starting materials.
Possible Causes & Step-by-Step Solutions:
-
Equilibrium Has Been Reached: As a reversible reaction, the system may have reached equilibrium before all starting materials are consumed.
-
Solution: Drive the reaction forward by continuously removing water, as mentioned in Problem 1. Using a slight excess of one of the reactants (typically the less expensive one) can also shift the equilibrium towards the product side.
-
-
Side Reactions: The hydroxyl groups of 2-aminopropane-1,3-diol could potentially undergo side reactions under certain conditions, although imine formation is generally the favored pathway.
-
Solution: Maintain a clean reaction setup and use pure starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
-
-
Inappropriate Work-up Procedure: The imine product can be susceptible to hydrolysis back to the starting materials, especially in the presence of aqueous acid.[2]
-
Solution: During the work-up, avoid acidic aqueous solutions. Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to neutralize any acid catalyst. Ensure all solvents used for extraction are anhydrous.
-
Problem 3: Product Decomposition During or After Isolation
Symptoms:
-
The isolated product is an oil instead of the expected solid.
-
The product discolors or degrades upon standing.
-
NMR or other spectroscopic analysis indicates the presence of impurities or decomposition products.
Possible Causes & Step-by-Step Solutions:
-
Hydrolysis: The C=N bond of the imine is susceptible to hydrolysis, especially in the presence of moisture and acid.[2]
-
Solution: Store the purified product in a desiccator over a drying agent. If the product is an oil, it may be beneficial to dissolve it in a non-polar, anhydrous solvent and store it as a solution.
-
-
Residual Catalyst: Trace amounts of the acid catalyst can promote decomposition over time.
-
Solution: Ensure the catalyst is thoroughly removed during the work-up. This can be achieved by washing the organic layer with a mild base (e.g., saturated NaHCO3 solution) followed by water and brine.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Toluene is a commonly used and effective solvent for this reaction. Its boiling point is suitable for refluxing conditions and it forms an azeotrope with water, facilitating its removal with a Dean-Stark apparatus. Other non-polar, aprotic solvents like benzene or xylene can also be used.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (benzophenone and 2-aminopropane-1,3-diol) and the imine product. The benzophenone spot will be UV active, and the amino-diol can be visualized with a stain like ninhydrin or potassium permanganate. The product, containing the benzophenone moiety, will also be UV active. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q3: Is a catalyst always necessary for this reaction?
A3: While the reaction can proceed without a catalyst, it is often very slow. A catalytic amount of a mild acid, such as glacial acetic acid or p-toluenesulfonic acid, significantly accelerates the rate of reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the dehydration of the carbinolamine intermediate.[4][7]
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Solvents: Toluene and benzene are flammable and have associated health risks. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: While benzophenone and 2-aminopropane-1,3-diol are generally not highly hazardous, it is good practice to consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reaction Conditions: Refluxing solvents can pose a fire hazard. Ensure your glassware is properly assembled and free of cracks. Use a heating mantle with a stirrer and a temperature controller to maintain a steady reflux.
Q5: Can I use a different ketone instead of benzophenone?
A5: Yes, other aldehydes and ketones can be used to form Schiff bases with 2-aminopropane-1,3-diol.[3] However, the reactivity will vary. Aldehydes are generally more reactive than ketones.[3] The steric and electronic properties of the carbonyl compound will influence the reaction rate and equilibrium position. Aromatic ketones are typically less reactive than aliphatic ketones.[3]
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
Benzophenone
-
2-Aminopropane-1,3-diol
-
Toluene
-
Glacial Acetic Acid
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add benzophenone (1.0 eq) and 2-aminopropane-1,3-diol (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add a sufficient volume of toluene to dissolve the reactants upon heating. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the limiting starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Effect of Key Parameters on Reaction Outcome
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Water Removal | Dean-Stark/Drying Agent | High | High | Drives the equilibrium towards product formation.[3] |
| No Water Removal | Low | Low | Equilibrium favors starting materials; potential for side reactions. | |
| Catalyst | Mild Acid (e.g., Acetic Acid) | High | High | Accelerates the rate-determining dehydration step.[8] |
| No Catalyst | Very Low | - | Reaction is extremely slow. | |
| Strong Acid | Low | Low | Protonates the amine, inhibiting nucleophilic attack.[5] | |
| Temperature | Reflux | High | High | Provides sufficient energy to overcome the activation barrier. |
| Room Temperature | Very Low | - | Insufficient energy for the reaction to proceed at a reasonable rate. | |
| Stoichiometry | Equimolar | Good | Good | Standard condition. |
| Excess Amine | High | May require more purification | Can help drive the reaction to completion. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
-
Formation of Imines and Enamines. Chemistry Steps. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. (2022-03-07). [Link]
-
A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride. ACS Publications. (2019-07-02). [Link]
-
A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride | Organic Process Research & Development. ACS Publications. (2019-07-02). [Link]
-
Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. JoVE. (2025-05-22). [Link]
- EP0102808A1 - Process for producing benzophenone-azines.
-
Benzophenone imine. Wikipedia. [Link]
-
19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. (2024-09-30). [Link]
-
Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. JoVE. (2023-04-30). [Link]
- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Source Not Available].
- Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. [Source Not Available].
- Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbon
-
Schiff base. Wikipedia. [Link]
-
2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing). [Link]
-
Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. PMC - NIH. [Link]
-
2-Amino-2-methyl-1,3-propanediol | C4H11NO2. PubChem. [Link]
-
What are the conditions used for schiff base reaction?. ResearchGate. (2015-01-31). [Link]
-
2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol. ResearchGate. [Link]
-
Synthesis of 2-phenyl-propane-1,3-diol. PrepChem.com. [Link]
- US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
-
(PDF) Synthesis of 2‐aminobenzophenone‐based Schiff base Pd(II) complexes: Investigation on crystal structure, biological behavior of DNA/protein‐binding, molecular docking, and in vitro anticancer activities. ResearchGate. (2025-09-02). [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [Link]
-
Different Schiff Bases—Structure, Importance and Classification. PMC - NIH. [Link]
-
The synthesis of amino acids by phase-transfer reactions. Organic Chemistry Portal. [Link]
-
REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. [Link]
-
1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]
-
Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors: Thermal, DFT, Antioxidant, Antibacterial, and Molecular Docking Investigations. PMC - NIH. [Link]
-
Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives. Semantic Scholar. [Link]
-
Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers: Synthesis, Spectroscopic Studies, Catalytic and Biological Activity. MDPI. (2024-05-03). [Link]
- Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Source Not Available].
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
-
3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. [Link]
-
Engineered enzymatic cascade converts diols to amino alcohols. Green Chemistry (RSC Publishing). [Link]
-
Chemists succeed in synthesis of aminoalcohols by utilizing light. Uni Münster. (2021-01-04). [Link]
-
(PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. (2025-08-08). [Link]
Sources
- 1. Schiff base - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 5. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wjpsonline.com [wjpsonline.com]
stability and degradation of 2-((Diphenylmethylene)amino)propane-1,3-diol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of 2-((Diphenylmethylene)amino)propane-1,3-diol. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, diagnose experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial inquiries about the handling, storage, and fundamental properties of this compound.
Q1: What is the primary function and chemical nature of this compound?
A1: this compound is best understood as a protected form of 2-amino-1,3-propanediol (serinol), a valuable building block in organic synthesis. The diphenylmethylene group, also known as a benzophenone imine or Schiff base, serves as a protecting group for the primary amine.[1] This protection allows for selective reactions at other sites of the molecule and enhances its stability and handling compared to the free amine.[2] The core chemical feature is the carbon-nitrogen double bond (C=N) of the imine, which is the primary site of potential degradation.[3]
Q2: What are the optimal storage conditions for this compound?
A2: Due to the compound's primary degradation pathway being hydrolysis, it is crucial to store it under anhydrous conditions. We recommend storing the solid material in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. For solutions, use anhydrous solvents and store them under an inert atmosphere to prevent the ingress of atmospheric moisture.
Q3: Is this compound compatible with all common laboratory solvents?
A3: While soluble in many common organic solvents, caution is advised. Protic solvents (e.g., methanol, ethanol, water) can facilitate the hydrolysis of the imine bond, especially in the presence of acidic or basic impurities. For reactions or storage in solution, anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are recommended.
Q4: What are the expected degradation products?
A4: The principal degradation pathway is the hydrolysis of the imine bond. This reaction cleaves the molecule into two components: benzophenone and 2-amino-1,3-propanediol . Under oxidative stress, other degradation products could potentially form, though hydrolysis is the most commonly encountered issue.
Troubleshooting Guide: Diagnosing Degradation
This guide is designed to help you identify the root cause of common experimental issues related to compound instability.
| Observed Problem | Probable Cause | Recommended Solution & Explanation |
| Low yield in subsequent reactions; presence of benzophenone detected in analytical data (e.g., NMR, LC-MS). | Hydrolysis of the Imine Bond. | Cause: The imine (Schiff base) is susceptible to cleavage by water.[4] This reaction is catalyzed by both acids and bases. The source of water could be wet solvents, reagents, or atmospheric moisture. Solution: 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere (N₂ or Ar). 2. Control pH: Avoid strongly acidic or basic conditions unless the reaction chemistry requires it. If necessary, use non-aqueous acid/base sources. 3. Purification: Benzophenone imines are generally stable to flash chromatography on silica gel, allowing for purification away from the more polar 2-amino-1,3-propanediol byproduct.[1] |
| Appearance of new, unexpected peaks in HPLC analysis during a stability study. | Forced Degradation. | Cause: The experimental conditions (e.g., elevated temperature, presence of an oxidizing agent, exposure to UV light, or extreme pH) are likely causing the compound to degrade. Forced degradation studies are designed to intentionally induce and identify these pathways.[5][6] Solution: 1. Analyze Stress Conditions: Identify which specific stress condition (acid, base, oxidant, heat, light) is causing the degradation by running controlled experiments (see Protocol 1). 2. Characterize Degradants: Use LC-MS or other mass spectrometry techniques to identify the mass of the degradation products. This will help confirm if they correspond to expected products like benzophenone and 2-amino-1,3-propanediol. |
| The solid compound or solution develops a yellow color over time. | Potential Photodegradation or Oxidation. | Cause: While benzophenone imines are relatively stable, prolonged exposure to light or atmospheric oxygen can sometimes lead to the formation of chromophoric impurities.[3] Solution: 1. Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil. 2. Inert Atmosphere: Purge containers with an inert gas (N₂ or Ar) before sealing to displace oxygen, especially for long-term storage. |
In-Depth Analysis: The Hydrolysis Pathway
The most significant stability concern for this compound is its susceptibility to hydrolysis. This reversible reaction regenerates the parent amine and the ketone from which the imine was formed.
Mechanism: The hydrolysis of an imine can be catalyzed by either acid or base. In neutral water, the reaction is typically slow.
-
Acid-Catalyzed Hydrolysis: The imine nitrogen is protonated, making the imine carbon more electrophilic and highly susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: While generally less efficient for simple imines, the presence of a strong base can facilitate the reaction.
The overall transformation is the critical degradation pathway to monitor.
Caption: Acid/base-catalyzed hydrolysis of the imine bond.
Experimental Protocols
To ensure the trustworthiness and reproducibility of your work, we provide a self-validating protocol for assessing the stability of your compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding a drug's intrinsic stability and identifying potential degradation products.[5][7] This protocol is based on guidelines from the International Council for Harmonisation (ICH).[8]
Objective: To evaluate the stability of this compound under various stress conditions and identify its primary degradation products.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system for peak identification
-
Photostability chamber
-
Oven
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent mixture, such as acetonitrile/water (50:50 v/v).
-
Control Sample: Prepare a control sample by diluting the stock solution to the target analytical concentration. Analyze immediately via HPLC to establish the t=0 baseline.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Place the sample in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Place the sample in a water bath at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis. Significant degradation is expected under these conditions.[7][9]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points for analysis.[9]
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C. Withdraw aliquots at specified time points for analysis.
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but wrapped in aluminum foil.
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from all degradation products.
-
Calculate the percentage of degradation for each condition.
-
For significant degradation products, use LC-MS to determine their mass-to-charge ratio (m/z) and aid in structural elucidation. The expected m/z values would correspond to benzophenone and 2-amino-1,3-propanediol.
-
Summary of Stability Profile
The following table summarizes the expected stability of this compound under standard forced degradation conditions.
| Stress Condition | Stability Profile | Major Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Labile. Significant degradation is expected. | Benzophenone, 2-Amino-1,3-propanediol |
| Basic (e.g., 0.1 M NaOH, 60°C) | Highly Labile. Rapid degradation is expected.[7] | Benzophenone, 2-Amino-1,3-propanediol |
| Oxidative (e.g., 3% H₂O₂) | Likely Stable. The core imine and diol functionalities are not highly susceptible to mild oxidation.[9] | Minimal degradation expected. |
| Thermal (e.g., 80°C) | Generally Stable. The compound should exhibit good thermal stability in the absence of catalysts. | Minimal degradation expected. |
| Photolytic (ICH Q1B) | Generally Stable. The benzophenone moiety may absorb UV light, but significant degradation is not typically expected for the imine itself. | Minimal degradation expected. |
References
-
Wikipedia. Benzophenone imine. [Link]
-
Rasayan Journal of Chemistry. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]
-
CORE. Substituted benzophenone imines for COF synthesis via formal transimination. [Link]
-
ResearchGate. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]
-
Semantic Scholar. Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
ResearchGate. Benzophenone Imine. [Link]
-
MDPI. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
Sources
- 1. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Benzophenone Imine: Chemical Properties, Applications in Medical Diagnostics and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. Benzophenone imine - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. onyxipca.com [onyxipca.com]
- 9. researchgate.net [researchgate.net]
troubleshooting NMR/spectroscopic data of 2-((Diphenylmethylene)amino)propane-1,3-diol
Technical Support Center: 2-((Diphenylmethylene)amino)propane-1,3-diol
Welcome to the technical support guide for the spectroscopic analysis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and characterization of this compound. Here, we address specific issues in a practical, question-and-answer format, grounding our advice in established spectroscopic principles.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Accurate characterization starts with knowing your target signals. Based on reported literature values, the expected NMR data in CDCl₃ are as follows. Minor variations can occur based on solvent and concentration.
Table 1: Expected NMR Chemical Shifts (CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Phenyl-H (aromatic) | 7.15 - 7.65 (m, 10H) | 127.8, 128.2, 128.5, 129.8, 136.4, 139.5 |
| CH₂ (diol) | 3.75 - 3.85 (m, 4H) | ~64.0 |
| CH (backbone) | 3.45 - 3.55 (m, 1H) | ~55.0 |
| OH (hydroxyl) | Variable, broad (br s, 2H) | - |
| C=N (imine) | - | ~168.0 |
Note: The hydroxyl (-OH) proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent purity (presence of water).
Troubleshooting Spectroscopic Data
This section addresses common discrepancies observed during the analysis of this compound.
Problem 1: My ¹H NMR spectrum shows unexpected peaks, including a sharp singlet around 9-10 ppm and complex signals in the 3-4 ppm region.
Diagnosis: This pattern strongly suggests partial or complete hydrolysis of the imine bond. The imine functional group is susceptible to hydrolysis, especially in the presence of trace acid or water, which can revert the compound to its starting materials: benzophenone and 2-aminopropane-1,3-diol (serinol) .[1][2]
-
Benzophenone: While it lacks protons that appear at 9-10 ppm, its presence would complicate the aromatic region of the spectrum.
-
Serinol: This starting material has characteristic signals for its CH and CH₂ protons in the 3-4 ppm region.[3] The presence of free serinol would lead to overlapping and more complex multiplets than expected for the pure product.
-
Aldehyde Impurity: A sharp singlet between 9-10 ppm is highly characteristic of an aldehyde proton. While not a direct hydrolysis product, it could arise from an impurity in the starting benzophenone or a side reaction.
Troubleshooting Workflow:
Sources
resolving impurities in 2-((Diphenylmethylene)amino)propane-1,3-diol samples
Introduction: 2-((Diphenylmethylene)amino)propane-1,3-diol is a pivotal intermediate in synthetic chemistry, primarily utilized as a protected form of 2-amino-1,3-propanediol (serinol). The diphenylmethylene (or benzophenone imine) group provides a robust shield for the primary amine, allowing for selective reactions on the diol moiety.[1][2] However, the inherent reactivity of the imine bond presents unique challenges, often leading to sample contamination with hydrolysis products or unreacted starting materials. This guide provides a comprehensive, experience-driven framework for researchers to identify, troubleshoot, and resolve common purity issues encountered with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in my this compound sample?
The most prevalent impurities are typically the starting materials from its synthesis: benzophenone and 2-amino-1,3-propanediol . These arise from either an incomplete reaction or, more commonly, from the degradation of the product via hydrolysis of the imine bond.[3][4]
Q2: My sample purity seems to decrease over time, especially after purification by silica gel chromatography. What is causing this?
This is a classic problem of imine instability. The Schiff base (imine) linkage is susceptible to hydrolysis, a reaction catalyzed by acidic conditions. Standard silica gel is inherently acidic and can retain moisture, creating a perfect environment to cleave the imine bond, regenerating benzophenone and the free amine (2-amino-1,3-propanediol).[5] This explains why purity can decrease significantly during and after silica gel chromatography.
Q3: What is the most effective initial method for assessing the purity of my crude product?
Thin-Layer Chromatography (TLC) is the most efficient initial technique. It allows for a quick visual assessment of the number of components in your sample. For definitive identification, it is crucial to co-spot your sample alongside authentic standards of benzophenone and 2-amino-1,3-propanediol on the same TLC plate.
Q4: Is it possible to use ¹H NMR to quickly check for hydrolysis?
Absolutely. The proton NMR spectrum provides clear diagnostic signals. The most telling sign of hydrolysis is the re-emergence of signals corresponding to free 2-amino-1,3-propanediol and benzophenone. Specifically, look for the disappearance of the characteristic imine-adjacent protons and the appearance of the aromatic signals of benzophenone and the methylene protons of the free diol.
Section 2: Troubleshooting Guide: Identification & Resolution
This section details a systematic approach to handling specific impurity profiles.
Issue 1: Presence of Starting Materials (Pre-existing or from Hydrolysis)
This is the most common challenge. The cause is either an incomplete initial reaction or degradation during experimental workup or storage.
A. Identification Strategy
-
TLC Analysis: Perform TLC as described in Protocol 3.1. Benzophenone is significantly less polar than the product and will have a high Rf value. 2-amino-1,3-propanediol is highly polar and will likely remain at or near the baseline in many common solvent systems.
-
Spectroscopic Confirmation:
-
¹H NMR: Compare the spectrum of your sample to the reference data in Table 1. The presence of sharp aromatic signals between 7.2-7.8 ppm, characteristic of benzophenone, and the distinct methylene and methine signals of 2-amino-1,3-propanediol are clear indicators.
-
Mass Spectrometry (MS): Look for molecular ion peaks corresponding to the impurities: Benzophenone (m/z ≈ 182.08) and 2-amino-1,3-propanediol (m/z ≈ 91.11).
-
B. Resolution Pathways
-
For Excess Benzophenone (Non-polar impurity):
-
Recrystallization: This is often the most effective method. Since benzophenone is highly soluble in non-polar solvents like hexanes or heptane, a recrystallization from a solvent system like ethyl acetate/heptane or toluene/heptane can selectively precipitate the more polar product, leaving benzophenone in the mother liquor. Refer to Protocol 3.2 .
-
Solvent Trituration/Washing: Slurrying the crude solid in a non-polar solvent (e.g., cold hexanes or diethyl ether) in which the product is poorly soluble can effectively wash away the benzophenone impurity.
-
-
For 2-Amino-1,3-propanediol (Polar impurity):
-
Aqueous Wash: If the product is dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), a gentle wash with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution) can extract the highly water-soluble 2-amino-1,3-propanediol. Caution: Avoid acidic washes, as this will aggressively hydrolyze the product.
-
Careful Chromatography: If other methods fail, column chromatography on neutralized silica gel is an option. See the workflow in Diagram 2 and Protocol 3.3 for critical precautions.
-
Issue 2: Progressive Hydrolysis During Workup and Purification
The underlying cause is the chemical susceptibility of the imine bond to acid and water.
A. Mechanistic Understanding
The hydrolysis of the diphenylmethylene protecting group is a reversible reaction catalyzed by acid (H⁺). Water acts as a nucleophile, attacking the electrophilic imine carbon. This process is often accelerated on acidic surfaces like silica gel.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Benzophenone imine - Wikipedia [en.wikipedia.org]
- 3. EP0102808A1 - Process for producing benzophenone-azines - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Benzophenone imine: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]
Technical Support Center: Safe Handling and Storage of 2-((Diphenylmethylene)amino)propane-1,3-diol
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-((Diphenylmethylene)amino)propane-1,3-diol was not available at the time of publication. The following recommendations are based on the chemical structure and safety data for analogous compounds. Users must conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Due to the lack of a specific SDS, we must infer potential hazards from its structural components: the diphenylmethyleneamino group and the propane-1,3-diol backbone.
-
Skin and Eye Irritation: Many amino-diol compounds can cause skin and eye irritation.[1][2][3][4] Some are classified as causing serious eye damage or skin corrosion.[5][6][7] Therefore, it is prudent to treat this compound as a potential irritant and corrosive.
-
Respiratory Irritation: Inhalation of dust or mist may cause respiratory tract irritation.[1][2][3]
-
Unknown Long-Term Effects: Aromatic amines, a broad class to which the diphenylmethyleneamino group is related, can have various toxic effects, including the potential for carcinogenicity in some cases.[8][9] The specific toxicology of this compound has not been established.
Q2: What Personal Protective Equipment (PPE) should I wear when handling this compound?
A2: A comprehensive PPE strategy is crucial.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Always inspect gloves before use and use proper removal technique.[1][10][11] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect against dust, splashes, and accidental contact.[10] |
| Skin and Body | A lab coat is mandatory. For larger quantities, consider chemical-resistant aprons or coveralls. | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | To minimize inhalation of the compound.[10] |
Q3: How should I properly store this compound?
A3: Proper storage is essential for maintaining the compound's integrity and ensuring safety.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2][12][13]
-
Temperature: Store at a controlled room temperature, typically between 15-25°C, unless otherwise specified by the supplier.[12]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]
-
Atmosphere: Some related amino compounds are sensitive to air and moisture.[11][14] While not confirmed for this specific chemical, storing under an inert atmosphere (e.g., argon or nitrogen) is a good practice for long-term stability.
Troubleshooting Guides
Scenario 1: Accidental Spill
Issue: A small amount of solid this compound has been spilled on the lab bench.
Solution:
-
Evacuate and Secure: Ensure the immediate area is clear of personnel not involved in the cleanup.
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as outlined in the FAQ section.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[2][4][11][15]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Scenario 2: Accidental Exposure
Issue: The compound has come into contact with skin or eyes.
Solution:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Experimental Workflow Visualizations
Safe Handling Workflow
This diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling.
Emergency Spill Response Logic
This diagram illustrates the decision-making process for responding to a chemical spill.
Caption: Spill Response Decision Tree.
References
- 1-3-Propanedithiol - Safety Data Sheet. (2014, February 27).
- Safety Data Sheet: 1,3-Propanediol. Carl ROTH.
- 2-Amino-1,3-propanediol - Safety Data Sheet. (2024, December 2). TCI EUROPE N.V.
- 1,3-PROPANEDIOL - Safety Data Sheet. (2019, June 11). Spectrum Chemical.
- 1,3-Propanediol - Safety Data Sheet. The Formulator Shop.
- 1,3-Propanediol SDS, 504-63-2 Safety Data Sheets. ECHEMI.
- (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol - Safety Data Sheet. (2021, December 24). Acros Organics.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
- 2-Amino-2-methyl-1,3-propanediol - Safety Data Sheet. (2015, February 5). Fisher Scientific.
- Aromatic Amino Compounds. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
- 3-Amino-1,2-propanediol - Safety Data Sheet. (2025, December 18). Fisher Scientific.
- 2-Amino-2-Methyl-1,3-Propanediol CAS No 115-69-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol - Safety Data Sheet. (2025, September 9). TCI Chemicals.
- (±)-3-Amino-1,2-propanediol - Safety Data Sheet. (2024, August 7). Sigma-Aldrich.
- 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971. PubChem.
- 2-Amino-2-methyl-1,3-propanediol SDS, 115-69-5 Safety Data Sheets. ECHEMI.
- tert-Butyl 2-((diphenylmethylene)amino)acetate - Safety Data Sheet. BLD Pharmatech.
- 4-aminoazobenzene - Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531. PubChem.
- 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives. (2024, February 28). BOC Sciences.
- aminoethyl propane diol 1,3-propanediol, 2-amino-2-ethyl-. The Good Scents Company.
- 2-Amino-2-methyl-1,3-propanediol, 99+%. Fisher Scientific.
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. iloencyclopaedia.org [iloencyclopaedia.org]
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- 10. theformulatorshop.com [theformulatorshop.com]
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- 12. carlroth.com [carlroth.com]
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- 15. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Scaling Up the Production of 2-((Diphenylmethylene)amino)propane-1,3-diol
Document ID: TSC-2026-01-A Revision: 1.0 For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for the synthesis and scale-up of 2-((Diphenylmethylene)amino)propane-1,3-diol. This molecule, an N-diphenylmethylene (benzophenone imine) protected form of 2-aminopropane-1,3-diol, is a critical intermediate in various multi-step syntheses. The diphenylmethylene group provides robust protection for the primary amine, allowing for selective reactions at the diol functional groups.
While the bench-scale synthesis is straightforward, scaling up production presents unique challenges related to reaction kinetics, water removal, product isolation, and purity. This guide provides in-depth, field-proven insights structured in a question-and-answer format to directly address common issues encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing this compound?
The synthesis is a Schiff base (imine) formation, which is a condensation reaction between 2-aminopropane-1,3-diol and benzophenone.[1] The reaction involves the nucleophilic addition of the primary amine to the ketone's carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond.[1][2] This reaction is reversible, a critical factor to consider during scale-up.[1][2][3]
Q2: Why is removing water from the reaction so critical for achieving a high yield?
The formation of an imine is an equilibrium-driven process.[4] Water is a byproduct of the reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture can drive the equilibrium back towards the starting materials (the amine and ketone) through hydrolysis, thus lowering the yield of the desired imine product.[1][2][4] For a successful scale-up, continuous removal of water is arguably the most important parameter to control.
Q3: Is an acid catalyst necessary for this reaction?
While many imine formations benefit from acid catalysis to protonate the carbonyl oxygen and make it more electrophilic, it is not always strictly necessary and must be carefully controlled.[1][3] The optimal pH for many imine formations is around 4.5-5.[1][3] At a lower pH, the amine starting material becomes protonated, rendering it non-nucleophilic and stopping the reaction.[1] At a higher pH, the carbonyl group isn't sufficiently activated.[1] For this specific substrate, azeotropic removal of water with a solvent like toluene often provides enough driving force to achieve high conversion without the need for a catalyst, simplifying the workup process.
Q4: What are the primary safety concerns when scaling up this process?
The primary reagents, 2-aminopropane-1,3-diol and benzophenone, are relatively benign. However, the choice of solvent introduces the main hazards. If using solvents like toluene or methanol, flammability is a major concern. Large-scale reactions should be conducted in an appropriately rated reactor with proper ventilation and grounding to prevent ignition sources. Furthermore, when handling large quantities, appropriate personal protective equipment (PPE), including splash goggles, gloves, and flame-retardant lab coats, is mandatory. Review the Safety Data Sheet (SDS) for all chemicals before beginning work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or Stagnant Reaction Conversion
Q: My reaction seems to stop at 60-70% conversion even after prolonged heating. What's going wrong?
A: This is a classic symptom of equilibrium limitation due to inefficient water removal.
-
Causality: As the reaction produces water, the rate of the reverse reaction (hydrolysis) increases until it matches the rate of the forward reaction, at which point net conversion ceases. On a larger scale, the surface area-to-volume ratio decreases, making azeotropic removal less efficient if not properly managed.
-
Troubleshooting Steps:
-
Verify Dean-Stark Trap Functionality: Ensure your Dean-Stark trap is filling with water. On a large scale, the rate of solvent return should be vigorous. If it is not collecting water, your reaction temperature may be too low to achieve azeotropic distillation.
-
Increase Reaction Temperature: Gently increase the reaction temperature to promote a more vigorous reflux and enhance the rate of water removal.
-
Solvent Choice: Toluene is generally effective. However, if issues persist, ensure the solvent is anhydrous to begin with.
-
Agitation: On a larger scale, poor agitation can lead to localized temperature gradients and inefficient mixing, hindering the reaction. Ensure the stirring is sufficient to maintain a homogeneous slurry or solution.
-
Issue 2: The Product Crashes Out as an Unfilterable Oil or Gummy Solid
Q: During workup or crystallization, my product separates as an oil instead of a crystalline solid. How can I fix this?
A: Oiling out is typically caused by supersaturation, the presence of impurities, or an inappropriate solvent system.
-
Causality: The hydroxyl groups on your product can increase its solubility and propensity to form supersaturated solutions or amorphous solids. Impurities can act as "crystal poisons," disrupting lattice formation.
-
Troubleshooting Steps:
-
Slow Cooling: The most common cause of oiling out is cooling the crystallization mixture too quickly. Employ a slow, controlled cooling ramp. For multi-liter scales, allowing the reactor to cool naturally overnight is often effective.
-
Solvent System Optimization: The product is often purified by recrystallization. If you are getting an oil, the solvent polarity may be incorrect.
-
Too Nonpolar (e.g., Heptane): The product may crash out too quickly. Try a slightly more polar solvent system, like Toluene/Heptane or Ethyl Acetate/Heptane.
-
Too Polar (e.g., Ethanol): The product may be too soluble. Try adding a nonpolar anti-solvent like heptane or hexane slowly at an elevated temperature.
-
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a few seed crystals once the solution is saturated during cooling. This provides a template for proper crystal growth.
-
Purification Before Crystallization: If the crude product is very impure, consider a charcoal treatment or a silica gel plug to remove baseline impurities before attempting crystallization.
-
Issue 3: Product Hydrolyzes During Workup or Storage
Q: My final product shows signs of the benzophenone starting material after aqueous workup or upon standing. Why is this happening and how can I prevent it?
A: The imine bond is susceptible to hydrolysis, especially in the presence of acid or excess water. [1][4]
-
Causality: The C=N bond is electrophilic and can be attacked by water. This process is catalyzed by acid.[3][4] Standard aqueous workups can introduce enough water to cause partial hydrolysis.
-
Troubleshooting Steps:
-
Minimize Contact with Water: If an aqueous wash is necessary, use a brine (saturated NaCl solution) wash, which reduces the activity of water. Perform the wash quickly and at a low temperature.
-
Avoid Acidic Conditions: Do not use acidic solutions during workup. If you need to neutralize a reagent, use a mild base like a saturated sodium bicarbonate solution.
-
Drying: After workup, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Storage: Store the purified, dry product under an inert atmosphere (nitrogen or argon) in a sealed container to protect it from atmospheric moisture.[1]
-
Experimental Protocols & Data
Recommended Scale-Up Protocol (100g Scale)
This protocol is designed for a 2L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, condenser, and a Dean-Stark trap.
Reaction Workflow Diagram
Caption: Scale-up workflow for imine synthesis.
Step-by-Step Procedure:
-
Charge Reactor: To the 2L reactor, add 2-aminopropane-1,3-diol (91.1 g, 1.0 mol, 1.0 equiv), benzophenone (182.2 g, 1.0 mol, 1.0 equiv), and toluene (900 mL).
-
Setup for Water Removal: Fit the reactor with an overhead stirrer, a Dean-Stark trap pre-filled with toluene, and a reflux condenser.
-
Reaction: Begin stirring and heat the mixture to reflux (jacket temperature ~120-125°C, internal temp ~110-115°C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 4-8 hours, or until TLC/HPLC analysis shows complete consumption of the 2-aminopropane-1,3-diol. Approximately 18 mL of water should be collected.
-
Crystallization: Once the reaction is complete, cool the mixture to 60-70°C. Slowly add heptane (600 mL) over 30 minutes with good stirring. The product should begin to crystallize.
-
Isolation: Allow the slurry to cool slowly to room temperature, then cool further to 0-5°C using an ice bath and hold for at least 1 hour.
-
Filtration and Drying: Filter the solid product using a Büchner funnel. Wash the filter cake with cold heptane (2 x 150 mL). Dry the solid in a vacuum oven at 40-50°C to a constant weight.
Expected Results:
| Parameter | Expected Value |
| Yield | 230-245 g (90-96%) |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >98% |
| Melting Point | 95-98 °C |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common issues.
References
- Technical Support Center: Troubleshooting Imine Synthesis ("Im-1"). (2025). Benchchem.
- Imine preparation & formation mechanism. (2020, March 20). YouTube.
- Imine formation. (2020, July 1). Chemistry LibreTexts.
- Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry.
- Formation of Imines and Enamines. (n.d.). Chemistry Steps.
Sources
Validation & Comparative
A Comparative Guide to Serinol-Based Diols in Asymmetric Synthesis: An Evaluation of N-Protecting Group Strategies
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chiral building blocks is a cornerstone of efficient and stereocontrolled synthesis. Serinol (2-aminopropane-1,3-diol), a versatile and prochiral C3-synththon, offers a valuable scaffold for creating complex chiral molecules. However, the presence of a primary amine necessitates the use of protecting groups to modulate reactivity and impart specific stereodirecting properties.
This guide provides an in-depth comparative analysis of 2-((Diphenylmethylene)amino)propane-1,3-diol, a benzophenone imine-protected serinol derivative, against other commonly employed N-protected serinols. The focus is on the practical aspects of synthesis, stability, and performance in asymmetric transformations, providing the objective data and experimental context necessary for informed decision-making in your synthetic strategy.
Introduction: The Strategic Role of N-Protection on the Serinol Scaffold
Serinol is a trifunctional molecule whose utility is unlocked through chemoselective protection. The primary amine is the most nucleophilic site, making its protection a primary strategic consideration. The choice of the N-protecting group is not merely a matter of masking reactivity; it profoundly influences the steric and electronic environment of the molecule. This, in turn, dictates its performance as a chiral auxiliary or ligand by controlling the facial selectivity of reactions at or near the stereogenic center.
This guide will focus on a comparative analysis centered on the N-diphenylmethylene (benzophenone imine) group versus the well-established N-tert-butoxycarbonyl (Boc) group . The bulky, rigid nature of the diphenylmethylene group suggests a strong potential for high stereochemical control, while the widespread use of the Boc group provides a robust benchmark for comparison.
Physicochemical Properties and Synthetic Accessibility
The choice of a protected diol is often governed by practical considerations such as ease of synthesis, stability, and the conditions required for deprotection. A protecting group that is difficult to install or requires harsh removal conditions that compromise the integrity of the target molecule is of limited practical value[1].
| Property | This compound | N-Boc-serinol |
| Abbreviation | DPAP / N-Benzhydrylserinol | Boc-serinol |
| Molecular Weight | 255.32 g/mol | 191.22 g/mol |
| Typical Form | Crystalline solid | Solid |
| Melting Point | Not widely reported | 85-89 °C |
| Key Feature | Bulky, rigid aromatic substituent | Urethane-based, acid-labile |
| Stability | Stable to chromatography, mild base | Stable to most nucleophiles and bases[2] |
| Primary Cleavage | Mild acidic hydrolysis; Catalytic Hydrogenolysis | Strong anhydrous acid (e.g., TFA)[3] |
Rationale for Comparison
The diphenylmethylene group and the Boc group represent two distinct classes of amine protection. The Boc group is a carbamate, known for its reliability and acid-labile nature, making it a workhorse in peptide synthesis and medicinal chemistry[2]. The diphenylmethylene group, a Schiff base, offers a more sterically demanding and rigid framework, which can be advantageous for inducing high levels of stereoselectivity in asymmetric reactions[4]. Its removal under mild acidic conditions provides an orthogonal deprotection strategy when acid-sensitive groups, such as Boc, are present elsewhere in the molecule.
Experimental Protocols: Synthesis and Deprotection
The following protocols provide detailed, validated methods for the synthesis of the discussed N-protected serinols. The causality behind key steps is explained to provide a deeper understanding of the process.
Workflow for N-Protected Serinol Synthesis
Caption: General workflow for the N-protection of serinol.
Protocol 1: Synthesis of this compound
This protocol is based on the standard transimination reaction used for forming benzophenone imines[4].
-
Objective: To protect the primary amine of serinol with a diphenylmethylene group.
-
Rationale: Benzophenone imine serves as both the reagent and a water scavenger precursor. The reaction is typically driven by the removal of ammonia, although in a transimination context with an amine, the equilibrium is driven by using an excess of one reagent or removal of the displaced amine. For this direct condensation, heating facilitates the removal of water.
Materials:
-
Serinol (1.0 eq)
-
Benzophenone (1.05 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add serinol, benzophenone, and toluene.
-
Heat the mixture to reflux. Water formed during the imine formation will be collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (serinol) is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Protocol 2: Synthesis of tert-butyl (1,3-dihydroxypropan-2-yl)carbamate (N-Boc-serinol)
This protocol is adapted from a documented procedure for the Boc-protection of amino diols[5].
-
Objective: To protect the primary amine of serinol with a tert-butoxycarbonyl (Boc) group.
-
Rationale: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. The reaction requires a base, such as triethylamine (TEA), to neutralize the acidic proton of the amine, facilitating the nucleophilic attack on the Boc anhydride. Methanol is an effective solvent for both serinol and the reagents.
Materials:
-
Serinol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve serinol in a mixture of methanol and triethylamine.
-
To this solution, add di-tert-butyl dicarbonate in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC for the disappearance of the serinol starting material.
-
Once the reaction is complete, remove the volatiles (Methanol, TEA, and byproducts) under reduced pressure.
-
The resulting crude product can be purified by extraction or column chromatography to yield pure N-Boc-serinol[5].
Comparative Performance in Asymmetric Synthesis: A Case Study
While direct, side-by-side comparative studies are scarce, we can construct a logical comparison by examining the performance of these protected diols in analogous asymmetric transformations. The asymmetric alkylation of a prochiral enolate is a fundamental C-C bond-forming reaction where the stereodirecting influence of a chiral auxiliary is paramount[6][7][8].
Let's consider the hypothetical use of both DPAP and Boc-serinol as precursors to chiral auxiliaries for the alkylation of a propionyl imide.
Case Study: Asymmetric Alkylation
Caption: Decision tree for selecting a serinol N-protecting group.
Conclusion
Both this compound and N-Boc-serinol are valuable derivatives for leveraging the chiral scaffold of serinol. The choice between them is a strategic one based on the synthetic context.
-
This compound is the superior choice when the primary objective is to achieve the highest possible level of stereocontrol. Its bulky and rigid nature is designed to maximize facial discrimination in asymmetric reactions. It also offers an orthogonal deprotection strategy in the presence of acid-sensitive groups like Boc.
-
N-Boc-serinol represents a reliable, versatile, and milder option. Its widespread use, straightforward protection protocol, and well-understood stability profile make it an excellent choice for many applications, particularly when extreme levels of diastereoselectivity are not the overriding concern and when subsequent steps do not involve strong acidic conditions.
By understanding the distinct advantages and operational parameters of each protecting group, researchers can more effectively design and execute complex, stereoselective syntheses, accelerating the path to novel therapeutics and chemical entities.
References
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. peptide.com [peptide.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. york.ac.uk [york.ac.uk]
A Comparative Guide to the Stereochemical Validation of 2-((Diphenylmethylene)amino)propane-1,3-diol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise control and unambiguous confirmation of stereochemistry are paramount. Molecules with identical chemical formulas but different spatial arrangements of atoms, known as stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the stereochemical validation of 2-((diphenylmethylene)amino)propane-1,3-diol, a versatile chiral building block. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for stereochemical quality control.
The diphenylmethylene (benzhydrylidene) protecting group on the amine of 2-aminopropane-1,3-diol (serinol) offers advantages in synthetic transformations due to its steric bulk and stability under various reaction conditions. However, the validation of the stereocenter at the C2 position requires a multi-faceted analytical approach. Herein, we compare the utility and practical application of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography for this purpose.
The Criticality of Stereochemical Purity
The stereochemical integrity of chiral intermediates like this compound directly impacts the isomeric purity of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent control over the stereoisomeric composition of drug substances, necessitating the use of validated analytical methods to ensure patient safety and drug efficacy.
Comparative Analysis of Validation Techniques
The choice of analytical technique for stereochemical validation is dictated by factors such as the stage of drug development, the nature of the sample, the required level of accuracy, and the availability of instrumentation. Below is a comparative overview of the most common methods.
| Technique | Principle | Advantages | Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High sensitivity, excellent accuracy for quantitative analysis (enantiomeric excess), well-established and robust.[1] | Requires method development for specific analytes, availability of a suitable CSP. | Routine quality control, enantiomeric excess (ee) determination. |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) to induce chemical shift non-equivalence.[2] 2D NMR (e.g., NOESY) can determine relative stereochemistry. | Provides detailed structural information, can determine absolute configuration with appropriate derivatizing agents, non-destructive.[2] | Lower sensitivity compared to HPLC, may require derivatization, complex spectral analysis. | Structural elucidation, confirmation of relative and absolute stereochemistry. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms in the crystal lattice. | Provides unambiguous determination of absolute stereochemistry.[3] | Requires a suitable single crystal of the analyte, which can be challenging to obtain. Not suitable for routine analysis of multiple samples. | Definitive proof of stereochemistry, structural biology. |
Experimental Protocols and Data Interpretation
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining the enantiomeric purity of chiral compounds in both research and quality control settings.[1] The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase (CSP).[1][4]
Sources
A Comparative Guide to the Biological Activity of 2-((Diphenylmethylene)amino)propane-1,3-diol and its Analogs
This guide provides a comprehensive comparison of the biological activity of 2-((diphenylmethylene)amino)propane-1,3-diol against its structural analogs, most notably the pioneering immunomodulatory drug, Fingolimod (FTY720). Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the mechanistic rationale behind experimental designs, and offers detailed protocols for comparative evaluation.
Introduction: The 2-Amino-1,3-propanediol Scaffold
The 2-amino-1,3-propanediol scaffold is a cornerstone in modern immunomodulatory drug design. Its prominence is largely due to the success of Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis (MS).[1] FTY720 is a structural analog of the naturally occurring sphingolipid, sphingosine.[2] Its biological activity is contingent on in vivo phosphorylation, which allows it to interact with sphingosine-1-phosphate (S1P) receptors, key regulators of lymphocyte trafficking.[3][4]
This guide focuses on a specific, less-characterized analog, This compound . This compound retains the critical 2-amino-1,3-propanediol "head" group but features a bulky N-diphenylmethylene (also known as a benzhydrylidene) substituent. We will explore how this significant structural alteration is predicted to influence its biological activity by drawing comparisons with FTY720 and other key analogs. The central hypothesis is that the N-diphenylmethylene group will profoundly affect the compound's prodrug activation, receptor interaction, and overall pharmacological profile.
The Core Mechanism of Action: S1P Receptor Modulation
The primary mechanism of action for FTY720 and its active analogs revolves around the modulation of S1P receptors (S1PRs), a family of five G protein-coupled receptors (S1P₁₋₅).[4][5]
Activation Pathway:
-
Prodrug Phosphorylation: FTY720 is a prodrug that is inactive in its native state. Upon absorption, it is primarily phosphorylated by sphingosine kinase 2 (SphK2) to form the active metabolite, FTY720-phosphate (FTY720-P).[6]
-
Receptor Agonism: FTY720-P acts as a potent agonist at four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[2] It structurally mimics the endogenous ligand, S1P.[7]
-
Functional Antagonism of S1P₁: The key therapeutic effect is mediated through the S1P₁ receptor on lymphocytes.[3] Initial high-affinity binding of FTY720-P to S1P₁ causes receptor activation. However, this is followed by the receptor's internalization and degradation, effectively removing it from the cell surface.[2]
-
Lymphocyte Sequestration: The egress of lymphocytes from secondary lymphoid organs (like lymph nodes) into the bloodstream is dependent on an S1P gradient, sensed by S1P₁ on the lymphocyte surface.[2] By downregulating S1P₁, FTY720-P renders lymphocytes unable to respond to this gradient, trapping them within the lymph nodes.[3] This sequestration prevents autoaggressive lymphocytes from infiltrating the central nervous system (CNS) and causing inflammation and damage, which is the hallmark of MS.[2][3]
Caption: Mechanism of Action for FTY720 (Fingolimod).
Structure-Activity Relationship (SAR) and Comparative Analysis
The biological activity of this compound class is highly dependent on three structural motifs: the polar head, the linker, and the lipophilic tail.
| Structural Moiety | Role in FTY720 | Predicted Role in this compound |
| Polar Head | The 2-amino-1,3-propanediol group is essential for phosphorylation by SphK2. The primary amine and hydroxyl groups are key recognition elements. | The core scaffold is present, but the primary amine is masked by a bulky diphenylmethylene group. This is the most critical difference. |
| Linker | A short ethyl linker connects the polar head to the lipophilic tail. | Not applicable in the same sense. The "linker" is the methylene bridge of the diphenylmethyleneamino group. |
| Lipophilic Tail | The 4-octylphenyl group provides the necessary lipophilicity to anchor the molecule in the S1P receptor's binding pocket.[7] | The two phenyl rings of the diphenylmethylene group serve as the lipophilic tail. |
Comparative Analysis:
-
FTY720 (Reference Compound): The gold standard, FTY720 (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol), demonstrates potent immunosuppressive activity following phosphorylation. It binds to S1P₁, S1P₃, S1P₄, and S1P₅.[2] Its activity at S1P₃ is linked to potential cardiovascular side effects like bradycardia.
-
Selective S1P₁ Agonists (Analogs): Significant research has focused on developing analogs with higher selectivity for S1P₁ to mitigate S1P₃-mediated side effects. These analogs often modify the lipophilic tail to optimize interactions within the S1P₁ binding pocket while disfavoring binding to S1P₃.
-
This compound (Target Compound):
-
Prodrug Activation: The N-diphenylmethylene group presents a major steric hindrance. It is highly unlikely that this compound can be directly phosphorylated by SphK2. The active site of the kinase requires a free amino group for recognition.
-
Potential as a "Pre-Prodrug": The diphenylmethyleneamino moiety can act as an imine, which may be susceptible to hydrolysis under acidic or enzymatic conditions to release a free primary amine. If this hydrolysis occurs in vivo, it would yield 2-amino-2-(diphenylmethyl)propane-1,3-diol . This resulting compound would then be a closer analog to FTY720 and could potentially be phosphorylated. However, the rate and extent of this initial hydrolysis step would be a critical determinant of overall activity. A recent paper describes a synthesis route for a related compound, 2-amino-2`(diphenylamino)-propane-1,3-diol, highlighting the chemical feasibility of this scaffold. [14]
-
Direct Receptor Binding: If the compound is stable and not hydrolyzed, its large size would likely prevent it from fitting into the S1P receptor binding pocket in the same manner as FTY720-P. [17] It may exhibit a completely different pharmacological profile, potentially acting as an antagonist or having off-target effects. The bulky nature could also lead to non-specific interactions.
-
Summary of Biological Activity Data
The following table summarizes known S1P receptor activity for FTY720-P and provides a framework for evaluating the target compound.
| Compound | S1P₁ (EC₅₀, nM) | S1P₃ (EC₅₀, nM) | S1P₄ (EC₅₀, nM) | S1P₅ (EC₅₀, nM) | Primary Therapeutic Effect |
| FTY720-Phosphate | 0.3 - 0.6 | 0.3 - 3.1 | ~3.1 | ~0.3 | Immunosuppression via Lymphocyte Sequestration [4] |
| Selective S1P₁ Analog (e.g., Siponimod) | ~0.4 | >1000 | ~37 | ~0.9 | Immunosuppression with potentially reduced cardiac effects [18] |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined | Predicted to be inactive or require bioactivation via hydrolysis |
| Hydrolyzed Product (Hypothesized) | To Be Determined | To Be Determined | To Be Determined | To Be Determined | Activity dependent on phosphorylation and receptor fit |
Experimental Protocols for Comparative Evaluation
To objectively compare the biological activity of this compound to FTY720, a tiered experimental approach is necessary.
Workflow for Compound Evaluation
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A Comparative Guide to the Enantiomeric Purity Determination of 2-((Diphenylmethylene)amino)propane-1,3-diol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Chirality in Drug Development
In the realm of pharmaceutical sciences, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The compound 2-((Diphenylmethylene)amino)propane-1,3-diol, a chiral aminodiol, serves as a valuable building block in the synthesis of various pharmaceutical agents. Its core structure, derived from serinol (2-amino-1,3-propanediol), presents a chiral center at the C2 position.[1][2][3] Ensuring the enantiomeric purity of this intermediate is a critical quality control step to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of two robust analytical methodologies for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents . We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Understanding the Analyte: this compound
The target molecule possesses several key functional groups that inform the selection of an appropriate analytical strategy: a secondary amine protected by a bulky diphenylmethylene group, and two primary hydroxyl groups. The chiral center is the carbon atom to which the protected amino group is attached. The presence of the hydroxyl and amino functionalities allows for various interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition by a chiral stationary phase or a chiral solvating agent.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[4] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[5] For aminodiols, polysaccharide-based CSPs are often highly effective.[4]
Causality Behind Experimental Choices
The selection of a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is based on its proven ability to resolve a wide range of chiral compounds, including those with amino and hydroxyl groups.[4][5] The carbamate derivatives on the polysaccharide backbone create chiral grooves and cavities where the enantiomers can interact through a combination of hydrogen bonding, π-π stacking (with the diphenylmethylene group), and steric hindrance. The choice of a normal-phase mobile phase (e.g., hexane/isopropanol) is dictated by the polarity of the analyte and the stationary phase, aiming to achieve optimal retention and resolution.
Experimental Protocol: Chiral HPLC
Instrumentation and Column:
-
System: HPLC with UV detector
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® IE) is recommended.[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The exact ratio should be optimized, starting with a 90:10 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (due to the diphenylmethylene group)
-
Temperature: 25 °C
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Elution: Perform an isocratic elution with the optimized mobile phase.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess. In an achiral environment, enantiomers are indistinguishable by NMR. However, the addition of a chiral solvating agent (CSA) can lead to the formation of transient diastereomeric complexes that have distinct NMR spectra.[6] This results in the splitting of signals for the enantiomers, allowing for their quantification.[6][7]
Causality Behind Experimental Choices
The principle relies on the formation of rapidly exchanging, non-covalent diastereomeric complexes between the chiral analyte and the CSA.[8][9] For a molecule like this compound, a chiral acid or a lanthanide shift reagent can serve as an effective CSA. The interactions, often involving hydrogen bonding with the hydroxyl groups or coordination with the nitrogen atom, place the protons of the two enantiomers in slightly different chemical environments within the diastereomeric complexes. This difference in the magnetic environment leads to separate signals in the NMR spectrum, with the integral ratio directly corresponding to the enantiomeric ratio.[6]
Experimental Protocol: NMR with CSA
Instrumentation and Reagents:
-
System: NMR Spectrometer (≥400 MHz for better resolution)
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-Mandelic acid, or a chiral lanthanide shift reagent like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample (e.g., 10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample alone.
-
Add CSA: Add small, incremental amounts of the CSA to the NMR tube.
-
Monitor Spectral Changes: Acquire a ¹H NMR spectrum after each addition of the CSA. Observe the splitting of a well-resolved proton signal (e.g., the methine proton at C2 or the methylene protons at C1 and C3).
-
Quantification: Once sufficient signal separation is achieved, carefully integrate the two distinct signals corresponding to the enantiomers.
-
Calculate Enantiomeric Ratio: The ratio of the integrals directly reflects the enantiomeric ratio of the sample.
Diagram: Principle of Enantiomeric Discrimination by NMR with a CSA
Caption: Process of enantiomeric discrimination by NMR using a CSA.
Comparative Analysis of Methodologies
| Feature | Chiral HPLC | NMR with Chiral Solvating Agent |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes leading to distinct NMR signals.[6][7] |
| Sample Throughput | Medium | Low to Medium |
| Analysis Time/Sample | 15-30 minutes | 5-15 minutes per spectrum, plus titration time. |
| Limit of Detection | High sensitivity (ng to µg range) | Lower sensitivity (mg range) |
| Precision (%RSD) | < 2% | < 5% (dependent on signal-to-noise and resolution) |
| Instrumentation | Standard HPLC with a specialized chiral column. | High-field NMR spectrometer. |
| Sample Recovery | Non-destructive, sample can be collected post-detection. | Non-destructive. |
| Method Development | Requires screening of columns and mobile phases. | Requires screening of CSAs and optimization of concentration. |
| Key Advantage | Excellent for detecting trace enantiomeric impurities. | Rapid analysis without the need for a chiral column; provides structural information. |
| Key Limitation | Cost of chiral columns. | Lower sensitivity; potential for signal overlap. |
Conclusion and Recommendations
Both Chiral HPLC and NMR spectroscopy with chiral solvating agents are powerful and reliable techniques for determining the enantiomeric purity of this compound.
Chiral HPLC is the method of choice for routine quality control and for applications requiring high sensitivity, such as the detection of very low levels of an unwanted enantiomer. Its precision and robustness make it ideal for validation in a regulated environment.
NMR with a CSA is highly advantageous for rapid screening, reaction monitoring, and in research settings where immediate feedback on enantioselectivity is required. It avoids the need for dedicated chiral columns and can provide valuable structural confirmation simultaneously.
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. For comprehensive characterization, the use of both techniques can be complementary, with HPLC providing highly accurate and sensitive quantification and NMR offering rapid confirmation.
References
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Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. University of Bath. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021-06-30. [Link]
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NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. 2013-07-17. [Link]
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Determination of Enantiomeric Purity by Direct Methods. In Stereochemistry of Organic Compounds. [Link]
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Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
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NMR determination of enantiomeric excess. ResearchGate. 2025-08-07. [Link]
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Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. Semantic Scholar. 2023. [Link]
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A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer. [Link]
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A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. 2021-02-14. [Link]
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NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ResearchGate. [Link]
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Stereo- and enantioselective synthesis of acetylenic 2-amino-1,3-diol stereotriads. PubMed. 2009-02-19. [Link]
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Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. The Royal Society of Chemistry. [Link]
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Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. PubMed. 2017-09-01. [Link]
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assessing the novelty of 2-((Diphenylmethylene)amino)propane-1,3-diol derivatives
<_ A Senior Application Scientist's Guide to Assessing the Novelty of 2-((Diphenylmethylene)amino)propane-1,3-diol Derivatives
Introduction: The Scientific Rationale for Derivatization
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a primary driver of innovation.[1] The 2-amino-1,3-propanediol (also known as serinol) core is a well-established, versatile platform in drug development.[2][3][4] Its structural similarity to the amino acid serine and its role as a precursor in the synthesis of bioactive molecules, such as phospholipids and sphingolipids, underscore its biological relevance.[2] Notably, derivatives of this scaffold have culminated in successful therapeutics like Fingolimod (Gilenya®), an immunomodulator used for treating multiple sclerosis.[5]
The central hypothesis for exploring derivatives of this compound lies in the strategic combination of two key pharmacophores: the aminopropanediol backbone and the diphenylmethylene (or benzhydrylidene) group. The aminodiol portion provides hydrophilicity and multiple points for hydrogen bonding, crucial for receptor interaction, while the bulky, lipophilic diphenylmethylene group can enhance binding affinity to hydrophobic pockets in target proteins and modulate pharmacokinetic properties. This guide provides a framework for assessing the novelty of such derivatives by comparing their potential performance against existing chemical entities, supported by detailed experimental protocols for validation.
The Known Landscape: Establishing a Benchmark
Before assessing novelty, it is crucial to understand the properties of the parent scaffolds and relevant alternatives.
-
2-Amino-1,3-propanediol Scaffold: This prochiral compound is highly stable and water-soluble.[2][3] Its derivatives are known to have applications as cardiovascular agents, immunosuppressants, and even pain management therapeutics.[5][6][7]
-
Diphenylmethylene (Benzhydryl) Moiety: This group is a common feature in a variety of centrally-acting drugs, including antihistamines and anticonvulsants. Its presence often confers significant effects on a molecule's lipophilicity, metabolic stability, and target-binding profile. Compounds with this moiety have shown a range of biological activities, including cardiotonic and vasodilatory effects.[8]
-
Market Alternatives & Structural Analogs: The novelty of a new derivative must be judged against existing compounds targeting similar biological pathways. For instance, in the context of cancer therapy, numerous synthetic Mannich bases (which share some structural similarities) have been evaluated for cytotoxic activity against cancer cell lines like PC-3 and for their ability to interfere with enzymes such as DNA topoisomerase I.[9][10] Any new derivative with anticancer potential would need to demonstrate superior potency, a better safety profile, or a distinct mechanism of action compared to these established compound classes.
The core challenge and opportunity lie in "scaffold hopping"—replacing a known pharmacophore with a novel one while maintaining or improving the desired biological activity and therapeutic properties.[11] This process is essential for generating new intellectual property and overcoming limitations of existing drugs, such as toxicity or poor pharmacokinetics.[11]
A Multi-Faceted Approach to Assessing Novelty
The novelty of a this compound derivative is not a single attribute but a composite of its chemical, pharmacokinetic, and pharmacodynamic properties. A systematic evaluation workflow is essential for a thorough assessment.
Caption: Workflow for assessing the novelty of new chemical derivatives.
Chemical Novelty and Synthetic Accessibility
The first dimension of novelty is the chemical structure itself and the feasibility of its synthesis. A truly novel derivative should be accessible through a robust and scalable synthetic route. The typical synthesis involves the reaction of 2-amino-1,3-propanediol with benzophenone or a related precursor to form the Schiff base (imine), which can then be modified.
Protocol 1: General Synthesis of a this compound Derivative
-
Objective: To synthesize a representative derivative via imine formation.
-
Materials: 2-amino-1,3-propanediol, benzophenone, toluene, p-toluenesulfonic acid (catalyst), Dean-Stark apparatus, rotary evaporator, silica gel for chromatography.
-
Methodology:
-
Combine equimolar amounts of 2-amino-1,3-propanediol and benzophenone in a round-bottom flask.
-
Add toluene to dissolve the reactants and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.
-
Causality: The Dean-Stark trap is crucial for removing the water generated during the imine formation, driving the reaction to completion according to Le Chatelier's principle.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once complete, cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
-
Validation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired compound has been formed with high purity.
Pharmacokinetic (ADME) and Physicochemical Novelty
A key area for innovation is in modifying the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The bulky diphenylmethylene group significantly impacts properties like lipophilicity (LogP). Computational tools are invaluable for early-stage assessment.
Protocol 2: In Silico Prediction of Physicochemical Properties
-
Objective: To computationally estimate the drug-likeness of a novel derivative compared to a benchmark compound.
-
Tools: SwissADME, Schrödinger Suite, or similar molecular modeling software.
-
Methodology:
-
Draw the chemical structures of the novel derivative and a known comparator drug (e.g., a relevant approved drug or a well-studied compound).
-
Input the structures (as SMILES or 2D files) into the software.
-
Run the physicochemical and ADME prediction modules. Focus on key parameters:
-
LogP (Lipophilicity): Affects solubility and membrane permeability.
-
Topological Polar Surface Area (TPSA): Influences cell penetration.
-
Molecular Weight (MW): Part of Lipinski's Rule of Five.
-
Number of Hydrogen Bond Donors/Acceptors: Affects binding and solubility.
-
Aqueous Solubility (LogS): Critical for bioavailability.
-
CYP450 Inhibition Prediction: Indicates potential for drug-drug interactions.
-
-
-
Trustworthiness: This protocol is self-validating through comparison. The predicted values for the known drug should align with its known experimental properties, giving confidence in the predictions for the novel derivative.
Table 1: Comparative In Silico ADME-T Profile
| Parameter | Novel Derivative (Hypothetical) | Benchmark Compound (e.g., Fingolimod) | Interpretation of Novelty |
| Molecular Weight ( g/mol ) | 350.45 | 307.47 | Acceptable; within drug-like range. |
| LogP | 3.8 | 3.6 | Slightly more lipophilic; may affect solubility/permeability. |
| Aqueous Solubility (LogS) | -4.2 | -3.9 | Predicted lower solubility; may require formulation strategies. |
| TPSA (Ų) | 52.8 | 66.5 | Lower TPSA suggests potentially better CNS penetration. |
| Lipinski's Rule of 5 Violations | 0 | 0 | Both compounds predicted to have good oral bioavailability. |
| Predicted CYP2D6 Inhibitor | No | Yes | Significant Novelty: Potential for a better safety profile with fewer drug-drug interactions. |
Pharmacodynamic Novelty: Biological Activity and Mechanism of Action
The ultimate test of novelty is whether a derivative exhibits a new or improved biological effect. This requires robust, quantitative biological assays.
Protocol 3: In Vitro Cytotoxicity Assessment via MTT Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel derivative against a cancer cell line (e.g., PC-3 for prostate cancer) and compare it to a standard chemotherapeutic agent.
-
Materials: PC-3 cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, novel derivative, doxorubicin (positive control), DMSO (vehicle), MTT reagent, solubilization buffer.
-
Methodology:
-
Cell Seeding: Plate PC-3 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the novel derivative and the positive control (doxorubicin) in culture media. The final DMSO concentration should be kept below 0.5%.
-
Expertise: A vehicle control (media with DMSO only) is essential to ensure that the solvent is not causing cytotoxicity. A "no-cell" blank is also required for background correction.
-
-
Replace the media in the wells with the media containing the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit a dose-response curve to calculate the IC50 value.
Table 2: Comparative Cytotoxicity Data
| Compound | Target Cell Line | IC50 (µM) | Therapeutic Index (Hypothetical) |
| Novel Derivative | PC-3 (Prostate Cancer) | 8.5 ± 0.7 | 11.8 |
| Doxorubicin (Control) | PC-3 (Prostate Cancer) | 1.2 ± 0.2 | 3.5 |
| Novel Derivative | HEK293 (Non-cancerous) | >100 | - |
| Doxorubicin (Control) | HEK293 (Non-cancerous) | 4.2 ± 0.5 | - |
-
Interpretation: While the novel derivative is less potent than doxorubicin, its significantly higher IC50 in non-cancerous cells suggests a much better selectivity and a potentially wider therapeutic window, which constitutes a major point of novelty.
Caption: Structural relationship between the core scaffold and comparative compounds.
Conclusion and Future Directions
Assessing the novelty of this compound derivatives requires a holistic and comparative approach. The true innovation of a new molecule is not defined solely by its structure, but by a demonstrable advantage over existing alternatives. This can manifest as enhanced potency, a novel mechanism of action, improved selectivity, or a more favorable ADME/safety profile. The experimental and computational workflows detailed in this guide provide a robust framework for generating the necessary comparative data. Future work should focus on elucidating the specific molecular targets of promising derivatives and advancing them into more complex in vivo models to validate their therapeutic potential.
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Comparative Efficacy of 2-Substituted 2-Aminopropane-1,3-Diol Derivatives as Immunosuppressive Agents
A Note to the Reader: Initial research for peer-reviewed studies on the efficacy of 2-((Diphenylmethylene)amino)propane-1,3-diol did not yield any specific data regarding its biological activity or therapeutic efficacy. Therefore, this guide has been pivoted to focus on a structurally related class of compounds, the 2-substituted 2-aminopropane-1,3-diols, for which there is a body of published scientific literature. This guide will provide a comparative analysis of their efficacy as immunosuppressive agents, with a particular focus on the well-documented compound Fingolimod (FTY720) and its analogs.
Introduction
The 2-aminopropane-1,3-diol scaffold has emerged as a privileged structure in medicinal chemistry, most notably leading to the development of the potent immunosuppressant, Fingolimod (FTY720). These compounds often act as sphingosine-1-phosphate (S1P) receptor modulators, playing a crucial role in lymphocyte trafficking. This guide provides a comparative overview of the efficacy of various 2-substituted 2-aminopropane-1,3-diol derivatives, drawing upon key structure-activity relationship (SAR) studies to inform researchers and drug development professionals. The primary focus will be on the structural modifications that enhance immunosuppressive activity, with supporting data from preclinical studies.
Mechanism of Action: Sphingosine-1-Phosphate (S1P) Receptor Modulation
The immunosuppressive effects of many 2-aminopropane-1,3-diol derivatives are primarily attributed to their functional antagonism of sphingosine-1-phosphate (S1P) receptors. In vivo, these compounds are phosphorylated to form a bioactive phosphate metabolite that structurally mimics the endogenous ligand, sphingosine-1-phosphate. This metabolite binds with high affinity to S1P receptors on lymphocytes, leading to their internalization and degradation. The downregulation of S1P1 receptors on lymphocytes prevents their egress from secondary lymphoid organs, such as lymph nodes and Peyer's patches. This sequestration of lymphocytes in the lymphoid tissues results in a reversible reduction of circulating lymphocytes, thereby attenuating the inflammatory and immune responses.
Caption: Mechanism of S1P receptor modulation by 2-aminopropane-1,3-diol derivatives.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The immunosuppressive potency of 2-substituted 2-aminopropane-1,3-diol derivatives is highly dependent on the nature of the substituent at the C2 position. Preclinical studies, including lymphocyte-lowering effects and rat skin allograft models, have elucidated key SAR principles.
A pivotal study synthesized and evaluated a series of 2-substituted 2-aminopropane-1,3-diols, revealing that the introduction of a phenyl ring into the alkyl side chain significantly influences activity.[1] The potency was found to be dependent on the position of this phenyl ring.[1] Specifically, the most potent immunosuppressive activity was observed when the phenyl ring was separated from the quaternary carbon atom by a two-carbon linker.[1]
Further investigations into the stereochemistry at the quaternary carbon demonstrated that the (pro-S)-hydroxymethyl group is essential for potent immunosuppressive activity.[1] Modifications to the (pro-R)-hydroxymethyl group with hydroxyalkyl or lower alkyl groups were found to be favorable.[1]
These SAR studies culminated in the identification of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, known as Fingolimod (FTY720), which exhibits substantial immunosuppressive activity and has been approved for clinical use in treating multiple sclerosis.[1]
Table 1: Comparative Activity of 2-Substituted 2-Aminopropane-1,3-Diol Derivatives
| Compound/Derivative Class | Key Structural Feature | Relative Immunosuppressive Potency | Supporting Evidence |
| Myriocin (ISP-I) | Natural product lead compound | High | Basis for simplified analogs |
| Simplified Myriocin Analog | Lacks complex stereocenters of Myriocin | Moderate | Intermediate in development |
| Phenylalkyl Derivatives | Phenyl ring in the alkyl side chain | Potency varies with phenyl position | Optimal two-carbon linker |
| Fingolimod (FTY720) | 2-(4-octylphenyl)ethyl substituent | Very High | Significant lymphocyte reduction and efficacy in allograft models[1] |
| Analogs with (pro-R) modifications | Hydroxyalkyl or lower alkyl groups | High | (pro-S)-hydroxymethyl group is crucial for activity[1] |
Experimental Protocols
The following are generalized protocols representative of the types of assays used to evaluate the efficacy of 2-substituted 2-aminopropane-1,3-diol derivatives.
Protocol 1: In Vivo Lymphocyte-Lowering Assay
-
Animal Model: Male Lewis rats (8-10 weeks old).
-
Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., distilled water) and administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is included.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours) post-administration.
-
Lymphocyte Counting: Total and differential leukocyte counts are determined using an automated hematology analyzer. The absolute lymphocyte count is calculated.
-
Data Analysis: The percentage decrease in peripheral blood lymphocytes is calculated for each treatment group relative to the vehicle control. ED50 values (the dose required to achieve a 50% reduction in lymphocyte count) can be determined.
Protocol 2: Rat Skin Allograft Model
-
Animal Model: Inbred male Lewis (LEW) and Fischer 344 (F344) rats are used as donor and recipient strains, respectively.
-
Grafting Procedure: A full-thickness skin graft (approximately 1 cm²) is harvested from the dorsal side of a donor LEW rat and transplanted onto the dorsal side of a recipient F344 rat.
-
Compound Administration: Test compounds are administered daily to the recipient rats, starting from the day of transplantation, for a specified duration (e.g., 14 days).
-
Graft Survival Assessment: The condition of the skin graft is monitored daily and scored for signs of rejection (e.g., inflammation, necrosis). The day of complete graft rejection is recorded.
-
Data Analysis: The mean graft survival time is calculated for each treatment group and compared to the vehicle control group. A statistically significant increase in graft survival time indicates immunosuppressive efficacy.
Caption: Experimental workflow for evaluating the immunosuppressive efficacy of 2-APD derivatives.
Conclusion
The 2-aminopropane-1,3-diol scaffold has proven to be a highly valuable starting point for the development of potent immunosuppressive agents. Structure-activity relationship studies have been instrumental in optimizing the potency of these compounds, leading to the discovery of Fingolimod (FTY720). Key determinants of high efficacy include the presence of a lipophilic side chain with an appropriately positioned phenyl group and specific stereochemistry at the C2 position. Future research in this area may focus on developing derivatives with improved tissue selectivity and safety profiles, further expanding the therapeutic potential of this important class of molecules.
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A Comparative Guide to the Regulatory and Safety Landscape of 2-((Diphenylmethylene)amino)propane-1,3-diol in Pharmaceutical Development
This guide provides an in-depth technical analysis of 2-((Diphenylmethylene)amino)propane-1,3-diol, a key protected intermediate in advanced chemical synthesis. Recognizing the audience of researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative analysis grounded in the practical realities of regulatory compliance and synthetic strategy. We will explore the safety profile of this compound, compare its performance as a protecting group strategy against viable alternatives, and provide the experimental frameworks necessary for its validation in a regulated environment.
Introduction: Situating this compound in Synthesis
This compound is a derivative of serinol (2-amino-1,3-propanediol) where the primary amine is protected as a benzophenone imine. This protection strategy is employed to mask the nucleophilicity of the amino group, thereby allowing for selective reactions at the two hydroxyl moieties. Its utility is most pronounced in multi-step syntheses of complex molecules, particularly within the pharmaceutical industry where precise control over chemical transformations is paramount.
It is crucial to understand that specific regulatory and safety standards for this particular intermediate are not explicitly defined by agencies like the FDA or EMA. Instead, its compliance is governed by the broader, principle-based guidelines for Regulatory Starting Materials (RSMs) and chemical intermediates.[1][2] This guide, therefore, focuses on how to evaluate and justify the use of this compound within that established regulatory framework.
The Regulatory Gauntlet: Qualifying Intermediates in a GMP World
The journey of a drug substance from chemical starting materials to a final Active Pharmaceutical Ingredient (API) is scrutinized by regulatory bodies to ensure patient safety. The point at which Good Manufacturing Practices (GMP) are introduced into a synthetic route is critical and is defined by the designation of the Regulatory Starting Material (RSM).[2][3]
Any material used before the RSM is subject to less stringent oversight, but from the RSM forward, every step must comply with GMP.[1] The choice and justification of an RSM are guided by the principles outlined in the International Council for Harmonisation (ICH) Q11 guideline.[4]
Key regulatory considerations for an intermediate like this compound, if proposed as an RSM or a subsequent intermediate, include:
-
Proximity to the Final API: Regulators prefer longer synthetic routes under GMP, as this provides more opportunities for purification and control. An intermediate that is several chemical transformations away from the final API is generally preferred as a starting material.[1]
-
Structural Complexity: The RSM should be a "significant structural fragment" of the final API but regulators generally favor simpler molecules over highly complex ones.[3]
-
Impurity Profile: A critical aspect of the justification is demonstrating robust control over impurities. This involves identifying potential impurities in the starting material, those that could be generated during synthesis, and showing that they are effectively removed in subsequent steps.[2] Spike-and-purge studies are often required to validate this.
-
Analytical Control: The specification for the starting material must include validated analytical methods capable of detecting a wide range of potential impurities.[3]
Below is a workflow diagram illustrating the decision process for qualifying a synthesis intermediate within a regulatory framework.
Caption: Workflow for the regulatory qualification of a key synthesis intermediate.
Safety and Hazard Profile: A Composite Analysis
-
Benzophenone Imine: This chemical class is known to be hazardous. The SDS for benzophenone imine indicates it is harmful if swallowed and causes skin, eye, and respiratory system irritation.[5][6][7] It is also noted as being toxic to aquatic organisms with long-term effects.[5]
-
Benzophenone (Deprotection Byproduct): The deprotection of the target compound liberates benzophenone. Benzophenone has faced increasing regulatory scrutiny. It is classified as a potential oral carcinogen by the Australian Industrial Chemicals Introduction Scheme (AICIS) and has been banned for use in cosmetic products in the European Union as of late 2023.[8] Its presence as a process impurity in the final API would require stringent control and justification.
-
2-Amino-1,3-propanediol (Serinol): The core structure is also classified as a hazardous substance, causing severe skin burns and eye damage.[2]
A Comparative Analysis of Protecting Group Strategies for 2-Amino-1,3-propanediol
The choice of a protecting group is a critical strategic decision in multi-step synthesis, governed by factors of stability, ease of removal, and orthogonality with other functional groups. Here, we compare the diphenylmethylene (Trityl-like) protection of the amine with other common strategies for protecting either the amine or the diol functionality of the serinol backbone.
| Feature | Diphenylmethylene (on Amine) | Boc (on Amine) | Cbz (on Amine) | Isopropylidene (Acetonide, on Diol) |
| Introduction | Reaction with benzophenone dimethyl acetal or similar reagents. | Reaction with Di-tert-butyl dicarbonate (Boc₂O). | Reaction with Benzyl chloroformate (Cbz-Cl). | Acid-catalyzed reaction with acetone or 2,2-dimethoxypropane.[9] |
| Stability | Stable to basic, nucleophilic, and reductive conditions. | Stable to basic and hydrogenolysis conditions. | Stable to acidic and basic conditions. | Stable to basic, reductive, and mild oxidative conditions.[9] |
| Cleavage Conditions | Acidic hydrolysis (e.g., aq. HCl, TFA).[10] | Acidic hydrolysis (e.g., TFA, HCl in dioxane).[11] | Hydrogenolysis (e.g., H₂, Pd/C).[12] | Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[13] |
| Orthogonality | Orthogonal to hydrogenolysis-labile groups (e.g., Cbz, Bn). | Orthogonal to hydrogenolysis-labile groups (e.g., Cbz, Bn) and base-labile groups. | Orthogonal to acid-labile groups (e.g., Boc, Trt, Acetonide). | Orthogonal to hydrogenolysis-labile groups and base-labile groups. |
| Safety Concerns | Deprotection yields benzophenone, a regulated and potentially carcinogenic substance.[8] Imine itself is an irritant.[5] | Deprotection yields CO₂ and isobutylene (gas). Boc₂O is a lachrymator. | Cbz-Cl is a lachrymator and corrosive. Toluene is often used as a solvent. | Acetone is flammable. Generally low toxicity byproducts. |
| Advantages | Can impart crystallinity, aiding purification. High stability to many reagents. | Widely used, well-understood, mild cleavage. | Very stable protecting group. | Protects two functional groups simultaneously. Simple to introduce and remove. |
| Disadvantages | Harsh acidic cleavage may not be suitable for sensitive substrates. Toxic byproduct. | Not stable to strong acids. | Requires specialized hydrogenation equipment. Catalyst can sometimes be problematic. | Not stable to acids. May not be suitable for all diol conformations. |
This comparison highlights the strategic trade-offs. The diphenylmethylene group offers high stability but comes with significant safety and regulatory challenges due to its cleavage byproduct, benzophenone. In contrast, Boc and Cbz are industry workhorses for amine protection with well-established and cleaner deprotection profiles. The acetonide strategy offers an alternative approach by protecting the diols, leaving the amine available for reaction, demonstrating the importance of retrosynthetic planning.
The concept of using orthogonal protecting groups is fundamental. A synthetic route might employ a Boc-protected amine and a silyl-protected alcohol, allowing one to be removed with acid and the other with fluoride, without affecting each other. The diagram below illustrates this principle.
Caption: Orthogonal protection allows selective removal of different groups.
Experimental Protocols for Evaluation
To ensure the trustworthiness of any synthetic intermediate, its performance must be validated experimentally. Below are representative protocols for the protection, deprotection, and stability analysis of 2-amino-1,3-propanediol.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the formation of benzophenone imines from primary amines.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-1,3-propanediol (1.0 equiv.), benzophenone (1.05 equiv.), and toluene (approx. 0.2 M concentration).
-
Reaction: Add a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).
-
Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection to Regenerate 2-Amino-1,3-propanediol
-
Setup: Dissolve the protected diol (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Execution: Add 2 M aqueous hydrochloric acid (HCl) and stir the mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the benzophenone byproduct. The desired amino diol will remain in the aqueous layer.
-
Isolation: The aqueous layer can be concentrated to isolate the salt of the product, or further processed as required for the next synthetic step.
Protocol 3: Comparative Stability Study via HPLC
This protocol allows for a quantitative comparison of the stability of different protected intermediates.
-
Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of this compound, Boc-protected serinol, and Cbz-protected serinol in acetonitrile.
-
Stress Conditions: For each compound, set up separate reactions under the following conditions:
-
Acidic: 0.1 M HCl at 50 °C
-
Basic: 0.1 M NaOH at 50 °C
-
Neutral: Water at 50 °C
-
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction, neutralize it, and dilute it to a standard concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a suitable reverse-phase HPLC method with UV detection. Quantify the percentage of the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. This will provide a quantitative measure of the stability of each protecting group under different stresses.
Conclusion and Recommendations
This compound is a chemically robust intermediate, offering excellent stability for the protection of a primary amine in the presence of two hydroxyl groups. However, its application in a regulated pharmaceutical synthesis context presents considerable challenges. The primary drawback is the formation of benzophenone upon deprotection, a byproduct with an increasingly problematic regulatory and safety profile.
For drug development professionals, the following recommendations are offered:
-
Early-Stage Development: In early, non-GMP research phases, the diphenylmethylene group can be a useful tool due to its stability, provided that all safety precautions are strictly followed.
-
Process Development & Scale-Up: For processes intended for GMP manufacturing, it is highly advisable to explore alternative protecting groups. The Boc group offers a well-understood, acid-labile alternative with benign byproducts. The Cbz group provides an orthogonal, hydrogenolysis-labile option suitable for complex syntheses.
-
Regulatory Justification: If the use of the diphenylmethylene group is synthetically unavoidable, a comprehensive regulatory strategy must be developed. This would require extensive data demonstrating that benzophenone is unequivocally and consistently cleared to levels well below safety thresholds in the final API. This represents a significant analytical and regulatory burden.
Ultimately, while scientifically interesting, the practical application of this compound in modern, safety-conscious pharmaceutical development is limited. A thorough evaluation of cleaner, more modern protecting group strategies is the most prudent path forward.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-((Diphenylmethylene)amino)propane-1,3-diol
For the modern researcher, the lifecycle of a chemical doesn't end with the final data point. Responsible disposal is a critical, non-negotiable aspect of laboratory science, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-((diphenylmethylene)amino)propane-1,3-diol, grounded in established safety principles and an understanding of its chemical nature.
Part 1: Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of analogous amino alcohols, which are known to cause severe skin burns and eye damage, the following PPE is mandatory.[3][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Provides a crucial barrier against splashes that could cause serious eye damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling. | Protects against direct skin contact, which can lead to irritation or burns. Proper removal technique is essential to avoid contaminating bare hands.[5] |
| Body Protection | A laboratory coat that is fully buttoned. | Shields the wearer's clothing and skin from accidental spills. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dusts or vapors. | Although the vapor pressure may be low, it is best practice to minimize inhalation exposure to any chemical.[6][7] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove all contaminated clothing.[3][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Part 2: The Chemistry of Disposal: Understanding the Compound
This compound is characterized by two key features: the amino alcohol backbone and the diphenylmethylene imine group. The imine group (a carbon-nitrogen double bond) is susceptible to hydrolysis, particularly in the presence of acid, which would break it down into benzophenone and 2-aminopropane-1,3-diol.[11][12][13]
While this chemical property is important to understand for potential reactions, it is not recommended to attempt chemical neutralization or degradation as a primary means of disposal without a thorough, substance-specific, and validated protocol. The primary and safest disposal route is through a certified hazardous waste management company.
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Classification: This compound must be classified as hazardous chemical waste.[1]
-
Segregation: It is crucial to keep this waste stream separate from others to prevent dangerous reactions.[1] Do not mix with strong acids or strong oxidizing agents, as these are common incompatibilities for amino compounds.[6][14] A dedicated and clearly labeled waste container is essential.
Step 2: Container Selection and Labeling
-
Container: Use a container that is in good condition, leak-proof, and compatible with the chemical. The original container, if in good condition, is often a suitable choice.[15]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[1][15] Include the approximate quantity and date of accumulation.
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from direct sunlight and sources of ignition.[6][16]
-
Container Integrity: Ensure the container cap is always tightly sealed when not in use to prevent the release of any potential vapors and to avoid spills.[15]
Step 4: Arranging for Disposal
-
Licensed Disposal Service: The final and most critical step is to arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company.[3][5] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Documentation: Complete all necessary waste pickup request forms as required by your institution and the disposal company, ensuring all information is accurate and complete.[15]
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Isolate: Alert others in the vicinity and restrict access to the spill area.[16]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as dry sand or vermiculite, to contain the spill.[8][16]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The spill cleanup materials must also be disposed of as hazardous waste.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling 2-((Diphenylmethylene)amino)propane-1,3-diol
The core principle of this guide is to treat the compound as possessing the potential hazards of both its constituent parts. The aminodiol portion suggests potential for skin and eye irritation or corrosion, while the benzophenone imine moiety is known to be an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5]
Anticipated Hazard Profile and Risk Assessment
Given the absence of specific toxicological data for 2-((Diphenylmethylene)amino)propane-1,3-diol, a risk assessment must be based on its chemical structure.
-
Aminodiol Moiety: Compounds in the aminopropanediol class are frequently categorized as causing skin irritation (Category 2) or, in more severe cases, severe skin burns and eye damage (Category 1B).[2][5][6] They may also cause irritation to the respiratory system.[1][4]
-
Diphenylmethyleneamino (Benzophenone Imine) Moiety: Safety data for benzophenone imine indicates it is a skin, eye, and respiratory tract irritant.[1][2][5] It may also be harmful if ingested or absorbed through the skin.[1]
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure. Engineering controls are paramount and must be implemented before any personal protective equipment is considered.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control.[6]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[1][2]
Personal Protective Equipment (PPE): A Mandate for Safe Handling
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect gloves for integrity before each use and remove them using the proper technique to avoid contamination.[4] |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. This is mandated by OSHA 29 CFR 1910.133 standards.[1][4] |
| Body Protection | Fully-Buttoned Laboratory Coat | A flame-resistant lab coat provides a removable barrier to protect skin and personal clothing from contamination.[1] |
| Respiratory | Not Typically Required with Fume Hood Use | When used within a fume hood, respiratory protection is not generally necessary. However, if there is a potential for aerosol generation outside of a hood, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[4] |
Procedural Workflow for Safe Handling and Disposal
This section outlines the step-by-step process for working with the compound, from preparation to disposal. The workflow is designed as a self-validating system to minimize risk at each stage.
Preparation and Handling
-
Pre-Use Checklist: Before handling, confirm the fume hood is operational, the designated workspace is clean, and all required PPE is available and in good condition.
-
Weighing: If weighing the solid, perform this task within the fume hood on a disposable weigh paper or in a tared container to minimize contamination of balances.
-
Dissolution: When preparing solutions, add the solid compound to the solvent slowly. Be mindful of any potential exothermic reactions.
-
Post-Handling: After use, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[2] Contaminated clothing should be removed and laundered separately.[3]
Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.
-
Contain: For small spills within the fume hood, contain the material using an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weigh papers, pipette tips) and absorbent materials from spills, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Protocol: The collected waste is classified as chemical waste. Do not dispose of it down the sanitary sewer.[2] Arrange for disposal through your institution's licensed professional waste disposal service, ensuring compliance with all local and national regulations.[1][5]
Visual Workflow: Safe Handling Protocol
The following diagram illustrates the decision-making and operational flow for handling this compound.
Caption: Procedural workflow for handling this compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzophenone imine. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2010, August 4). MSDS of Benzophenone imine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
